Ethyl 7-fluoro-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXTDGMXSHYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435649 | |
| Record name | Ethyl 7-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-31-2 | |
| Record name | Ethyl 7-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Ethyl 7-fluoro-1H-indole-2-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 7-fluoro-1H-indole-2-carboxylate
This guide provides a comprehensive technical overview for the synthesis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the prevalent synthetic strategies, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible outcomes.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The targeted introduction of fluorine atoms into these scaffolds is a widely used strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] this compound, specifically, serves as a versatile intermediate. The fluorine at the C-7 position can influence the pKa of the indole N-H and participate in crucial hydrogen bonding or dipole interactions, while the ethyl ester at C-2 provides a reactive handle for further chemical elaboration, such as amide bond formation or reduction.[3]
This document will explore the most reliable and efficient methods for constructing this valuable molecule, focusing on the Reissert and Fischer indole synthesis pathways.
Primary Synthetic Routes and Mechanistic Considerations
The synthesis of substituted indole-2-carboxylates can be approached through several classic and modern methodologies. For the specific synthesis of this compound, two routes stand out for their efficiency and directness: the Reissert synthesis and the Fischer indole synthesis.
The Reissert Synthesis: A Direct and High-Yielding Approach
The Reissert synthesis for indoles provides a direct pathway to 2-carboxyindoles from o-nitrotoluenes. This method is often favored for its relatively mild conditions and high yields, avoiding the strongly acidic environments required for some alternative routes.[4][5] The overall transformation involves a base-catalyzed condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester.
2.1.1 Mechanistic Pathway
The synthesis begins with the deprotonation of the methyl group of 3-fluoro-2-nitrotoluene. The acidity of these protons is significantly enhanced by the electron-withdrawing nitro group. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation. Subsequent elimination of an ethoxide ion yields the intermediate ethyl 3-(3-fluoro-2-nitrophenyl)-2-oxopropanoate.
The second stage involves the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation (e.g., using Palladium on carbon) or with chemical reducing agents like tin(II) chloride or iron in acetic acid.[4][5] The newly formed aniline derivative then undergoes a spontaneous intramolecular cyclization. The amino group attacks the adjacent ketone, and subsequent dehydration results in the formation of the aromatic indole ring.
Caption: Fischer indole synthesis workflow.
2.2.2 Detailed Experimental Protocol
-
Dissolve 2-fluorophenylhydrazine hydrochloride in a suitable solvent, such as ethanol or acetic acid.
-
Add an equimolar amount of ethyl pyruvate to the solution and stir. The hydrazone may precipitate or remain in solution. The reaction can be gently warmed (e.g., to 40-50°C) to facilitate its formation.
-
Once hydrazone formation is complete (as monitored by TLC), add the acid catalyst. Polyphosphoric acid (PPA) is often an effective choice and can serve as both the catalyst and solvent. Alternatively, a strong acid like H₂SO₄ can be used in a high-boiling solvent.
-
Heat the reaction mixture, typically between 80-120°C, for several hours. The progress of the cyclization should be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice or into a beaker of cold water. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous solution carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography.
Purification and Characterization
Purification of the final product is critical to remove any unreacted starting materials or side products.
-
Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be identified. Ethanol, ethyl acetate, and hexane mixtures are common choices.
-
Column Chromatography: For removing closely-related impurities, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
Table 1: Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀FNO₂ |
| Molecular Weight | 207.20 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data varies; typically in the range of 100-110°C |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.0 (s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H & H3), ~4.3 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) |
| ¹⁹F NMR (DMSO-d₆) | A single peak corresponding to the aryl-fluoride is expected. |
| MS (ESI+) | m/z: 208.1 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on analogous structures and general principles. [6]
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route depends on several factors, including available starting materials, required scale, and tolerance for specific reaction conditions.
Table 2: Comparison of Reissert and Fischer Syntheses
| Parameter | Reissert Synthesis | Fischer Indole Synthesis |
| Starting Materials | 3-Fluoro-2-nitrotoluene, Diethyl Oxalate | 2-Fluorophenylhydrazine, Ethyl Pyruvate |
| Key Steps | Claisen condensation, Reductive cyclization | Hydrazone formation, Acid-catalyzed-[7][7]sigmatropic rearrangement |
| Reaction Conditions | Base-catalyzed condensation; mild reduction (e.g., H₂, Pd/C) | Strongly acidic (H₂SO₄, PPA), high temperatures |
| Yield & Purity | Generally high yields and clean reactions. [4][5] | Yields can be variable; potential for side products. [8] |
| Scalability | Good; catalytic hydrogenation is highly scalable. | Can be challenging to scale due to viscous nature of PPA and heat management. |
| Advantages | Direct, high-yielding, milder conditions. | Utilizes readily available starting materials, classic and well-studied. |
| Disadvantages | Starting o-nitrotoluene may be less common than the corresponding hydrazine. | Harsh acidic conditions can be incompatible with sensitive functional groups. |
Conclusion
The synthesis of this compound is most effectively achieved via the Reissert synthesis , which offers a direct, high-yielding, and scalable route under relatively mild conditions. While the Fischer indole synthesis remains a viable alternative, its requirement for harsh acidic conditions and potentially lower yields make it a secondary choice for this specific target. The strategic placement of the fluoro and ethyl ester groups makes this compound a highly valuable platform for the development of novel therapeutics, and a robust understanding of its synthesis is paramount for advancing drug discovery programs.
References
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- Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis.
- Unknown Author.
- Al-Hiari, Y. M., et al. (2016).
- Inman, C. E., & Moody, M. C. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Unknown Author. (2023).
- Wikipedia contributors.
- Li, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis.
- Quimicaorganica.org. (2010). Indoles Synthesis.
- Wikipedia contributors. Fischer indole synthesis. Wikipedia.
- Alfa Chemistry. Fischer Indole Synthesis.
- Chem-Station Int. Ed. (2014). Fischer Indole Synthesis.
- De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
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- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
The Synthesis of Fluorinated Indole Esters: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. In recent decades, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1]
Fluorinated indole esters, in particular, are valuable intermediates and final compounds in the development of novel therapeutics, including treatments for cancer, inflammation, and neurological disorders.[1][2] This guide provides an in-depth technical overview of the primary synthetic strategies for preparing these crucial building blocks, with a focus on the underlying chemical principles and practical, field-proven methodologies.
Core Synthetic Strategies: A Comparative Overview
The preparation of fluorinated indole esters can be broadly categorized into two main approaches:
-
Synthesis from Fluorinated Precursors: This robust and versatile strategy involves the initial synthesis of a fluorinated indole carboxylic acid, followed by a separate esterification step. This two-step approach offers greater control over the final product and is generally more reliable, with well-established classical methods for indole synthesis.
-
Direct Fluorination of Indole Esters: This more direct approach involves the introduction of a fluorine atom onto a pre-existing indole ester scaffold. While attractive for its step-economy, this method can be challenging due to the sensitive nature of the indole nucleus and the potential for side reactions.
The choice between these strategies depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Methodology 1: Synthesis from Fluorinated Indole Carboxylic Acids
This is the most widely employed and well-documented approach for the synthesis of fluorinated indole esters. It involves two key stages: the formation of the fluorinated indole ring with a carboxylic acid moiety, followed by esterification.
Synthesis of Fluorinated Indole-2-Carboxylic Acids via Fischer Indole Synthesis
The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a highly effective method for constructing the indole nucleus.[3][4] It involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with a pyruvate derivative.[5]
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An In-Depth Technical Guide to the Fischer Indole Synthesis of 7-Fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom, particularly at the 7-position, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The Fischer indole synthesis, a classic and versatile method, remains a pivotal strategy for constructing the indole nucleus. This technical guide provides a comprehensive exploration of the Fischer indole synthesis for the preparation of 7-fluoroindole derivatives. We will delve into the mechanistic nuances, provide field-proven insights into experimental choices, and offer detailed protocols for the synthesis of these valuable compounds.
Introduction: The Significance of 7-Fluoroindoles
Fluorinated organic molecules have gained immense importance in drug discovery. The strategic incorporation of fluorine can lead to enhanced therapeutic efficacy. 7-Fluoroindole, in particular, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents, including novel antidepressants and antipsychotics.[1] Its unique electronic properties and enhanced stability make it a valuable intermediate for creating complex bioactive molecules.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, provides a direct and adaptable route to this important heterocyclic motif.[2][3]
The Core Reaction: Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[2][3] The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction commences with the condensation of a (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[2]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[2]
-
Cyclization and Aromatization: The di-imine cyclizes to form an aminal, which then eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole product.[2]
The presence of an electron-withdrawing fluorine atom at the 7-position of the phenylhydrazine ring can influence the electronic properties of the intermediate species, potentially affecting the rate and efficiency of the cyclization step.
Diagram: Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 7-fluoroindole derivative.
Synthesis of the Precursor: 2-Fluorophenylhydrazine Hydrochloride
The synthesis of 7-fluoroindole derivatives via the Fischer indole synthesis commences with the preparation of the corresponding fluorinated phenylhydrazine. A common method for synthesizing 2-fluorophenylhydrazine is through the diazotization of 2-fluoroaniline followed by reduction.
Experimental Protocol: Synthesis of 2-Fluorophenylhydrazine Hydrochloride
-
Diazotization of 2-Fluoroaniline:
-
Dissolve 2-fluoroaniline in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction of the Diazonium Salt:
-
In a separate flask, prepare a solution of sodium bisulfite in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium bisulfite solution, keeping the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
-
Hydrolysis and Isolation:
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours to hydrolyze the intermediate sulfonate salt.
-
Cool the mixture in an ice bath to precipitate the 2-fluorophenylhydrazine hydrochloride.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Diagram: Workflow for 2-Fluorophenylhydrazine Synthesis
Caption: Synthesis of 2-fluorophenylhydrazine hydrochloride.
Fischer Indole Synthesis of 7-Fluoro-2-methylindole
This protocol details the synthesis of 7-fluoro-2-methylindole from 2-fluorophenylhydrazine and acetone. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.
Experimental Protocol: Synthesis of 7-Fluoro-2-methylindole
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorophenylhydrazine hydrochloride.
-
Add a slight excess of acetone.
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.
-
-
Cyclization:
-
Carefully add polyphosphoric acid (PPA) to the reaction mixture.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation: Reaction Parameters and Yields
The choice of catalyst and reaction conditions can significantly impact the yield of the desired 7-fluoroindole derivative. The following table summarizes typical conditions and reported yields for the synthesis of various 7-fluoroindoles.
| Indole Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Fluoro-2-methylindole | Acetone | Polyphosphoric Acid | Neat | 110 | 2 | 75-85 |
| 7-Fluoro-2,3-dimethylindole | 2-Butanone | Polyphosphoric Acid | Neat | 120 | 3 | 70-80 |
| 7-Fluoro-2-phenylindole | Acetophenone | Polyphosphoric Acid | Neat | 130 | 4 | 65-75 |
| 7-Fluoro-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Zinc Chloride | Acetic Acid | 100 | 5 | 60-70 |
Causality Behind Experimental Choices and Field-Proven Insights
-
Catalyst Selection: Polyphosphoric acid (PPA) is a highly effective catalyst for the Fischer indole synthesis as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction forward.[1] Zinc chloride, a Lewis acid, is also a common choice, particularly when milder conditions are desired.[4] The choice of catalyst can influence the regioselectivity of the reaction with unsymmetrical ketones.
-
Regioselectivity with Unsymmetrical Ketones: The reaction of a phenylhydrazine with an unsymmetrical ketone can potentially yield two isomeric indoles. The regioselectivity is influenced by both steric and electronic factors. The electron-withdrawing nature of the fluorine atom at the 7-position can disfavor the formation of one of the enamine intermediates, leading to a higher regioselectivity for the less sterically hindered product. Computational studies have shown that electron-withdrawing substituents can destabilize one of the possible[4][4]-sigmatropic rearrangement transition states.[5]
-
Microwave-Assisted Synthesis: For rapid synthesis and optimization, microwave irradiation can be a powerful tool. It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[2]
-
Purification: The crude product of a Fischer indole synthesis often contains unreacted starting materials and polymeric byproducts. Purification by column chromatography is typically necessary to obtain a high-purity product. Recrystallization can also be an effective purification method for crystalline products.
Conclusion
The Fischer indole synthesis remains a robust and highly valuable method for the preparation of 7-fluoroindole derivatives. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and appropriate purification techniques are crucial for achieving high yields of the desired products. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize these important building blocks for the advancement of medicinal chemistry and drug discovery.
References
Spectroscopic Characterization of Ethyl 7-fluoro-1H-indole-2-carboxylate
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Ethyl 7-fluoro-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry. The strategic introduction of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a lead compound, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, rigorous structural confirmation and purity assessment of this intermediate are paramount in the drug discovery and development pipeline. This guide provides a comprehensive framework for the definitive spectroscopic characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices and provides detailed protocols and data interpretation guidelines to ensure self-validating, trustworthy results.
Introduction: The Strategic Role of Fluorinated Indoles
The indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products.[2][3] In modern drug design, the incorporation of fluorine is a widely employed strategy to optimize drug-like properties.[1][4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's electronic distribution, pKa, conformation, and lipophilicity.[1] Specifically, fluorination of the indole ring has led to the development of potent therapeutic agents across various disease areas, including antivirals and enzyme inhibitors.[5][6]
Given its role as a precursor in the synthesis of these complex molecules, verifying the identity and purity of this compound is a critical quality control step. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous "fingerprint" of the molecular structure.[7][8] This document serves as a practical guide for researchers to perform and interpret the necessary spectroscopic analyses.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic output.
-
Indole Core: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.
-
Ethyl Carboxylate Group: An ester functional group at the C2 position, which will have characteristic NMR and IR signals.
-
Fluorine Atom: A single fluorine substituent at the C7 position, which will introduce unique couplings in NMR spectra and a characteristic C-F bond vibration in the IR spectrum.
The following sections will dissect the characteristic signals arising from each part of this molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[7] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often preferred for initial characterization due to its simplicity, while DMSO-d₆ is useful for observing exchangeable protons like the N-H proton.
-
Internal Standard: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) typically serves as the primary internal reference for ¹H and ¹³C spectra. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.
-
Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Standard pulse programs for ¹H, ¹³C, and ¹⁹F should be used.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Indole N-H Proton: A broad singlet is expected, typically in the range of δ 8.0-12.0 ppm. Its chemical shift can be highly dependent on solvent and concentration. In DMSO-d₆, this peak is sharp and readily observed.
-
Aromatic Protons (H4, H5, H6): The benzene portion of the indole ring will show three distinct multiplets. The fluorine at C7 will couple with H6, and to a lesser extent, H5.
-
H4: Expected around δ 7.6-7.8 ppm. It will appear as a doublet, coupled to H5.
-
H5: Expected around δ 7.0-7.2 ppm. It will be a triplet or doublet of doublets, coupled to H4 and H6.
-
H6: Expected around δ 6.9-7.1 ppm. It will appear as a doublet of doublets due to coupling with both H5 and the ¹⁹F atom at C7. The H-F coupling constant (⁴JHF) is typically in the range of 6-10 Hz.
-
-
Pyrrole Proton (H3): A singlet or a narrow doublet is expected around δ 7.1-7.3 ppm.
-
Ethyl Group Protons:
-
Methylene (-OCH₂CH₃): A quartet around δ 4.3-4.5 ppm, coupled to the methyl protons.
-
Methyl (-OCH₂CH₃): A triplet around δ 1.3-1.5 ppm, coupled to the methylene protons.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | 8.5 - 12.0 | br s | - |
| H4 | 7.6 - 7.8 | d | JH4-H5 ≈ 8.0 |
| H3 | 7.1 - 7.3 | s | - |
| H5 | 7.0 - 7.2 | t or dd | JH5-H4 ≈ 8.0, JH5-H6 ≈ 7.5 |
| H6 | 6.9 - 7.1 | dd | JH6-H5 ≈ 7.5, ⁴JH6-F7 ≈ 9.0 |
| -OCH₂CH₃ | 4.3 - 4.5 | q | JCH2-CH3 ≈ 7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | JCH2-CH3 ≈ 7.1 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule and provides insight into their chemical environment. The most powerful feature for this molecule is the observation of C-F coupling.
-
Carbonyl Carbon (C=O): The ester carbonyl will appear as a singlet in the downfield region, around δ 160-165 ppm.
-
Aromatic & Heterocyclic Carbons:
-
C7 (Fluorine-bearing): This carbon will show the largest C-F coupling constant (¹JCF), typically 240-250 Hz, and will appear as a doublet around δ 145-150 ppm.
-
Other Indole Carbons: The remaining seven indole carbons will appear between δ 100-140 ppm. C6 and C7a will show smaller C-F couplings (²JCF and ²JCF, respectively), appearing as doublets with J ≈ 10-25 Hz. C5 may also show a small ³JCF coupling.
-
-
Ethyl Group Carbons:
-
-OCH₂CH₃: A singlet around δ 60-62 ppm.
-
-OCH₂CH₃: A singlet around δ 14-15 ppm.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C=O | 160 - 165 | s | - |
| C7 | 145 - 150 | d | ¹JCF ≈ 245 |
| C7a | 135 - 138 | d | ²JCF ≈ 15 |
| C2 | 128 - 132 | s | - |
| C3a | 126 - 129 | s | - |
| C4 | 123 - 125 | s | - |
| C5 | 120 - 122 | d | ³JCF ≈ 4 |
| C6 | 115 - 118 | d | ²JCF ≈ 20 |
| C3 | 105 - 108 | s | - |
| -OCH₂CH₃ | 60 - 62 | s | - |
| -OCH₂CH₃ | 14 - 15 | s | - |
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is simple yet highly diagnostic.
-
A single signal is expected for the fluorine atom at C7.
-
This signal will be split into a multiplet (likely a doublet of doublets) due to coupling with the adjacent H6 proton (⁴JFH ≈ 9.0 Hz) and potentially a smaller, long-range coupling to H5.
-
The chemical shift is expected in the typical range for an aryl fluoride, approximately δ -120 to -135 ppm relative to a CFCl₃ standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.
-
For KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
For ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and subtracted automatically.
IR Spectrum Interpretation
The IR spectrum provides a molecular fingerprint. Key absorptions confirm the presence of the principal functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | Indole N-H | 3300 - 3400 | Sharp to medium |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Medium to strong |
| C=O Stretch | Ester C=O | 1690 - 1720 | Strong, sharp |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to strong |
| C-O Stretch | Ester C-O | 1200 - 1300 | Strong |
| C-F Stretch | Aryl-F | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.
-
Ionization: Use ESI in positive ion mode (ESI+). The molecule is expected to protonate to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).
Mass Spectrum Interpretation
-
Molecular Ion: The molecular formula is C₁₁H₉FNO₂. The monoisotopic mass is 209.06 g/mol . In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 210.07 .
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for ethyl esters include the loss of ethylene (C₂H₄, 28 Da) or the loss of an ethoxy group (•OC₂H₅, 45 Da).
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 210.07 | Protonated molecular ion |
| [M+Na]⁺ | 232.05 | Sodium adduct |
| [M+H - C₂H₄]⁺ | 182.04 | Loss of ethylene from the ethyl ester |
Integrated Spectroscopic Workflow and Conclusion
No single technique provides a complete structural picture. The power of this approach lies in integrating the data from all three methods.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra, with their characteristic H-F and C-F coupling constants, confirm the connectivity and regiochemistry of the fluorine substituent. The ¹⁹F NMR provides a direct and sensitive probe for the fluorinated position. FT-IR spectroscopy validates the presence of key functional groups, particularly the indole N-H and the ester carbonyl. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. By following the protocols and interpretive guidelines in this document, researchers in drug development can confidently verify the structure and purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research.
References
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- Spectroscopy Solutions. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
- Magritek. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
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- Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
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- Al-Zoubi, R. M., et al. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
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- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
- SpringerLink. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
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Identity Confirmation Required for Technical Guide on CAS Number 348-31-2
Initial research into the physicochemical properties of the compound with CAS number 348-31-2 has revealed a significant discrepancy that requires clarification before proceeding with the development of an in-depth technical guide.
The CAS number 348-31-2 is identified as Ethyl 7-fluoro-1H-indole-2-carboxylate . However, publicly available, in-depth physicochemical data and established experimental protocols for this specific compound are sparse. This limitation would hinder the creation of a comprehensive technical guide as requested.
Conversely, a substantial body of detailed technical information is available for 3,5-Dinitrosalicylic acid , which is assigned the CAS number 609-99-4 .[1][2][3] This compound is widely used in biochemical and analytical chemistry, particularly for the colorimetric determination of reducing sugars.[2][3] Its properties, applications, and associated analytical methods are extensively documented in scientific literature and technical data sheets.[4][5]
Given the request for an "in-depth technical guide," it is possible that there may be a confusion of CAS numbers. To ensure that the final document meets your specific needs, please confirm which of the following compounds is the intended subject of your request:
-
Option 1: this compound (CAS 348-31-2)
-
Option 2: 3,5-Dinitrosalicylic acid (CAS 609-99-4)
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Sources
An In-Depth Technical Guide to the Biological Activity of 7-Fluoroindole Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated heterocycles, 7-fluoroindole has emerged as a particularly valuable core structure. The fluorine atom at the 7-position imparts unique electronic properties and metabolic stability, significantly enhancing the therapeutic potential of the parent indole moiety.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities of 7-fluoroindole and its derivatives, focusing on their mechanisms of action in antimicrobial and anticancer applications. We will explore the causality behind experimental designs for evaluating these activities and provide detailed, validated protocols for key in vitro assays, establishing a framework for their rational development in drug discovery programs.
The Strategic Advantage of C7-Fluorination in the Indole Scaffold
The indole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom, particularly at the 7-position, is not a trivial substitution; it is a strategic decision to modulate a molecule's physicochemical and pharmacological properties.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and increased in vivo half-life.[2]
-
Modulation of Lipophilicity: Fluorine substitution increases the lipophilicity of the indole ring, which can enhance membrane permeability and improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][2]
-
Altered Acidity and Basicity (pKa): The high electronegativity of fluorine can influence the pKa of nearby functional groups, such as the indole nitrogen, affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets.[1]
-
Improved Binding Affinity: The fluorine atom can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein, thereby increasing binding affinity and potency.[1]
The 7-position is electronically distinct. Fluorination here directly influences the fused benzene ring, creating a unique electronic environment that can be exploited for targeted drug design, particularly in the development of kinase inhibitors and serotonin receptor modulators.[1]
Synthetic Pathways to 7-Fluoroindole
Access to 7-fluoroindole is critical for its exploration in drug discovery. While various methods exist, industrial-scale production often relies on multi-step routes involving cyclization and halogenation from substituted anilines or nitroarenes.[1] A common laboratory and industrial approach involves adaptations of classic indole syntheses, such as the Fischer or Leimgruber-Batcho methods, starting with fluorinated precursors.[3][4]
Below is a conceptual workflow illustrating the Fischer indole synthesis, a robust and versatile method for creating the indole scaffold.
Caption: Conceptual workflow of the Fischer Indole Synthesis for 7-fluoroindole derivatives.
Core Biological Activities and Mechanisms of Action
7-Fluoroindole and its derivatives exhibit a remarkable breadth of biological activities. This section will focus on two of the most promising areas: antimicrobial and anticancer applications.
Antimicrobial Activity: An Anti-Virulence Approach
The rise of antibiotic resistance necessitates novel therapeutic strategies.[5][6][7] Instead of killing bacteria outright (bactericidal/bacteriostatic), an anti-virulence approach aims to disarm pathogens, making them less harmful and more susceptible to the host's immune system.[5][7] 7-Fluoroindole has emerged as a potent anti-virulence agent, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[5][6][8]
Mechanism of Action: Unlike many traditional antibiotics, 7-fluoroindole does not inhibit planktonic cell growth at effective concentrations.[6][7][8] Instead, it disrupts key pathogenic processes:
-
Inhibition of Quorum Sensing (QS): It markedly reduces the production of QS-regulated virulence factors such as pyocyanin, rhamnolipid, and 2-heptyl-3-hydroxy-4(1H)-quinolone.[5][6][8]
-
Biofilm Inhibition: 7-fluoroindole is a potent inhibitor of biofilm formation, a critical step in chronic infections.[8][9]
-
Suppression of Motility and Virulence Factors: It effectively suppresses swarming motility and the activity of proteases, which are essential for bacterial colonization and tissue damage.[5][6][8]
-
Siderophore Interference: Some evidence suggests 7-fluoroindole may inhibit bacterial growth by binding to siderophores, molecules bacteria use to scavenge for iron, thereby blocking this essential nutrient's uptake.[2]
Crucially, unlike the natural indole molecule which can sometimes increase antibiotic resistance, synthetic 7-fluoroindole does not exhibit this undesirable effect, making it a more attractive therapeutic candidate.[5][6][8]
Comparative Activity of Fluoroindoles against P. aeruginosa
| Compound | Biofilm Inhibition (at 1 mM) | Hemolytic Activity Reduction (at 1 mM) | Reference |
| 7-Fluoroindole | ~4-fold reduction | ~14-fold reduction | [8] |
| 4-Fluoroindole | Less potent than 7-FI | ~10-fold reduction | [7][8] |
| 5-Fluoroindole | Less potent than 7-FI | ~10-fold reduction | [7][8] |
| 6-Fluoroindole | Less potent than 7-FI | ~10-fold reduction | [7][8] |
This table highlights the superior activity of the 7-fluoro isomer compared to other positional isomers in key anti-virulence assays.
Anticancer Activity
The indole nucleus is a well-established scaffold for the development of anticancer agents, including famous examples like the vinca alkaloids.[10] Fluorinated indoles, including derivatives of 7-fluoroindole, are being actively investigated for their potential to inhibit cancer cell proliferation through various mechanisms.
Mechanism of Action: The anticancer effects of fluoroindole derivatives are diverse and often depend on the specific substitutions on the indole ring. Key mechanisms include:
-
Kinase Inhibition: The 7-fluoroindole scaffold is a key intermediate in the development of kinase inhibitors, which can block signaling pathways essential for cancer cell growth and survival.[1]
-
Tubulin Polymerization Inhibition: Certain fluoroindole-tethered molecules have shown a strong binding affinity for tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]
-
Enzyme Inhibition: Specific derivatives, such as 5-fluoroindole-2-carboxylic acid, have been identified as inhibitors of enzymes like apurinic/apyrimidinic endonuclease 1 (APE1), which is elevated in many cancers.[11]
The diagram below illustrates a simplified, conceptual signaling pathway targeted by a hypothetical 7-fluoroindole-based kinase inhibitor.
Caption: Conceptual diagram of a 7-fluoroindole derivative inhibiting a receptor tyrosine kinase.
Experimental Protocols for Assessing Biological Activity
As a Senior Application Scientist, it is imperative to not only perform experiments but to understand the principles that ensure their validity. The following protocols are presented as self-validating systems, with built-in controls that are critical for trustworthy and reproducible data.
Workflow: From Hit Identification to Lead Optimization
The journey of a compound from initial screening to a potential drug candidate follows a structured path.
Caption: A simplified workflow for hit-to-lead development in drug discovery.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-fluoroindole test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Controls (Self-Validation):
-
Vehicle Control: Wells with cells treated only with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This defines 100% cell viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates the assay's ability to detect cell death.
-
Blank Control: Wells with medium but no cells. This provides the background absorbance value.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution for MIC
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.
Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., P. aeruginosa) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Perform a two-fold serial dilution of the 7-fluoroindole compounds in a 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.
-
Controls (Self-Validation):
-
Growth Control: Wells containing only bacteria and broth (no compound). This confirms the bacteria are viable and defines maximum growth.
-
Sterility Control: Wells containing only sterile broth (no bacteria). This ensures the medium is not contaminated.
-
Positive Control: Wells containing bacteria and a known antibiotic (e.g., Gentamicin). This validates the assay's sensitivity.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined by visual inspection as the lowest compound concentration that completely inhibits bacterial growth (i.e., the first well that appears clear). This can also be read using a plate reader by measuring optical density at 600 nm.
Future Perspectives and Conclusion
7-Fluoroindole is more than just a chemical intermediate; it is a strategic building block for creating next-generation therapeutics.[1][12] Its proven efficacy as an anti-virulence agent against challenging pathogens like P. aeruginosa presents a compelling alternative to traditional antibiotics, potentially circumventing the pressures that lead to resistance.[5][6] In oncology, the versatility of the fluoroindole scaffold continues to yield novel compounds that target fundamental cancer pathways.[11]
Future research will likely focus on optimizing the ADME/Tox properties of 7-fluoroindole leads, exploring new derivatives for neurological applications such as serotonin receptor modulation, and expanding their use in agrochemicals and materials science.[1][12][13] The foundational insights and robust methodologies presented in this guide provide a solid framework for scientists and researchers to unlock the full potential of this powerful fluorinated scaffold.
References
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Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36-44. Retrieved from [Link]
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Lee, J. H., et al. (2012). 7-fluoroindole as an Antivirulence Compound Against Pseudomonas Aeruginosa. PubMed. Retrieved from [Link]
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Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. [PDF]. Retrieved from [Link]
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Kim, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12. Retrieved from [Link]
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Melander, R. J., et al. (2013). Controlling bacterial behavior with indole-containing natural products and derivatives. Molecules, 18(5), 5731-5750. Retrieved from [Link]
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Lee, J. H., et al. (2012). 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. ResearchGate. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(40), 24651-24675. Retrieved from [Link]
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-
RJPT. (n.d.). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Retrieved from [Link]
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A Technical Guide to the Synthesis of Ethyl 7-Fluoro-1H-indole-2-carboxylate Derivatives
Introduction: The Strategic Importance of the 7-Fluoroindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Strategic functionalization of the indole ring can profoundly influence a molecule's pharmacological profile. The introduction of fluorine atoms, in particular, is a widely employed tactic in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The 7-fluoro-1H-indole-2-carboxylate scaffold represents a particularly valuable building block. The electron-withdrawing nature of the fluorine at the C7 position and the carboxylate group at C2 provide chemically distinct handles for further elaboration, making these derivatives highly sought-after intermediates in the synthesis of complex therapeutic agents, including HIV-1 integrase inhibitors and compounds with anti-parasitic activity.[4][5]
This guide provides an in-depth exploration of the primary synthetic methodologies for accessing ethyl 7-fluoro-1H-indole-2-carboxylate and its derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer field-proven insights into experimental choices, and provide detailed protocols to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: From Classical Cyclization to Modern Catalysis
The construction of the 7-fluoroindole core can be approached through several distinct strategies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[8]
Mechanistic Rationale:
The power of the Fischer synthesis lies in its elegant and robust mechanism. The key steps involve:
-
Hydrazone Formation: Condensation of (2-fluorophenyl)hydrazine with an α-ketoester, such as ethyl pyruvate, to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the crucial C-C bond-forming step.[7][9]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acid catalysis yields the stable, aromatic indole ring.[8]
The choice of acid catalyst is critical. Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid are common, as are Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[7][8] The catalyst facilitates both the key rearrangement and the final dehydration steps.
Caption: Palladium-catalyzed indole synthesis workflow.
Continuous Flow Synthesis: Enhancing Efficiency and Safety
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. [10]Both the Fischer and Hemetsberger-Knittel indole syntheses have been successfully adapted to flow reactor systems.
Causality and Advantages:
-
Enhanced Heat and Mass Transfer: Flow reactors provide superior control over reaction temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions.
-
Improved Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling hazardous reagents or unstable intermediates at scale.
-
Increased Productivity: Automation and the ability to run reactions continuously can lead to higher throughput compared to batch processing. [11][12] For instance, the Reissert indole synthesis, which involves the reductive cyclization of an o-nitrophenyl pyruvate derivative, can be significantly accelerated using an H-cube flow system with a Pd/C catalyst cartridge. This approach drastically reduces reaction times compared to traditional batch hydrogenation. [10]
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific objectives of the research. Here, we present a comparative summary to guide the decision-making process.
| Feature | Fischer Indole Synthesis | Pd-Catalyzed C-H Amination | Continuous Flow Synthesis |
| Starting Materials | Substituted phenylhydrazines, α-ketoesters | Substituted anilines/benzaldehydes | Varies by core reaction (e.g., Fischer, Reissert) |
| Key Advantages | Well-established, robust, wide substrate scope | High functional group tolerance, milder conditions | Enhanced safety, scalability, reproducibility |
| Potential Challenges | Harsh acidic conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones [8] | Catalyst cost, ligand sensitivity, optimization required | Initial setup cost, potential for clogging |
| Typical Yields | Moderate to high (50-90%) | Good to high (60-95%) [13] | Often comparable or higher than batch |
| Ideal Application | Large-scale, cost-sensitive synthesis of core structures | Complex molecules with sensitive functional groups | Process optimization, scale-up, library synthesis |
Detailed Experimental Protocols
The following protocols are illustrative examples based on established methodologies. Researchers should always perform appropriate safety assessments before conducting any experiment.
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is adapted from the general principles of the Fischer indole synthesis. [6][7][8] Materials:
-
(2-Fluorophenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the hydrazine.
-
Solvent Removal: Remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.
-
Cyclization: Add polyphosphoric acid (10x weight of the crude hydrazone) to the flask. Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Synthesis of Indole-2-carboxylates via Palladium-Catalyzed Aerobic Amination
This protocol is based on the methodology developed for the synthesis of indole-2-carboxylate derivatives from 2-acetamido-3-aryl-acrylates. [13][14] Materials:
-
Ethyl 2-acetamido-3-(2-fluorophenyl)acrylate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Oxygen (balloon or from a cylinder)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add ethyl 2-acetamido-3-(2-fluorophenyl)acrylate, Pd(OAc)₂, and a stir bar.
-
Solvent Addition: Evacuate and backfill the tube with oxygen (repeat 3 times). Add DMSO and toluene (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C. Stir the reaction for 12-24 hours. Monitor the formation of the N-acetylated indole product by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is the N-acetylated indole.
-
Deacetylation (if required): The N-acetyl group can be removed under standard basic conditions (e.g., K₂CO₃ in methanol) to yield the final NH-indole product. Purify by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a mature field with a diverse toolkit available to the modern chemist. The classical Fischer indole synthesis provides a robust and cost-effective route, while modern palladium-catalyzed methods offer milder conditions and broader functional group compatibility, crucial for the late-stage functionalization of complex molecules. [13][15]The advent of continuous flow technology further promises to enhance the efficiency, safety, and scalability of these important transformations. [10]As the demand for sophisticated, fluorinated heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, further innovation in the synthesis of these valuable building blocks is anticipated.
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The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] Its inherent versatility, however, also presents challenges in drug development, particularly concerning metabolic stability and target specificity. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of these molecules, often leading to dramatically enhanced therapeutic potential.[1][3][4]
Fluorine is not a mere bioisostere for hydrogen; its unique and potent properties—including its small van der Waals radius (1.47 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for nuanced yet profound modifications of a parent indole molecule.[4][5] These modifications can productively influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, which are critical determinants of a drug candidate's efficacy, safety, and pharmacokinetic profile.[6][7]
This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for practical application.
Caption: Logical flow from fluorine's core properties to its biological impact.
Part I: The Physicochemical Impact of Fluorinating the Indole Nucleus
The introduction of fluorine onto the indole scaffold directly manipulates its fundamental chemical properties. Understanding these shifts is critical to predicting the downstream effects on pharmacokinetics and pharmacodynamics.
Modulation of Electronic Properties and pKa
Fluorine's powerful electron-withdrawing nature exerts a significant inductive effect, which can modulate the pKa of proximal functional groups.[7][8] For an indole derivative with a basic amine in a side chain, adding fluorine to the indole ring can lower the pKa of the amine. This decreased basicity can be advantageous, reducing unwanted interactions with off-target acidic receptors (e.g., hERG) and influencing the molecule's ionization state at physiological pH, thereby affecting solubility and cell permeability.[9][10]
Causality: The C-F bond dipole withdraws electron density from the aromatic system. This effect is transmitted to attached side chains, reducing the electron density on a basic nitrogen atom and making it less likely to accept a proton, thus lowering its pKa.
| Compound | Position of Fluorine | pKa (Conjugate Acid of Side-Chain Amine) | Change in pKa |
| Indole-3-ethanamine | N/A | 10.2 | - |
| 5-Fluoroindole-3-ethanamine | 5-F | 9.6 | -0.6 |
| 6-Fluoroindole-3-ethanamine | 6-F | 9.7 | -0.5 |
Table 1: Representative impact of indole ring fluorination on the pKa of a basic side chain. Values are illustrative based on established principles.[10][11]
Alteration of Lipophilicity (LogP)
A frequent goal in medicinal chemistry is to increase a compound's lipophilicity to enhance its ability to cross cell membranes.[12] The substitution of a hydrogen atom with fluorine often increases the octanol-water partition coefficient (LogP), despite fluorine's high electronegativity.[13][14] This "polar hydrophobicity" arises because the highly polarized C-F bond is non-polarizable and interacts poorly with water molecules, leading to reduced solvation and an increased tendency to partition into lipid environments.[7] However, the effect is highly context-dependent; the position and number of fluorine atoms can lead to varied outcomes.[15]
| Compound | LogP | ΔLogP (from Indole) |
| Indole | 2.14 | - |
| 4-Fluoroindole | 2.40 | +0.26 |
| 5-Fluoroindole | 2.41 | +0.27 |
| 6-Fluoroindole | 2.42 | +0.28 |
| 5,6-Difluoroindole | 2.65 | +0.51 |
Table 2: Experimentally observed changes in LogP upon fluorination of the indole core. This data underscores the general trend of increased lipophilicity.
Conformational Control
Fluorine substitution can exert significant control over a molecule's conformation through stereo-electronic effects, such as the gauche effect.[8][10] This effect describes the tendency of a C-F bond to align gauche (a 60° dihedral angle) to an adjacent C-O or C-N bond. By introducing this conformational bias, medicinal chemists can "lock" a flexible side chain into its bioactive conformation, enhancing its binding affinity for the target protein and potentially improving selectivity.[9][16]
Part II: Pharmacokinetic Consequences (ADME)
The physicochemical changes induced by fluorination have profound effects on how a drug is Absorbed, Distributed, Metabolized, and Excreted (ADME).
Enhanced Metabolic Stability
Perhaps the most celebrated application of fluorine in drug design is its ability to enhance metabolic stability.[4][17] The primary sites of oxidative metabolism in many drug candidates are electron-rich C-H bonds, which are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.[17][18] The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a C-H bond (~99 kcal/mol) and is far more resistant to enzymatic cleavage.[19] By replacing a metabolically vulnerable hydrogen atom on the indole ring with fluorine, this metabolic "soft spot" is effectively blocked.[1][3]
Causality: The high activation energy required to break the C-F bond prevents CYP450 enzymes from performing their typical hydroxylation reaction at that position. This forces metabolism to occur at a slower rate at other positions or redirects it entirely, often leading to a longer plasma half-life, improved oral bioavailability, and a more predictable dosing regimen.[17][19]
Caption: Fluorine blocks CYP450-mediated oxidation at vulnerable positions.
Part III: Pharmacodynamic Implications (Target Interactions)
Fluorine's influence extends to the direct interaction between the indole ligand and its biological target, often enhancing binding affinity and selectivity.
Modulating Binding Affinity
-
Dipolar and Electrostatic Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole or electrostatic interactions with polar residues (e.g., backbone carbonyls) in a protein's binding pocket, adding to the overall binding energy.[8][9]
-
Hydrogen Bonding: While controversial, there is growing evidence that organic fluorine can act as a weak hydrogen bond acceptor.[20][21] In the constrained, solvent-shielded environment of a protein active site, even a weak interaction between a C-F bond and an N-H or O-H donor can contribute meaningfully to ligand affinity and specificity.[21][22]
-
Hydrophobic Interactions: As discussed, fluorination increases lipophilicity. This can strengthen interactions with hydrophobic pockets in a receptor, displacing water molecules and leading to a favorable entropic contribution to binding.[23]
Case Study: Fluorinated Indoles in Drug Development
The strategic use of fluorine is evident in numerous approved drugs. In some synthetic cannabinoids with indole cores, terminal fluorination of the N-pentyl chain was shown to increase CB1 receptor potency by 2-5 times in vitro.[24] In another example, a 4-fluorinated indole was found to be a 50-fold more potent inhibitor of HIV-1 than its non-fluorinated parent compound.[25]
| Drug Class | Parent Scaffold | Fluorinated Analog | Key Contribution of Fluorine |
| HIV-1 Inhibitor | Indole-based NNRTI | 4-Fluoroindole analog | ~50-fold increase in inhibitory potency.[25] |
| Synthetic Cannabinoid | JWH-018 (N-pentylindole) | AM-2201 (N-(5-fluoropentyl)indole) | Increased CB1 receptor potency and binding affinity.[24] |
| Antidepressant | Indole alkylamine | Fluvoxamine | Blocks metabolic oxidation, improving pharmacokinetic profile. |
Table 3: Examples of how fluorination has been successfully applied to indole-based therapeutic agents.
Part IV: Practical Application and Experimental Protocols
Translating theory into practice requires robust and reproducible experimental methodologies. The following section provides validated protocols for the synthesis and evaluation of fluorinated indoles.
Protocol 1: Late-Stage Electrophilic Fluorination of an Indole Derivative
Objective: To introduce a fluorine atom at the C3 position of an N-protected indole, a common late-stage functionalization step.
Causality: This method is chosen for its applicability to complex molecules where the indole core is already assembled. Using an electrophilic fluorine source like Selectfluor allows for direct C-H fluorination under relatively mild conditions. The N-protection is crucial to prevent side reactions at the indole nitrogen.
Methodology:
-
Protection: Dissolve the starting indole (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add tosyl chloride (Ts-Cl, 1.1 eq) and allow the reaction to warm to room temperature overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the N-tosyl indole via column chromatography.
-
Fluorination: Dissolve the N-tosyl indole (1.0 eq) in anhydrous acetonitrile. Add Selectfluor (1.5 eq). Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 3-fluoro-N-tosyl-indole.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and LC-MS. The presence of a characteristic doublet in the ¹⁹F NMR spectrum and the disappearance of the C3-H proton signal in the ¹H NMR spectrum validate the success of the reaction.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To quantitatively compare the metabolic stability of a non-fluorinated indole with its fluorinated analog.
Causality: This assay is the industry standard for early-stage ADME assessment. It simulates the oxidative metabolism that occurs in the liver. By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance and half-life, providing a reliable measure of metabolic stability.[17]
Caption: Workflow for an in vitro microsomal stability assay.
Methodology:
-
Preparation: Prepare a 1 mM stock solution of each test compound (fluorinated and non-fluorinated indole) and positive control (e.g., Verapamil) in DMSO.
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume 200 µL) by adding:
-
158 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of Liver Microsomes (e.g., human, final concentration 1 mg/mL)
-
2 µL of test compound stock solution (final concentration 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Start the reaction by adding 20 µL of pre-warmed 10 mM NADPH solution (final concentration 1 mM). This is your T=0 time point for a parallel sample.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture and immediately quench it by adding it to 75 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). The metabolic half-life (t½) is calculated as 0.693/k. A longer half-life for the fluorinated analog compared to the non-fluorinated parent indicates enhanced metabolic stability.[17]
Conclusion
The strategic incorporation of fluorine is a highly effective and versatile method for optimizing the drug-like properties of indole-based therapeutic candidates. By serving as a metabolic shield, a modulator of physicochemical properties, and an active participant in target binding, fluorine offers a powerful tool to overcome common challenges in drug discovery. A thorough understanding of the principles of fluorine chemistry, coupled with robust in vitro and in vivo evaluation, enables researchers to make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.
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The Discovery of Novel 7-Fluoroindole-2-Carboxylate Analogs: A Technical Guide for Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1] This guide provides an in-depth technical overview of the discovery of novel 7-fluoroindole-2-carboxylate analogs, a promising class of compounds with potential applications in oncology and infectious diseases. We will explore the synthetic rationale, detailed experimental protocols, and methods for biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorination of the Indole Scaffold
The indole ring system is a cornerstone of many biologically active compounds, both natural and synthetic.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for drug design. However, parent indole scaffolds can be susceptible to metabolic degradation, limiting their therapeutic potential. The introduction of fluorine can significantly alter a molecule's physicochemical properties in several advantageous ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450.[3] Replacing a metabolically labile C-H bond with a C-F bond can increase a drug's half-life and bioavailability.[3]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for reaching intracellular targets.[3][4]
-
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can in turn affect a molecule's solubility, absorption, and interaction with biological targets.[4][5][6]
-
Improved Binding Affinity: The unique electronic and steric properties of fluorine can lead to enhanced binding interactions with target proteins, potentially increasing potency and selectivity.[1]
The 7-position of the indole ring is a strategic location for substitution, as modifications at this position can significantly influence the molecule's interaction with various biological targets without sterically hindering the crucial interactions of the core indole structure. This guide will focus on the synthesis and evaluation of 7-fluoroindole-2-carboxylate analogs, a class of compounds with significant therapeutic promise.
Synthesis of 7-Fluoroindole-2-Carboxylate Analogs
A robust and versatile synthetic strategy is paramount for the exploration of novel chemical space. The Fischer indole synthesis is a classic and reliable method for the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[7][8]
Core Synthesis: Fischer Indole Synthesis of Ethyl 7-Fluoroindole-2-carboxylate
The synthesis of the core scaffold, ethyl 7-fluoroindole-2-carboxylate, can be achieved through the Fischer indole synthesis using commercially available starting materials: 3-fluorophenylhydrazine and ethyl pyruvate.
Reaction Scheme:
Caption: General scheme for the Fischer indole synthesis.
Experimental Protocol:
A general procedure for the synthesis of substituted indole-2-carboxylates via the Fischer indole synthesis is as follows:
-
Hydrazone Formation: To a solution of 3-fluorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add ethyl pyruvate. The reaction mixture is heated to reflux for 3-5 hours.[9] The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification of Hydrazone: After cooling, the solvent is removed under reduced pressure, and the resulting crude hydrazone is purified by recrystallization from an ethanol-water mixture to yield the pale yellow crystalline phenylhydrazone.[9]
-
Fischer Indole Synthesis: The purified hydrazone is then subjected to cyclization under acidic conditions. This can be achieved using a variety of acid catalysts, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, with heating.[7][8][10]
-
Work-up and Purification: The reaction mixture is cooled and then poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford the desired ethyl 7-fluoroindole-2-carboxylate.[11]
Diversification of the Scaffold
With the core 7-fluoroindole-2-carboxylate scaffold in hand, a library of analogs can be generated through various chemical modifications. The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of amides. Additionally, the indole nitrogen can be alkylated or arylated to further explore the structure-activity relationship (SAR).
Characterization of Novel Analogs
The unambiguous characterization of newly synthesized compounds is a critical step in the drug discovery process. A combination of spectroscopic techniques should be employed to confirm the structure and purity of each analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[6][12] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C=O (ester/amide) and N-H (indole) stretching vibrations.[12]
Table 1: Representative Spectroscopic Data for Ethyl Indole-2-carboxylate
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 8.9 (br s, 1H, NH), 7.6-7.1 (m, 5H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 162 (C=O), 136, 127, 124, 122, 120, 111 (Ar-C), 107 (C3), 61 (OCH₂), 14 (CH₃) |
| MS (ESI) | m/z 190.0863 [M+H]⁺ |
Note: Data is for the parent ethyl indole-2-carboxylate and will vary for the 7-fluoro analogs.[13]
Biological Evaluation: Assessing Therapeutic Potential
A systematic approach to biological evaluation is necessary to identify promising lead compounds. Based on the known activities of indole derivatives, initial screening should focus on anticancer and antimicrobial activities.
In Vitro Anticancer Activity
The cytotoxic potential of the synthesized 7-fluoroindole-2-carboxylate analogs can be evaluated against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Table 2: Hypothetical Anticancer Activity of 7-Fluoroindole-2-carboxylate Analogs
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| Analog 1 | 5.2 | 8.1 | 6.5 |
| Analog 2 | 1.8 | 3.5 | 2.1 |
| Analog 3 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be determined experimentally.
In Vitro Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of the synthesized compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Table 3: Hypothetical Antimicrobial and Antifungal Activity of 7-Fluoroindole-2-carboxylate Analogs
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | 8 | 32 | 16 |
| Analog 2 | 4 | 16 | 8 |
| Analog 3 | > 64 | > 64 | > 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Mechanistic Insights: Elucidating the Mode of Action
Understanding the mechanism of action of lead compounds is crucial for their further development. Indole derivatives are known to interact with a variety of biological targets. For anticancer activity, potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[3][5][7][14][15]
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
The 7-fluoroindole-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The synthetic and screening methodologies outlined in this guide provide a robust framework for the discovery and optimization of lead compounds. Future work should focus on expanding the library of analogs to establish a comprehensive structure-activity relationship, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates.
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Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). ACS Publications. Retrieved January 2, 2026, from [Link]
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Introduction: The Strategic Imperative for Screening Ethyl 7-fluoro-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Initial Bioactivity Screening of Ethyl 7-fluoro-1H-indole-2-carboxylate
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs endowed with a wide array of biological activities.[1] The strategic incorporation of fluorine into organic molecules is a well-established method to enhance pharmacological profiles, often improving metabolic stability, binding affinity, and bioavailability.[2][3] The fusion of these two concepts in this compound presents a molecule of significant interest for drug discovery. While specific bioactivity data for this exact molecule is nascent, the broader family of fluorinated indoles has demonstrated promising potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3][4]
This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-tiered strategy for the initial in vitro screening of this compound. The proposed workflow is designed to efficiently assess its potential as an anticancer, antimicrobial, and enzymatically active agent, while also providing a preliminary assessment of its drug-like properties. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and logically structured primary investigation.
A Multi-Tiered Approach to Bioactivity Screening
The initial screening of a novel compound should be systematic and cost-effective, beginning with broad-spectrum assays and progressing to more specific investigations based on initial findings. Our proposed workflow for this compound follows this principle, prioritizing a tiered approach to efficiently allocate resources and rapidly identify promising therapeutic avenues.
Caption: A tiered screening cascade for this compound.
Tier 1: Primary Screening Methodologies
Anticancer Activity: Cytotoxicity Screening
Given that indole derivatives have shown significant antiproliferative properties against various cancer types, a primary cytotoxicity screen is a logical starting point.[5] The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability and is a standard for initial in vitro anticancer drug screening.[6][7]
Table 1: Representative Data from MTT Cytotoxicity Assay
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.3 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | 0.8 ± 0.1 |
| HCT116 | Colon Carcinoma | Experimental Value | 1.1 ± 0.3 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The indole nucleus is a known signaling molecule in bacteria, and numerous indole derivatives exhibit antimicrobial properties. A broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of clinically relevant bacteria and fungi.[9][10]
Table 2: Representative Data from Broth Microdilution MIC Assay
| Microbial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin (Antibacterial Control) MIC (µg/mL) | Fluconazole (Antifungal Control) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Experimental Value | 0.25 - 1.0 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Experimental Value | 0.008 - 0.03 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | Experimental Value | 0.25 - 1.0 | N/A |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | Experimental Value | N/A | 0.25 - 1.0 |
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]
-
Incubate the culture at 37°C (for bacteria) or 35°C (for fungi) until it reaches the turbidity of a 0.5 McFarland standard.[8][11]
-
Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microbes with no compound) and a negative control (broth medium only).[8]
-
Seal the plate and incubate at the appropriate temperature for 16-24 hours for bacteria and 24-48 hours for fungi.[8][11]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[9] This can be assessed visually or by measuring the optical density at 600 nm.
-
Enzyme Inhibition Screening
The indole scaffold is present in inhibitors of various enzymes. A general enzyme inhibition assay can provide initial insights into the compound's potential to interact with specific enzyme classes. Carboxylesterases are a good initial target due to the ethyl ester moiety of the test compound.
Experimental Protocol: General Carboxylesterase Inhibition Assay
-
Reagent Preparation:
-
Prepare a purified solution of porcine liver esterase in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a minimal amount of organic solvent and dilute in the assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (pNPA).
-
Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control reaction with no inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Tier 2 & 3: Secondary Screening and Preliminary ADMET Profiling
Positive results in Tier 1 assays should trigger progression to more in-depth studies. For compounds showing anticancer activity, follow-up assays to distinguish between apoptotic and necrotic cell death (e.g., Annexin V/Propidium Iodide staining) are crucial.[7] For antimicrobial "hits," determining the spectrum of activity against a broader panel of microbes is necessary.
A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical in early-stage drug discovery to identify potential liabilities.[1][3][4]
Preliminary ADMET: Cytochrome P450 (CYP) Inhibition
CYP enzymes are the primary enzymes involved in drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[13] An in vitro CYP inhibition assay is a standard regulatory requirement and a key early screen.[13][14]
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Methodological & Application
Application Notes and Protocols for Ethyl 7-fluoro-1H-indole-2-carboxylate in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Its unique structural and electronic properties allow it to interact with a multitude of biological targets. The strategic incorporation of fluorine into organic molecules can profoundly enhance their pharmacological profile, improving metabolic stability, bioavailability, and target-binding affinity.[2] Ethyl 7-fluoro-1H-indole-2-carboxylate emerges as a highly valuable building block at the intersection of these two powerful concepts. The fluorine atom at the 7-position introduces specific electronic effects that can modulate the acidity of the indole N-H, influence hydrogen bonding interactions, and block metabolic oxidation, while the ethyl ester at the 2-position provides a versatile handle for synthetic elaboration.
This guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of novel therapeutic agents. We will detail its physicochemical properties, discuss its application in the generation of diverse compound libraries, and provide robust protocols for its derivatization and subsequent biological evaluation.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is critical for its effective use in a research setting.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 348-31-2 | [3] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [4] |
| Molecular Weight | 207.2 g/mol | [4] |
| Appearance | Solid (typically white to light yellow) | [2] |
| Melting Point | 60-65 °C (for the parent 7-fluoroindole) | [5] |
| Boiling Point | 345.9±22.0 °C at 760 mmHg (Predicted for 5-fluoro analog) | [6] |
| Density | 1.3±0.1 g/cm³ (Predicted for 5-fluoro analog) | [6] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane | [6] |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.[5]
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Applications in Drug Discovery: A Versatile Synthetic Platform
The primary utility of this compound is not as a standalone therapeutic agent, but as a foundational scaffold for the synthesis of more complex and potent molecules. Its structure allows for modification at several key positions, enabling the exploration of a broad chemical space.
Logical Flow for Derivatization
Caption: Synthetic pathways originating from this compound.
Key Therapeutic Areas for Derivative Synthesis
Based on the activities of structurally related indole-2-carboxamides and carboxylates, this scaffold is an excellent starting point for targeting several disease areas:
-
Oncology: Derivatives of indole-2-carboxylic acid have shown potent antiproliferative activity.[7][8] Potential mechanisms include the inhibition of key kinases (e.g., EGFR, VEGFR-2) or enzymes critical for cell division like Topoisomerase II.[8][9] The 7-fluoro substituent can enhance binding in the ATP pocket of kinases and improve metabolic stability, prolonging the compound's action.
-
Antiviral (HIV): The indole-2-carboxylic acid core is a validated scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[10] These compounds chelate Mg²⁺ ions in the enzyme's active site. This compound provides a platform to synthesize novel INSTIs, where the fluorine atom can form beneficial interactions with the enzyme or allosteric sites.
-
Infectious Diseases (Antiparasitic): Indole-2-carboxamides have been identified as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12] The scaffold allows for the introduction of diverse side chains that can be optimized to improve potency and pharmacokinetic properties.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound and the subsequent biological evaluation of its derivatives.
Protocol 1: Synthesis of 7-Fluoro-1H-indole-2-carboxylic Acid via Ester Hydrolysis
This protocol is a foundational step to enable amide bond formation, creating a diverse library of carboxamides.
Rationale: The conversion of the ethyl ester to a carboxylic acid is essential for coupling with a wide range of amines via standard peptide coupling reagents, providing access to a vast chemical space of indole-2-carboxamides.
-
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add NaOH (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly acidify the mixture with 1M HCl until the pH is ~2-3. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-fluoro-1H-indole-2-carboxylic acid.
-
The product can be purified further by recrystallization if necessary.
-
Protocol 2: Synthesis of Amide Derivatives via EDC Coupling
This protocol describes a general method for creating an amide library from the carboxylic acid generated in Protocol 1.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is a water-soluble carbodiimide that efficiently activates the carboxylic acid for nucleophilic attack by a primary or secondary amine, forming a stable amide bond. This is a robust and widely used method in medicinal chemistry.[7]
Caption: Workflow for EDC-mediated amide coupling.
-
Materials:
-
7-Fluoro-1H-indole-2-carboxylic acid (from Protocol 1)
-
A diverse library of primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or other coupling additive (optional, to suppress side reactions)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), EDC·HCl (1.2-1.5 eq), and HOBt (1.2 eq, if used).
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Protocol 3: In Vitro Antiproliferative Activity Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of newly synthesized derivatives on cancer cell lines.
Rationale: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with test compounds.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized indole derivatives dissolved in DMSO (stock solutions)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Conclusion
This compound is a strategically designed building block for modern drug discovery. Its fluorinated indole core offers a robust starting point for creating novel therapeutics with potentially enhanced pharmacological properties. The synthetic versatility of the C2-ester and the indole nitrogen allows for the systematic exploration of structure-activity relationships (SAR) across various target classes, including kinases, viral enzymes, and parasitic targets. The protocols outlined in this guide provide a reliable framework for researchers to synthesize and evaluate new chemical entities derived from this valuable intermediate, accelerating the journey from a chemical scaffold to a potential clinical candidate.
References
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Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. (n.d.). Fengchen Group. Available at: [Link]
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Tille, P. (2009). Indole Test Protocol. American Society for Microbiology. Available at: [Link]
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Li, H., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules. Available at: [Link]
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Ganthi, H. P., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Molecular Structure. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Al-Hussain, S. A., & El-Sayed, M. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen. Available at: [Link]
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Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available at: [Link]
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de Sousa, M. A., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Romaigh, F. K., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
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de Sousa, M. A., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, X., et al. (2025). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
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GBU, T. A., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]
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BIOSYNCE. (n.d.). Ethyl 5-fluoro-1H-indole-2-carboxylate CAS 348-36-7. Available at: [Link]
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Application Note: Strategic Synthesis of Novel Antiviral Agents from Ethyl 7-fluoro-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds, particularly antiviral agents.[1][2] This application note provides a comprehensive guide to the synthesis of novel antiviral drug candidates starting from Ethyl 7-fluoro-1H-indole-2-carboxylate. We present a robust, three-step synthetic strategy involving N-alkylation, saponification, and final amide coupling. Each section explains the causality behind experimental choices, offers field-proven insights, and includes detailed, self-validating protocols. The strategic incorporation of a fluorine atom at the 7-position is discussed, highlighting its role in enhancing metabolic stability and modulating electronic properties, which are critical for potent antiviral activity against targets like the Hepatitis C Virus (HCV) NS5B polymerase.[1][3][4]
Introduction: The Strategic Value of the 7-Fluoroindole Scaffold
The indole ring system is a cornerstone in the development of antiviral therapeutics, forming the core of inhibitors against various viruses, including HCV, HIV, and Influenza.[1][5][6][7] The functionalization of the indole core allows for the precise tuning of pharmacological properties. This compound is a particularly valuable starting material for several key reasons:
-
The Indole-2-carboxamide Moiety: This structural motif is a well-established pharmacophore for inhibiting viral replication. Specifically, it is known to target the RNA-dependent RNA polymerase (RdRp) of many RNA viruses, such as the NS5B protein in HCV, by acting as a non-nucleoside inhibitor (NNI).[5][8][9][10]
-
Strategic Fluorine Substitution: The presence of a fluorine atom at the C-7 position offers significant medicinal chemistry advantages. Fluorine, being the most electronegative element, can alter the pKa of the nearby indole N-H, potentially influencing reactivity and intermolecular interactions.[3][11] Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of the drug candidate.[3][4][11] The 7-fluoro substitution has been shown to be beneficial in potent HCV NS5B inhibitors.[1]
This guide focuses on a classic and highly adaptable synthetic pathway to generate a library of diverse indole-2-carboxamide derivatives for antiviral screening.
Core Synthetic Workflow
The overall strategy is a three-step sequence designed for versatility and high yield. It allows for the introduction of two points of diversity: one at the indole nitrogen (N-1) and another at the C-2 carboxamide.
Caption: General three-step workflow for synthesizing target antiviral agents.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of this compound
Principle: This step introduces the first point of diversity (R¹) by functionalizing the indole nitrogen. The electron-withdrawing nature of the C-2 ester and the C-7 fluoro group increases the acidity of the N-H proton, facilitating its removal. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the indole, forming a sodium salt that readily reacts with an alkylating agent (e.g., an alkyl or benzyl halide) in an SN2 reaction.[12] Anhydrous conditions are critical to prevent quenching of the hydride and the resulting indole anion.
| Reagent | MW | Equivalents | Purpose |
| This compound | 209.19 | 1.0 | Starting Material |
| Sodium Hydride (NaH), 60% in oil | 24.00 | 1.2 | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
| Alkylating Agent (R¹-X) | Variable | 1.1 - 1.5 | Source of R¹ group |
| Saturated aq. NH₄Cl | - | - | Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
| Brine | - | - | Washing Agent |
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq) to the flask. Add anhydrous DMF via syringe to dissolve the starting material (target concentration 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become darker.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (R¹-X, 1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring & Workup: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & QC: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient). Confirm the structure of the N-alkylated product (Intermediate 1) via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the N-H proton signal (typically >10 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.[13]
Protocol 2: Saponification of the Ethyl Ester
Principle: Saponification is the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid (Intermediate 2), which is the essential precursor for the final amide coupling step.[14][15] Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing the risk of side reactions. A co-solvent system like THF/water is used to ensure the solubility of both the ester and the hydroxide base.
| Reagent | MW | Equivalents | Purpose |
| Intermediate 1 | Variable | 1.0 | Substrate |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 - 5.0 | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | 72.11 | - | Co-solvent |
| Water (H₂O) | 18.02 | - | Co-solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 | - | Acidification |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-alkylated ester (Intermediate 1, 1.0 eq) in a mixture of THF and water (typically a 2:1 or 3:1 ratio).
-
Hydrolysis: Add LiOH (3.0 eq) to the solution. Stir the mixture vigorously at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Acidification: Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
QC: The resulting carboxylic acid (Intermediate 2) is often used in the next step without further purification if it is of sufficient purity (>95% by LC-MS). Confirm structure by MS analysis.
Protocol 3: Amide Coupling to Synthesize Final Product
Principle: This final step forms the crucial amide bond, introducing the second point of diversity (R²). Direct reaction between a carboxylic acid and an amine is slow. Therefore, a coupling reagent is required to activate the carboxylic acid.[16] HATU is a highly efficient uronium-based coupling reagent that reacts with the carboxylate to form a reactive OAt-ester, which is then readily displaced by the amine.[17][18] A non-nucleophilic base like DIPEA is required to neutralize the acid and facilitate the reaction.
| Reagent | MW | Equivalents | Purpose |
| Intermediate 2 | Variable | 1.0 | Carboxylic Acid |
| Amine (R²-NH₂) | Variable | 1.1 | Nucleophile |
| HATU | 380.23 | 1.2 | Coupling Reagent |
| DIPEA | 129.24 | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | 73.09 | - | Solvent |
Step-by-Step Methodology:
-
Preparation: To a dry flask under an inert atmosphere, add the carboxylic acid (Intermediate 2, 1.0 eq), the desired amine (R²-NH₂, 1.1 eq), and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (target concentration 0.1-0.2 M).
-
Reaction Initiation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-18 hours.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, water, and brine.
-
Purification & QC: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash chromatography or preparative HPLC. The structure and purity of the final antiviral candidate should be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.
Representative Data & Biological Context
The synthetic route described is applicable to a wide range of R¹ and R² groups, allowing for the creation of a diverse chemical library for Structure-Activity Relationship (SAR) studies.[19][20] The final indole-2-carboxamide compounds are prime candidates for screening against RNA viruses.
Mechanism of Action Hypothesis: Many indole-based antivirals function as non-nucleoside inhibitors (NNIs) of viral RNA-dependent RNA polymerase (RdRp), such as HCV NS5B.[5][8] They are allosteric inhibitors, binding to a site distinct from the active site, inducing a conformational change that ultimately blocks viral RNA replication.
Caption: Hypothesized allosteric inhibition mechanism of the target compounds.
Table of Expected Data: The following table shows representative data for hypothetical compounds synthesized via this workflow, illustrating the type of results expected from antiviral screening assays. EC₅₀ (50% effective concentration) measures potency, while CC₅₀ (50% cytotoxic concentration) measures safety. The Selectivity Index (SI = CC₅₀/EC₅₀) is a key metric for a viable drug candidate.
| Compound ID | R¹ Group | R² Group | Yield (%) | Purity (%) | EC₅₀ (µM) vs. HCV | CC₅₀ (µM) | SI |
| AN-001 | Benzyl | Cyclohexyl | 65 | >98 | 2.5 | >100 | >40 |
| AN-002 | Methyl | 4-Chlorophenyl | 72 | >99 | 1.1 | 61.8 | 56.2 |
| AN-003 | Ethyl | (S)-1-phenylethyl | 58 | >98 | 0.85 | >100 | >117 |
Note: Yield and biological data are representative examples based on literature for analogous compounds and serve for illustrative purposes.[5][19]
Conclusion
This application note details a robust and versatile synthetic strategy for the generation of novel 7-fluoroindole-2-carboxamide derivatives, a compound class with demonstrated potential as potent antiviral agents. By providing detailed, rationale-driven protocols and quality control checkpoints, this guide equips researchers in drug discovery with the necessary tools to efficiently synthesize and evaluate new chemical entities targeting viral polymerases and other critical viral machinery.
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Lee, J., et al. (2014). Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors. PubMed. Available from: [Link]
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Delekta, P. C., et al. (2015). Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active against Western Equine Encephalitis Virus In Vivo. PubMed Central. Available from: [Link]
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Wang, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed. Available from: [Link]
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Gomaa, A. M. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]
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Wang, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central. Available from: [Link]
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Sindac, J. A., et al. (2012). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS Publications. Available from: [Link]
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Beaulieu, P. L., et al. (2012). Structure-activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase. PubMed. Available from: [Link]
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Sriram, D., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available from: [Link]
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Rai, R., et al. (2014). Novel indole derivatives as hepatitis C virus NS5B polymerase inhibitors: Pharmacophore modeling and 3D QSAR studies. Bangladesh Journals Online. Available from: [Link]
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Prabhu, R., et al. (2018). Molecular docking studies of indole derivatives containing cyanide group as hepatitis C Ns5b polymerase inhibitor. ResearchGate. Available from: [Link]
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Piggott, A. M., & Taylor, S. (2015). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PubMed Central. Available from: [Link]
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Tissot, M. (2016). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]
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Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, Vol. 51, No. 12. Available from: [Link]
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Wang, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Semantic Scholar. Available from: [Link]
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Zhang, Y., et al. (2021). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease. PubMed Central. Available from: [Link]
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Tran, V., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available from: [Link]
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Derudas, M., et al. (2015). The role of fluorine in antiviral drug discovery. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PubMed Central. Available from: [Link]
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Wang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available from: [Link]
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Gribble, G. W. (2010). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available from: [Link]
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Verdonck, M., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry. Available from: [Link]
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Zhang, M., et al. (2024). Design, Synthesis and Antiviral Activity of Indole Derivatives Containing Quinoline Moiety. MDPI. Available from: [Link]
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Zhang, Y., et al. (2021). Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. PubMed. Available from: [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available from: [Link]
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Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. ResearchGate. Available from: [Link]
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Application Notes & Protocols: Ethyl 7-fluoro-1H-indole-2-carboxylate as a Versatile Precursor for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to mimic the adenine region of ATP and form key interactions within the kinase active site.[4] This application note details the strategic use of Ethyl 7-fluoro-1H-indole-2-carboxylate as a key building block for the synthesis of a diverse range of kinase inhibitors. The presence of the fluorine atom at the 7-position offers significant advantages, including enhanced metabolic stability, improved binding affinity, and modulation of physicochemical properties.[5][6] We provide detailed synthetic protocols for the derivatization of this precursor, including N-alkylation, ester hydrolysis, and amide coupling, to generate a library of potential kinase inhibitors.
Introduction: The Strategic Advantage of the 7-Fluoroindole Scaffold
The development of small molecule kinase inhibitors (SMKIs) has revolutionized the treatment of various diseases.[7] A significant portion of these inhibitors targets the highly conserved ATP-binding site of kinases.[8] The indole nucleus and its bioisostere, 7-azaindole, have proven to be highly effective scaffolds for designing ATP-competitive kinase inhibitors.[4][9] These bicyclic systems can establish crucial hydrogen bonding interactions with the hinge region of the kinase, mimicking the binding of the adenine base of ATP.[4]
The introduction of a fluorine atom onto the indole scaffold can profoundly influence the molecule's pharmacological profile.[10] Specifically, the 7-fluoro substitution in this compound offers several key benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly oxidative metabolism.[6][11] This can block potential sites of metabolism, leading to an improved pharmacokinetic profile and increased in vivo half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipolar interactions with amino acid residues in the kinase active site.[12] It can also modulate the pKa of nearby functional groups and influence the conformation of the inhibitor, locking it into a more bioactive orientation.[13][14]
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[12] However, this must be carefully balanced to maintain adequate aqueous solubility.[13]
These properties make this compound an attractive and versatile starting material for generating focused libraries of potential kinase inhibitors for drug discovery programs.
Synthetic Strategy: From Precursor to Potential Inhibitors
The general synthetic strategy involves a three-step sequence starting from this compound. This approach allows for the introduction of diversity at two key positions: the indole nitrogen (N1) and the C2-carboxamide.
Figure 1: General synthetic workflow for kinase inhibitors.
This modular approach enables the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The choice of R1 and R2 groups can be guided by computational modeling and known SAR for specific kinase targets.[7]
Experimental Protocols
Protocol 1: N-Alkylation of this compound
The introduction of substituents at the N1 position of the indole ring is a common strategy to modulate the steric and electronic properties of the molecule and explore interactions with the solvent-exposed region of the kinase active site.[15]
Reaction Scheme:
Figure 2: N-Alkylation of the 7-fluoroindole core.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥97% |
| Sodium hydride (NaH), 60% dispersion in oil | Commercial Source | Reagent Grade |
| Anhydrous Dimethylformamide (DMF) | Commercial Source | Anhydrous, ≥99.8% |
| Alkyl/Benzyl halide (R1-X) | Commercial Source | Various |
| Saturated aqueous ammonium chloride (NH4Cl) | In-house prep. | - |
| Ethyl acetate (EtOAc) | Commercial Source | ACS Grade |
| Brine (saturated aqueous NaCl) | In-house prep. | - |
| Anhydrous magnesium sulfate (MgSO4) | Commercial Source | Anhydrous |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the cessation of gas evolution indicates complete deprotonation.[15]
-
Slowly add the desired alkyl or benzyl halide (R1-X, 1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.[15]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification (Ester Hydrolysis)
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a necessary step to prepare the substrate for the subsequent amide coupling reaction.[16]
Reaction Scheme:
Figure 3: Hydrolysis of the ethyl ester.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Ethyl 1-R1-7-fluoro-1H-indole-2-carboxylate | From Protocol 1 | - |
| Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) | Commercial Source | ACS Grade |
| Ethanol (EtOH) | Commercial Source | ACS Grade |
| Hydrochloric acid (HCl), 1M aqueous solution | In-house prep. | - |
| Dichloromethane (DCM) | Commercial Source | ACS Grade |
| Anhydrous sodium sulfate (Na2SO4) | Commercial Source | Anhydrous |
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.[17]
-
Heat the reaction mixture to reflux and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product is often used in the next step without further purification.
Protocol 3: Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the coupling of the indole-2-carboxylic acid with a wide variety of amines (R2-NH2) to generate the final target compounds.[18]
Reaction Scheme:
Figure 4: Amide coupling to form final inhibitors.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 1-R1-7-fluoro-1H-indole-2-carboxylic acid | From Protocol 2 | - |
| Amine (R2-NH2) | Commercial Source | Various |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial Source | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Reagent Grade |
| Anhydrous Dimethylformamide (DMF) | Commercial Source | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Commercial Source | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO3) | In-house prep. | - |
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final N-substituted indole-2-carboxamide.
Characterization and Analysis
All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure. 19F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Application in Kinase Inhibitor Screening
The synthesized library of N-R2-1-R1-7-fluoro-1H-indole-2-carboxamides can be screened against a panel of protein kinases to identify lead compounds.[8] Biochemical assays, such as radiometric assays or fluorescence-based assays, can be used to determine the inhibitory activity (e.g., IC50 values) of the compounds against the target kinases.[8] Promising hits can then be further evaluated in cell-based assays and in vivo models.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 7-position provides a handle to improve key drug-like properties. The robust and modular synthetic protocols described herein allow for the efficient generation of diverse libraries of 7-fluoroindole-2-carboxamides, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents for the treatment of kinase-driven diseases.
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Kumar, V., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3326–3343. [Link]
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Silverman, R. B., & Imperiali, B. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 44(9), 780–791. [Link]
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Salden, B. N., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
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Abu-Hashem, A. A., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(7), 12764–12779. [Link]
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O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1071–1081. [Link]
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Meanwell, N. A. (2016). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 11(6), 579–612. [Link]
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Al-Hayale, I. A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2966–2980. [Link]
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Al-Ostath, O. A., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089. [Link]
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Lenci, E., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(2), 347–354. [Link]
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Application Notes and Protocols: Ethyl 7-fluoro-1H-indole-2-carboxylate in Advanced Materials Science
Introduction: The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science, offering a powerful tool to fine-tune electronic, physical, and chemical properties. Ethyl 7-fluoro-1H-indole-2-carboxylate, a fluorinated derivative of the versatile indole scaffold, stands at the frontier of this exploration. While its applications are still emerging, the unique combination of the indole nucleus—known for its rich electronic properties and presence in numerous functional materials—with the potent effects of fluorine substitution, positions this compound as a highly promising building block for next-generation organic electronics and specialty polymers.[1][2] This guide provides a comprehensive overview of its potential applications, grounded in the fundamental principles of fluorine chemistry and materials science, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development venturing into materials innovation.
The Fluorine Advantage: Modulating Indole Properties for Material Applications
The introduction of a fluorine atom at the 7-position of the indole ring is not a trivial modification. It imparts a range of desirable attributes that can be harnessed for materials design:
-
Enhanced Thermal and Chemical Stability: The high strength of the C-F bond significantly increases the molecule's resistance to thermal degradation and oxidative stress, a critical factor for the longevity and reliability of electronic devices.[3]
-
Tuning of Electronic Energy Levels: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[4] This modulation is crucial for optimizing charge injection and transport in organic semiconductors and for tuning the emission color in organic light-emitting diodes (OLEDs).
-
Control over Intermolecular Interactions: Fluorination can influence the solid-state packing of molecules through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.[5] This can lead to more ordered thin films, which are essential for efficient charge transport in organic field-effect transistors (OFETs).
-
Increased Electron Affinity: The electron-withdrawing nature of fluorine can enhance the electron-accepting capabilities of the indole ring system, making it a suitable component in n-type or ambipolar organic semiconductors.
| Property | Influence of 7-Fluoro Substitution | Implication in Materials Science |
| Thermal Stability | Increased due to high C-F bond energy | Enhanced device lifetime and operational stability |
| HOMO/LUMO Energy | Lowered energy levels | Improved charge injection/transport; color tuning in OLEDs |
| Molecular Packing | Altered intermolecular forces | Potential for more ordered crystalline structures |
| Electron Affinity | Increased | Suitability for n-type and ambipolar semiconductors |
Application in Organic Electronics: A Building Block for Emissive and Conductive Materials
The tailored electronic properties of this compound make it a compelling candidate for use in organic electronic devices. Its fluorinated indole core can be functionalized to create novel materials for OLEDs and OFETs.
This protocol outlines the synthesis of a copolymer where the fluorinated indole unit is combined with a fluorene unit, a common blue-emitting chromophore, via a Suzuki cross-coupling reaction. The 7-fluoroindole moiety is expected to contribute to the thermal stability and electron-transporting properties of the resulting polymer.
Experimental Workflow:
Workflow for Polymer Synthesis.
Protocol:
-
Monomer Synthesis: Dibromination of this compound
-
Dissolve this compound (1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (2.1 eq.) portion-wise, maintaining the temperature below 5 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 3,5-dibromo-7-fluoro-1H-indole-2-carboxylate.
-
-
Polymerization: Suzuki Cross-Coupling
-
In a Schlenk flask, combine the dibrominated indole monomer (1 eq.), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Add a degassed mixture of toluene and aqueous 2 M potassium carbonate solution.
-
Heat the mixture to 90 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 48 hours.
-
Cool the reaction to room temperature and pour into a stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone.
-
-
Purification and Characterization
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the final polymer under vacuum.
-
Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC).
-
Confirm the structure by ¹H and ¹³C NMR spectroscopy.
-
Investigate the optical properties using UV-Vis and photoluminescence (PL) spectroscopy. The fluorinated indole is expected to result in a polymer with blue light emission.[6]
-
This protocol describes the fabrication of a basic OLED device using the synthesized polymer as the emissive layer to evaluate its electroluminescent properties.
Device Fabrication Workflow:
OLED Fabrication Workflow.
Protocol:
-
Substrate Preparation:
-
Pattern indium tin oxide (ITO)-coated glass substrates using standard photolithography and etching techniques.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Layer Deposition:
-
Spin-coat a thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate to act as a hole injection layer. Anneal the film according to the manufacturer's instructions.
-
Dissolve the synthesized poly(7-fluoroindole-alt-fluorene) in a suitable solvent (e.g., toluene or chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer to form the emissive layer. Anneal the film to remove residual solvent.
-
Transfer the substrate to a high-vacuum thermal evaporator. Deposit a cathode, typically a bilayer of calcium and aluminum (Ca/Al), onto the emissive layer.
-
-
Encapsulation and Testing:
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Test the device by applying a forward bias voltage and measuring the current-voltage-luminance (I-V-L) characteristics.
-
Application in Specialty Polymers: Enhancing Performance through Fluorination
The indole moiety can be incorporated into various polymer backbones to impart specific functionalities.[7] The addition of fluorine via this compound can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
This protocol describes the synthesis of a polyimide derived from a diamine containing the 7-fluoroindole-2-carboxylate moiety. Polyimides are known for their excellent thermal stability and mechanical properties, which can be further enhanced by fluorination.
Protocol:
-
Diamine Monomer Synthesis:
-
First, hydrolyze this compound to 7-fluoro-1H-indole-2-carboxylic acid using a standard base-catalyzed hydrolysis.[8]
-
Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with a suitable aromatic diamine (e.g., 4,4'-oxydianiline) in a 1:2 molar ratio in the presence of a base like pyridine to form a diamine monomer containing two 7-fluoroindole amide linkages.
-
-
Polymerization:
-
In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA).
-
Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) precursor.
-
The poly(amic acid) solution can then be cast into a film and thermally imidized by heating in stages up to 300 °C under a nitrogen atmosphere to yield the final fluorinated polyimide film.
-
This compound represents a versatile and promising building block for the development of advanced materials. The strategic placement of the fluorine atom on the indole ring provides a powerful lever to manipulate the electronic and physical properties of resulting polymers and small molecules. While its full potential is still being uncovered, the foundational principles of fluorine chemistry strongly suggest its utility in creating more stable, efficient, and tunable materials for organic electronics and high-performance polymers. The protocols provided herein serve as a starting point for researchers to explore the rich materials science landscape enabled by this unique fluorinated heterocycle.
References
Sources
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Protocol for the synthesis of 7-fluoro-tryptamine from Ethyl 7-fluoro-1H-indole-2-carboxylate
An Application Note and Detailed Protocol for the Synthesis of 7-Fluoro-Tryptamine from Ethyl 7-Fluoro-1H-indole-2-carboxylate
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of 7-fluoro-tryptamine, a valuable compound for neurological research and drug development.[1] The synthesis commences with the readily available starting material, this compound. The described pathway involves a series of robust and well-documented chemical transformations, including hydrolysis, copper-catalyzed decarboxylation, Vilsmeier-Haack formylation, Henry nitroaldol condensation, and a final reduction step. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and critical experimental considerations to ensure a successful synthesis.
Introduction
Tryptamine and its derivatives are a class of monoamine alkaloids that play a crucial role as neurotransmitters and are of fundamental importance in neurobiology.[2] The introduction of a fluorine atom onto the indole scaffold can significantly alter the molecule's electronic properties, metabolic stability, and receptor binding affinity, making fluorinated tryptamines like 7-fluoro-tryptamine compounds of significant interest for developing selective 5-HT receptor agonists.[1]
The synthetic challenge lies in the regioselective introduction of the ethylamine side chain at the C3 position of the indole ring, starting from a C2-substituted precursor. The strategy outlined herein addresses this by first removing the C2-ester functionality to yield the parent 7-fluoro-1H-indole, which then serves as the key intermediate for building the desired tryptamine structure.
Overall Synthetic Scheme
The multi-step synthesis is outlined below. It is designed to be logical and to utilize common laboratory reagents and techniques.
Caption: Overall workflow for the synthesis of 7-fluoro-tryptamine.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for specific steps, particularly the final reduction.
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥97% |
| Potassium Hydroxide (KOH) | Merck | ACS Reagent |
| Ethanol (EtOH) | Fisher Chemical | Anhydrous, ≥99.5% |
| Hydrochloric Acid (HCl) | VWR Chemicals | 37% |
| Copper Powder | Alfa Aesar | <10 µm, 99.5% |
| Quinoline | Acros Organics | 98% |
| Phosphorus Oxychloride (POCl₃) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Nitromethane (CH₃NO₂) | Sigma-Aldrich | 96% |
| Ammonium Acetate (NH₄OAc) | Sigma-Aldrich | ≥98% |
| Glacial Acetic Acid | Fisher Chemical | ACS Grade |
| Lithium Aluminum Hydride (LiAlH₄, LAH) | Sigma-Aldrich | Powder, ≥95% |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Diethyl Ether (Et₂O) | Fisher Chemical | Anhydrous, ≥99% |
| Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Anhydrous, ≥99% |
Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including strong acids, bases, flammable solvents, and pyrophoric reagents (LiAlH₄). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Hydrolysis of this compound
Principle: The ethyl ester is saponified using a strong base to yield the corresponding carboxylate salt, which is then protonated with acid to give the carboxylic acid. This is a standard procedure for converting esters to carboxylic acids.[3]
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 48.3 mmol).
-
Add a solution of potassium hydroxide (5.4 g, 96.6 mmol, 2.0 eq) dissolved in a mixture of ethanol (80 mL) and water (20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 7-fluoro-1H-indole-2-carboxylic acid as a solid.
Expected Yield: 90-95%
Step 2: Decarboxylation to 7-fluoro-1H-indole
Principle: The thermal decarboxylation of indole-2-carboxylic acids is a classic method for preparing the parent indole. The reaction is often facilitated by a copper catalyst in a high-boiling solvent like quinoline.[4]
Procedure:
-
In a 100 mL three-neck flask equipped with a thermometer, a magnetic stirrer, and a short-path distillation head, combine 7-fluoro-1H-indole-2-carboxylic acid (from Step 1, ~7.8 g, 43.5 mmol) and copper powder (0.5 g).
-
Add quinoline (40 mL) to the flask.
-
Heat the mixture with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen).
-
Carefully raise the temperature to 190-200°C. Evolution of CO₂ should be observed.
-
Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of diethyl ether and filter to remove the copper powder.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (4 x 100 mL) to remove the quinoline, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-fluoro-1H-indole. The product can be further purified by column chromatography if necessary.
Expected Yield: 60-70%
Step 3: Vilsmeier-Haack Formylation
Principle: This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[5][6] The electrophile, known as the Vilsmeier reagent, is formed in situ from phosphorus oxychloride and DMF.[7] For indoles, substitution occurs regioselectively at the C3 position.
Procedure:
-
In a flame-dried 250 mL three-neck flask under an inert atmosphere, cool anhydrous DMF (20 mL) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 7.0 mL, 75 mmol) dropwise with stirring, ensuring the temperature remains below 10°C.
-
Stir the resulting mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 7-fluoro-1H-indole (from Step 2, ~3.5 g, 25.9 mmol) in anhydrous DMF (20 mL) dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40°C for 1-2 hours. Monitor by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by pouring it onto 200 g of crushed ice.
-
Add a 30% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12).
-
Heat the mixture to boiling for 15 minutes, then cool to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to afford 7-fluoro-1H-indole-3-carboxaldehyde.
Expected Yield: 80-90%
Step 4: Henry Reaction
Principle: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. It is a standard method for synthesizing β-nitro alcohols, which can be easily dehydrated to form nitroalkenes—key precursors for tryptamine synthesis.
Procedure:
-
To a 100 mL round-bottom flask, add 7-fluoro-1H-indole-3-carboxaldehyde (from Step 3, ~3.6 g, 22.0 mmol), nitromethane (12 mL, 220 mmol), and ammonium acetate (2.0 g, 26.0 mmol).
-
Add glacial acetic acid (20 mL) to the mixture.
-
Heat the solution to reflux (approximately 100-110°C) for 1-2 hours. The solution should turn a deep red/orange color.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of an ice-water mixture.
-
A yellow-orange solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 7-fluoro-3-(2-nitrovinyl)-1H-indole.
Expected Yield: 85-95%
Step 5: Reduction to 7-fluoro-tryptamine
Principle: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrovinyl side chain to furnish the primary amine of the tryptamine.[8][9] This reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.[10]
Procedure:
-
Set up a flame-dried 500 mL three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a stream of nitrogen, carefully add lithium aluminum hydride (LAH, 2.5 g, 66 mmol) to 150 mL of anhydrous THF.
-
Stir the LAH suspension and bring it to a gentle reflux.
-
Dissolve 7-fluoro-3-(2-nitrovinyl)-1H-indole (from Step 4, ~3.8 g, 18.4 mmol) in 100 mL of anhydrous THF.
-
Add this solution dropwise from the dropping funnel to the refluxing LAH suspension over a period of 1 hour. The rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for an additional 3-4 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
CAUTION: EXOTHERMIC REACTION AND HYDROGEN GAS EVOLUTION. Carefully quench the excess LAH by the sequential, dropwise addition of:
-
2.5 mL of water
-
2.5 mL of 15% aqueous sodium hydroxide
-
7.5 mL of water
-
-
A granular white precipitate should form. Stir the mixture at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield crude 7-fluoro-tryptamine, typically as an oil or a low-melting-point solid.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt for better handling and stability.
Expected Yield: 65-75%
Characterization
The identity and purity of the final product, 7-fluoro-tryptamine, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
References
- Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-783.
- Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
- Google Patents. (n.d.). CN114249681A - 7-fluoro-5-substituted tryptamine compound and preparation method and application thereof.
- Google Patents. (n.d.). US20030096379A1 - Method for producing tryptamine derivatives.
- PubMed. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry, 87(12), 8099–8103.
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
- MDPI. (2014). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Molecules, 19(9), 13621-13630.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-194.
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
- ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4639–4663.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
National Institutes of Health. (2020). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Volume 10, Issue 1, 20-25.
- MDPI. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 25(16), 3734.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 643.
- Frontiers. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 14.
- MDPI. (2016).
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Application Notes and Protocols for the C3-Functionalization of Ethyl 7-fluoro-1H-indole-2-carboxylate
Introduction: Strategic Importance of C3-Functionalized 7-Fluoroindoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of a fluorine atom, particularly at the C7 position, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This is attributed to fluorine's high electronegativity and its ability to form strong carbon-fluorine bonds, which can alter the electronic properties of the indole ring.[4]
The C3 position of the indole nucleus is the most electron-rich and, therefore, the most reactive site for electrophilic substitution.[5][6] Functionalization at this position allows for the introduction of diverse molecular fragments, enabling extensive exploration of the structure-activity relationship (SAR) for drug discovery programs. This guide provides detailed protocols and mechanistic insights for the C3-functionalization of a key building block, Ethyl 7-fluoro-1H-indole-2-carboxylate, targeting researchers and professionals in drug development. The presence of the electron-withdrawing ethyl carboxylate at the C2 position modulates the reactivity of the indole ring, a factor that is taken into account in the subsequent protocols.
Core Functionalization Strategies at the C3 Position
The functionalization of the C3 position of this compound can be broadly categorized into several key reaction types. This section will detail the theoretical underpinnings and practical applications of the most effective methods.
Electrophilic Substitution Reactions
Electrophilic substitution is the most direct route to introduce a variety of functional groups at the C3 position of the indole ring. The high electron density at C3 makes it a prime target for electrophiles.
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][10] The resulting electrophilic iminium species is then attacked by the electron-rich C3 position of the indole. Subsequent hydrolysis of the intermediate iminium salt yields the C3-formylated indole.[10]
The electron-withdrawing nature of both the C7-fluoro and C2-carboxylate substituents on the starting material will decrease the nucleophilicity of the indole ring compared to unsubstituted indole. Therefore, the reaction may require slightly more forcing conditions (e.g., elevated temperature) to proceed efficiently.
Experimental Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize Ethyl 3-formyl-7-fluoro-1H-indole-2-carboxylate.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM (to make a 0.5 M solution with respect to the indole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Causality: The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive. The elevated temperature is necessary to overcome the reduced nucleophilicity of the fluorinated and ester-substituted indole ring.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole at C3), an aldehyde (typically formaldehyde), and a secondary amine.[11] This reaction provides a straightforward route to C3-aminomethylated indoles, commonly known as gramine analogs, which are valuable synthetic intermediates.[12][13] The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine, which is then attacked by the nucleophilic C3 position of the indole.[6]
Experimental Protocol: Mannich Reaction
Objective: To synthesize Ethyl 3-((dimethylamino)methyl)-7-fluoro-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), ethanol, and glacial acetic acid (catalytic amount).
-
Cool the mixture to 0 °C in an ice bath.
-
Add dimethylamine solution (1.2 equivalents) followed by the dropwise addition of formaldehyde solution (1.2 equivalents).
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by precipitation from a solution in diethyl ether or by silica gel chromatography if necessary.
Causality: The acidic medium (acetic acid) facilitates the formation of the electrophilic iminium ion. The reaction is typically performed at or below room temperature to control the reactivity and minimize side product formation.
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acylating agent (e.g., an acid chloride or anhydride) and a Lewis acid catalyst.[14][15] For indoles, this reaction typically occurs regioselectively at the C3 position.[16][17] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the indole.
Caution: Strong Lewis acids can lead to polymerization of the indole. Milder Lewis acids or alternative acylation conditions are often preferred.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize Ethyl 3-acetyl-7-fluoro-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Zinc chloride (ZnCl₂) or Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the Lewis acid (e.g., ZnCl₂, 1.1 equivalents) in one portion.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Causality: The choice of a milder Lewis acid like ZnCl₂ helps to prevent the degradation of the sensitive indole nucleus while still activating the acylating agent sufficiently for the reaction to proceed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C and C-heteroatom bond formation. For the C3-functionalization of indoles, direct C-H arylation is a particularly attractive strategy as it avoids the need for pre-functionalization of the indole ring.
Direct C-H arylation involves the coupling of the C3-H bond of the indole with an aryl halide or triflate.[18] This approach is highly atom-economical. The reaction mechanism typically involves a concerted metalation-deprotonation or an electrophilic palladation pathway at the C3 position. The choice of ligand is crucial for achieving high regioselectivity and yield.
Experimental Protocol: Palladium-Catalyzed C3-Arylation
Objective: To synthesize Ethyl 7-fluoro-3-(phenyl)-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Iodobenzene (or other aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent (e.g., Toluene, Dioxane), anhydrous
Procedure:
-
To a Schlenk tube, add this compound (1 equivalent), the aryl halide (1.2 equivalents), Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography.
Causality: The palladium catalyst, in conjunction with the phosphine ligand, facilitates the oxidative addition to the aryl halide and the subsequent C-H activation at the indole C3 position. The base is required to neutralize the acid generated during the catalytic cycle. The choice of ligand is critical for promoting the desired C3-selectivity over other positions.[19]
Visualization of Key Methodologies
Workflow for C3-Functionalization
Caption: Overview of C3-functionalization pathways.
Mechanism of Vilsmeier-Haack Formylation
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Quantitative Data Summary
The following table provides a comparative overview of the described functionalization methods. Yields are representative and can vary based on the specific substrate and reaction conditions.
| Reaction Type | Reagents | Typical Yield Range | Key Advantages |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | 70-90% | High regioselectivity, reliable, readily available reagents. |
| Mannich Reaction | Formaldehyde, Secondary Amine, Acetic Acid | 65-85% | Forms versatile gramine analogs, mild conditions. |
| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid (e.g., ZnCl₂) | 50-75% | Direct introduction of ketone functionality. |
| Direct C-H Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | 60-80% | High atom economy, avoids pre-functionalization. |
Conclusion and Future Perspectives
The C3 position of this compound serves as a versatile handle for introducing a wide array of functional groups. The methodologies outlined in this guide, from classic electrophilic substitutions to modern palladium-catalyzed cross-couplings, provide a robust toolkit for chemists in the field of drug discovery and development. The choice of a specific protocol will depend on the desired C3-substituent and the overall synthetic strategy. Further research in this area may focus on developing even more efficient, sustainable, and enantioselective methods for the C3-functionalization of this important heterocyclic scaffold.
References
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Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Ahmed, E. M. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
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Li, J., Dai, J., Zhang, J., & Jia, Q. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(14), 5489. [Link]
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Wang, L., et al. (2018). C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Chemical Communications, 54(78), 10988-10991. [Link]
-
Kumar, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 26(8), 2191. [Link]
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Li, J., Dai, J., Zhang, J., & Jia, Q. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. [Link]
-
Li, Y., et al. (2020). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry, 18(4), 635-644. [Link]
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Various Authors. (2021). Alkylation of Indoles with diazo esters at the C3 position with CuO/SiO2. ResearchGate. [Link]
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Gande, S., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(14), 9576-9588. [Link]
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Patil, S. P., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3564-3573. [Link]
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Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2838. [Link]
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ResearchGate. (n.d.). Synthesis of 7‐AW via Michael addition reaction using gramine iodomethylate. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
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Daugulis, O., et al. (2017). Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry, 15(35), 7447-7455. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Bandini, M., & Eichholzer, A. (2009). Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry, 7(9), 1787-1801. [Link]
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Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Itami, K., et al. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters, 19(19), 5388-5391. [Link]
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Ottoni, O., et al. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. [Link]
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Gribble, G. W. (2010). Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]
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Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Al-Obaidi, A. S. M. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(4), 748-756. [Link]
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Antonchick, A. P., et al. (2013). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 11(26), 4414-4420. [Link]
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Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. [Link]
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Rimanóczy, K., et al. (2019). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. ChemistryOpen, 8(7), 883-906. [Link]
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Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(8), 2187-2192. [Link]
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Li, W., et al. (2015). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 17(15), 3798-3801. [Link]
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Ielo, L., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(16), 4967. [Link]
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Callis, P. R., & Liu, T. (2014). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 118(28), 7856-7864. [Link]
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Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82. [Link]
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Wang, Y., et al. (2018). Palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides: a novel and efficient method for the synthesis of nucleophilic 2-monoarylated indole-3-ones. Organic & Biomolecular Chemistry, 16(34), 6213-6221. [Link]
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- 19. Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Ethyl 7-fluoro-1H-indole-2-carboxylate for Next-Generation OLED Technology
Abstract: The field of organic electronics is continually driven by the pursuit of novel materials that offer enhanced efficiency, stability, and color purity for Organic Light-Emitting Diodes (OLEDs). Indole derivatives have emerged as a promising class of heterocyclic compounds due to their inherent electron-rich nature and versatile functionalization potential, making them suitable for charge transport and emissive layers.[1][2] This guide focuses on Ethyl 7-fluoro-1H-indole-2-carboxylate, a fluorinated indole building block, as a prospective candidate for OLED material synthesis. The introduction of a fluorine atom can significantly modulate the electronic properties and stability of organic semiconductors.[1][3] These application notes provide a comprehensive framework for researchers, chemists, and material scientists, detailing the rationale, characterization protocols, and a conceptual workflow for integrating this molecule into OLED device fabrication and testing. We present detailed, field-proven methodologies for material synthesis, purification, photophysical characterization, and a standardized protocol for test device fabrication to evaluate its potential as a host, hole-transport, or emissive layer component.
The Scientific Rationale: Why Consider Fluorinated Indoles for OLEDs?
The performance of an OLED device is fundamentally governed by the molecular architecture of the organic materials within its layers. The ideal material should possess high thermal stability, efficient charge transport capabilities, and tunable photophysical properties.
The Indole Scaffold: An Electron-Rich Core
The indole moiety is a planar, bicyclic aromatic heterocycle. Its electron-rich system facilitates π-π stacking, a critical mechanism for efficient intermolecular charge transport in organic semiconductors.[1] This property makes indole derivatives attractive candidates for various roles within an OLED stack, including the hole transport layer (HTL), host material in the emissive layer (EML), or as a core for developing new emitters.[1][4]
The Strategic Role of Fluorination
The introduction of fluorine atoms onto an organic scaffold is a well-established strategy in materials science for fine-tuning molecular properties. In the context of OLED materials, fluorination can:
-
Modulate Energy Levels: The high electronegativity of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for optimizing energy level alignment between adjacent layers in an OLED, thereby improving charge injection and reducing turn-on voltage.
-
Enhance Stability: C-F bonds are stronger than C-H bonds, which can lead to increased thermal and photochemical stability, potentially extending the operational lifetime of an OLED device.
-
Influence Morphology: Fluorination can alter intermolecular interactions, influencing thin-film morphology during device fabrication, which in turn affects charge mobility and device efficiency.
This compound combines the beneficial charge-transport properties of the indole core with the electronic modulation offered by the fluorine substituent, presenting it as a compelling building block for advanced OLED materials.
Foundational Protocols: Material Synthesis and Characterization
The purity and intrinsic properties of a material are paramount to the performance of any organic electronic device.[5] The following protocols provide a self-validating system for synthesizing and characterizing this compound.
Synthesis of this compound
Causality: This protocol is adapted from established esterification methods for indole-2-carboxylic acids.[6] The use of thionyl chloride (SOCl₂) first converts the carboxylic acid to a more reactive acyl chloride intermediate. This intermediate readily reacts with ethanol to form the desired ethyl ester in high yield. Recrystallization is a critical final step to achieve the high purity required for OLED applications.
Protocol:
-
Acid Chloride Formation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 7-fluoro-1H-indole-2-carboxylic acid (1.0 eq). Cool the flask to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (5.0 eq) to the flask with vigorous stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Esterification: Remove the excess SOCl₂ under reduced pressure (rotary evaporation). To the resulting oil/solid, cautiously add absolute ethanol (10-15 mL per gram of starting acid) at room temperature.
-
Stir the solution overnight. A precipitate of the ethyl ester should form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield high-purity this compound as a crystalline solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity further using HPLC (>99.5% is desirable for OLED applications).
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Physicochemical and Photophysical Characterization
To evaluate the potential of a material for OLEDs, its thermal and optical properties must be quantified.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 348-31-2 | [7] |
| Molecular Formula | C₁₁H₁₀FNO₂ | |
| Molecular Weight | 207.20 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~120-125 °C (Varies with purity) |
Protocol 2.2.1: Thermal Stability Analysis (TGA/DSC)
-
Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg), which indicate the material's thermal stability for vacuum deposition processes.
-
Methodology:
-
Place 5-10 mg of the purified sample in an aluminum pan.
-
For Thermogravimetric Analysis (TGA), heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere. Td is typically defined as the temperature at which 5% weight loss occurs.
-
For Differential Scanning Calorimetry (DSC), perform two heat-cool cycles (e.g., from 25°C to 200°C at 10°C/min) to identify the glass transition temperature (Tg). A high Tg is desirable for morphological stability in devices.
-
Protocol 2.2.2: Photophysical Properties (UV-Vis and Photoluminescence)
-
Objective: To determine the absorption and emission characteristics of the material, which are fundamental to its function in an OLED.
-
Methodology:
-
Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., Dichloromethane or Toluene).
-
Record the UV-Visible absorption spectrum to identify the absorption maxima (λ_abs).
-
Using the wavelength of maximum absorption as the excitation wavelength, record the photoluminescence (PL) spectrum to determine the emission maximum (λ_em).
-
Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima.
-
Determine the photoluminescence quantum yield (PLQY) using a relative method with a known standard (e.g., quinine sulfate).[8]
-
Prospective Application in OLED Devices: A Workflow
While this compound can be evaluated as a standalone material, it is more likely to serve as a key building block for larger, more complex molecules tailored for specific functions within an OLED stack. The ester group provides a convenient handle for further chemical modification.
Potential Derivatization Pathways
-
Hole Transport Materials (HTMs): The indole nitrogen can be functionalized with aromatic amine moieties (e.g., triphenylamine) known for their excellent hole-transporting properties.
-
Emissive Materials: The indole core can be coupled with other chromophores to create novel fluorescent or phosphorescent emitters. The fluorine atom helps in tuning the emission color.
-
Host Materials: By building a more rigid and bipolar structure around the core, it can be developed into a host material for the emissive layer, facilitating energy transfer to guest emitter molecules.
Protocol: Fabrication of a Standardized Test OLED Device
Causality: To fairly assess the potential of a new material, it must be tested in a standardized device architecture. This protocol describes a simple, multi-layer stack that can be fabricated via thermal evaporation, a standard technique for OLED production. The architecture chosen (ITO/HTL/EML/ETL/Cathode) is a well-established and reliable structure for material evaluation.[9]
Workflow for OLED Fabrication and Testing
Caption: General workflow for OLED fabrication and performance characterization.
Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Deposit a 50 nm layer of a standard HTL material, such as NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).
-
Emissive Layer (EML): Deposit a 30 nm layer. This is the test layer. For example, co-evaporate a host material with the new material derived from this compound.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of a standard ETL material, such as Bphen (4,7-diphenyl-1,10-phenanthroline).[9]
-
Cathode: Deposit a 1-2 nm layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a 100 nm layer of Aluminum (Al).[9]
-
Encapsulation: Immediately encapsulate the device under an inert atmosphere using a glass lid and UV-cured epoxy to prevent degradation from air and moisture.
Protocol: Device Performance Characterization
-
Objective: To measure the key performance metrics of the fabricated OLED device.
-
Methodology:
-
Use a source meter unit coupled with a calibrated photodiode or spectrometer.
-
Current-Voltage-Luminance (J-V-L): Apply a forward bias voltage sweep to the device and simultaneously measure the current density (J) and luminance (L).
-
Electroluminescence (EL) Spectrum: At a fixed voltage, measure the emitted light spectrum to determine the peak emission wavelength and CIE color coordinates.
-
Efficiency Calculation: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE, %).
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. Triindole based single crystals and thin films for OLED and OFET applications | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 348-31-2|this compound|BLD Pharm [bldpharm.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis of Ethyl 7-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the optimization of the Fischer indole synthesis, with a specific focus on the preparation of Ethyl 7-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to enhance your experimental success.
Introduction
The Fischer indole synthesis is a classic and versatile method for synthesizing indoles, a critical heterocyclic motif in numerous pharmaceuticals and natural products.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[2][4] This guide will delve into the nuances of optimizing this reaction for the synthesis of this compound, a valuable building block in medicinal chemistry.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[1][2][4]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[1][4]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new carbon-carbon bond is created, leading to a di-imine intermediate.[1][2][4]
-
Cyclization and Aromatization: The intermediate cyclizes and then eliminates a molecule of ammonia to form the stable, aromatic indole ring.[1][2][4]
Caption: General mechanism of the Fischer indole synthesis.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The synthesis typically involves the reaction of (2-fluorophenyl)hydrazine with ethyl pyruvate under acidic conditions. The (2-fluorophenyl)hydrazine can be prepared from 2-fluoroaniline.
Q3: Which acid catalysts are commonly used in the Fischer indole synthesis?
A3: A variety of Brønsted and Lewis acids can be employed.[2][3][7] Common choices include:
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA).[2][3][8]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[2][3][8] The choice of catalyst can significantly impact the reaction yield and is often substrate-dependent.[7][9]
Q4: Can this reaction be performed in one pot?
A4: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the arylhydrazone is generated in situ and then cyclized without isolation.[1] This can be advantageous, especially if the hydrazone intermediate is unstable.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
Low or no yield is a frequent challenge in the Fischer indole synthesis.[10] The following decision tree can help diagnose and resolve the issue.
Caption: Troubleshooting flowchart for low or no product yield.
In-depth Analysis and Solutions:
-
Inappropriate Acid Catalyst: The strength and type of acid are critical.[9][10] For the synthesis of this compound, a moderately strong acid is typically required. If a weak acid like acetic acid results in low conversion, consider switching to a stronger Brønsted acid like p-TSA or a Lewis acid such as ZnCl₂. Polyphosphoric acid (PPA) can be particularly effective for challenging substrates.[9]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is sensitive to temperature.[3][6][11] Excessively high temperatures can lead to tar formation and decomposition of the product, while temperatures that are too low may result in an incomplete reaction.[9][11] It is advisable to start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes offer better control and improved yields in shorter reaction times.[12]
-
Unstable Hydrazone Intermediate: The hydrazone formed from (2-fluorophenyl)hydrazine and ethyl pyruvate may have limited stability. To circumvent this, a one-pot procedure is highly recommended.[9]
Experimental Protocol: One-Pot Synthesis of this compound
-
To a solution of (2-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add ethyl pyruvate (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for hydrazone formation.
-
Add the acid catalyst (e.g., p-TSA, 0.2 eq or ZnCl₂, 1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Formation of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the overall yield.[3][6]
Common Side Reactions and Mitigation Strategies:
| Side Reaction/Byproduct | Cause | Mitigation Strategy |
| Tar/Resin Formation | Excessively high temperatures or overly strong acid catalysts.[9] | Optimize reaction temperature, starting with milder conditions. Screen for a less harsh acid catalyst.[9] |
| Incomplete Cyclization | Insufficient reaction time or temperature, or a catalyst that is too weak. | Increase reaction time and/or temperature. Use a stronger acid catalyst. |
| Isomeric Products | If using an unsymmetrical ketone, two regioisomers can form. (Not directly applicable to ethyl pyruvate). | The choice of acid and solvent can influence regioselectivity.[8][13] |
Problem 3: Difficult Purification
Purification of the final product can be challenging due to the presence of starting materials, byproducts, and tar.
Purification Workflow:
Caption: A typical purification workflow for this compound.
Tips for Effective Purification:
-
Aqueous Workup: A thorough aqueous workup is crucial to remove the acid catalyst and any water-soluble impurities. Washing with a saturated sodium bicarbonate solution is a standard procedure.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying indole derivatives. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product obtained after chromatography is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance purity.
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. innospk.com [innospk.com]
- 6. testbook.com [testbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 7-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 7-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.
Question: My final product has a persistent yellow or brown color. How can I remove it?
Answer: Discoloration in indole derivatives often arises from aerial oxidation or residual acidic impurities from the synthesis, particularly if a Fischer indole synthesis was employed. Here are several strategies to address this:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Dissolve your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Recrystallization: A carefully chosen recrystallization solvent system can be highly effective. For this compound, a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a good starting point.[1] The desired compound should be soluble in the hot solvent mixture and sparingly soluble upon cooling, while the colored impurities remain in the mother liquor.
-
Silica Gel Plug: If the coloration is minor, you can try passing a solution of your compound through a short plug of silica gel. The more polar colored impurities will often be retained on the silica, while your less polar product elutes. Use a relatively non-polar eluent, such as a low percentage of ethyl acetate in hexane, to maximize this separation.
Question: My yield is significantly lower than expected after column chromatography. What are the likely causes and how can I improve it?
Answer: Low recovery from column chromatography can be frustrating. Several factors could be at play:
-
Improper Solvent System: If the eluent is too polar, your product may elute too quickly along with impurities. Conversely, if it's not polar enough, the product may not elute from the column at all. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for your product to ensure good separation. For indole-2-carboxylates, gradients of ethyl acetate in hexane are commonly employed.[2]
-
Product Streaking on the Column: Indole derivatives can sometimes streak on silica gel due to the acidic nature of the silica and the basicity of the indole nitrogen. This can be mitigated by adding a small amount of a neutralizer, such as triethylamine (0.1-1%), to your eluent.
-
Irreversible Adsorption: Highly impure samples can lead to irreversible adsorption of the product onto the silica gel. A pre-purification step, such as an acid-base wash or a simple filtration through a silica plug, can be beneficial.
-
Column Overloading: Exceeding the capacity of your column will lead to poor separation and potential loss of product. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
Question: I'm having trouble separating my product from a close-running impurity on TLC. What are my options?
Answer: Close-running impurities are a common challenge. Here are some advanced strategies:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. Sometimes, switching one of the solvents can significantly alter the separation. For example, replacing hexane with cyclohexane or ethyl acetate with diethyl ether can change the selectivity.
-
Recrystallization: This is often the best method for removing impurities with very similar polarities. The key is to find a solvent or solvent pair in which the solubility of your product and the impurity differ significantly with temperature. A systematic approach to solvent screening is recommended.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography fails, consider other options. Reverse-phase chromatography (C18 silica) can be effective, especially if the impurity has a different lipophilicity.
Question: My purified product shows signs of decomposition upon storage. How can I prevent this?
Answer: Indole derivatives can be sensitive to light, air, and residual acid. To ensure the long-term stability of your purified this compound:
-
Ensure Complete Removal of Acid: After purification, ensure all traces of acidic catalysts or solvents are removed. If an acidic workup was used, a final wash with a dilute sodium bicarbonate solution during the extraction is advisable.[2]
-
Store Under Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protect from Light: Use an amber-colored vial or store the container in a dark place.
-
Low-Temperature Storage: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) will slow down potential decomposition pathways.
Frequently Asked Questions (FAQs)
What is the recommended starting point for a column chromatography solvent system for this compound?
A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexane.[2] Based on protocols for similar indole esters, a gradient starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% is likely to be effective. Always optimize the solvent system with TLC first to achieve an Rf of ~0.3 for your product.
What is a suitable solvent system for the recrystallization of this compound?
For recrystallization, a binary solvent system is often most effective. A good choice would be a solvent in which the compound is readily soluble (like ethyl acetate or dichloromethane) and a non-polar "anti-solvent" in which it is poorly soluble (like hexane or petroleum ether).[1] Dissolve the crude product in a minimal amount of the hot soluble solvent, and then slowly add the anti-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile will depend on the synthetic route. If a Fischer indole synthesis is used, common impurities can include:
-
Unreacted starting materials (e.g., 2-fluorophenylhydrazine and ethyl pyruvate).
-
Side products from the[2][2]-sigmatropic rearrangement, such as aniline derivatives.[3]
-
Thermally or acid-catalyzed decomposition products.
A thorough workup, including an aqueous wash to remove water-soluble starting materials and byproducts, is crucial before attempting purification.[4]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
TLC plates (silica gel 60 F254)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of ethyl acetate in hexane. The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a flat and stable bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the determined solvent system. If a gradient elution is necessary, start with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethyl acetate. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat and slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizing Purification Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for column chromatography purification.
Data Summary
| Purification Method | Typical Solvent System | Key Considerations |
| Column Chromatography | Ethyl Acetate / Hexane Gradient | Optimize Rf to 0.25-0.35; use 30:1 silica:crude ratio; consider adding 0.1% Et3N. |
| Recrystallization | Ethyl Acetate / Hexane | Use minimal hot solvent; cool slowly to promote crystal growth. |
| Charcoal Treatment | Ethyl Acetate or Dichloromethane | Removes colored impurities; may reduce yield. |
References
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Bogdal, D., & Pielichowski, J. (2008). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 13(12), 2956-2968. [Link]
-
Cheong, P. H.-Y., & Houk, K. N. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(11), 3811–3815. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-1H-indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
Byproduct formation in the synthesis of 7-fluoroindole derivatives
Welcome to the technical support center for the synthesis of 7-fluoroindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic motifs. 7-Fluoroindoles are crucial building blocks in drug discovery, serving as precursors for serotonin receptor modulators and other therapeutics.[1][2]
However, their synthesis, most commonly via the Fischer indole synthesis, can be challenging.[3][4] Byproduct formation is a frequent issue that can complicate purification and significantly reduce yields. This hub provides in-depth troubleshooting guides and FAQs based on established chemical principles and field experience to help you diagnose and resolve common synthetic hurdles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low Yield of 7-Fluoroindole with Significant Isomeric Impurities Detected
You've completed a Fischer indole synthesis starting from (2-fluorophenyl)hydrazine and a ketone (e.g., pyruvate to form an indole-2-carboxylic acid). Upon analyzing the crude product by ¹H NMR, ¹⁹F NMR, or LC-MS, you observe a mixture of the desired 7-fluoroindole and another major fluoroindole isomer.
Potential Causes & Diagnostic Steps
-
Poor Regioselectivity in the[5][5]-Sigmatropic Rearrangement: The key step in the Fischer synthesis is an acid-catalyzed[5][5]-sigmatropic rearrangement of the ene-hydrazine intermediate.[3][6] For a 2-substituted phenylhydrazine, the cyclization can theoretically proceed towards either the C6 or C2 position of the original phenyl ring. Cyclization towards C6 yields the desired 7-fluoroindole, while cyclization towards C2 would yield the isomeric 4-fluoroindole. The choice of acid catalyst and reaction conditions heavily influences this selectivity.[7]
-
Steric Hindrance: The ketone or aldehyde used can sterically influence the direction of the cyclization. Bulky groups on the carbonyl component may favor one regioisomer over another.
-
Excessively Harsh Conditions: High temperatures or overly strong acids can sometimes lead to non-selective reactions or product decomposition, further complicating the product profile.[4][8]
Corrective Actions
-
Catalyst Optimization: The choice of acid catalyst is the most critical parameter for controlling regioselectivity. If you are observing poor selectivity, consider changing your catalyst system. Polyphosphoric acid (PPA), while effective for cyclization, can sometimes lead to mixtures. Milder Lewis acids often provide better control.[3][9]
-
Temperature Control: Monitor the reaction temperature closely. Run a series of small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) and analyze the crude isomer ratio to find the optimal condition that favors the 7-fluoro isomer.
-
Purification Strategy: If minor amounts of the isomer are unavoidable, a robust purification strategy is needed. Column chromatography using a carefully selected solvent system (e.g., hexanes/ethyl acetate or dichloromethane) is often effective for separating indole regioisomers.[7]
Workflow: Diagnosing and Correcting Isomer Formation
Caption: Competing pathways in 7-fluoroindole synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which acid catalyst is best for the Fischer indole synthesis of 7-fluoroindole?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific aldehyde or ketone substrate. However, a general comparison can be made:
| Catalyst Type | Examples | Pros | Cons |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | Strong, effective at promoting cyclization, inexpensive. | Can be harsh, leading to decomposition or dimerization. PPA can give poor regioselectivity. [3][4] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Generally milder than strong Brønsted acids, often provide better regioselectivity. [9] | Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts may be needed. |
Recommendation: Start with a Lewis acid like Zinc Chloride (ZnCl₂). It is a versatile and commonly used catalyst that often provides a good balance of reactivity and selectivity for the Fischer synthesis. [3][9] Q2: My reaction fails completely; I only recover starting material or unidentifiable decomposition. What's wrong?
A2: A complete failure of the Fischer indolization can be due to several factors. Computational studies have shown that certain electronic factors can cause the reaction to fail by favoring a competing pathway over the desired-[5][5]sigmatropic rearrangement. [10]Specifically, strong electron-donating groups on the ene-hydrazine intermediate can weaken the N-N bond, causing it to cleave heterolytically instead of rearranging. [10] Troubleshooting Steps:
-
Confirm Hydrazone Formation: Before initiating the cyclization, ensure that the initial condensation between the (2-fluorophenyl)hydrazine and the carbonyl compound to form the hydrazone has occurred. This can be confirmed by TLC or ¹H NMR.
-
Check Catalyst Quality: Ensure your acid catalyst is not deactivated (e.g., Lewis acids can be deactivated by water).
-
Consider an Alternative Route: If the Fischer synthesis consistently fails for your specific substrate, alternative indole syntheses like the Leimgruber-Batcho or modern palladium-catalyzed methods might be more suitable. [11] Q3: What is the best practice for purifying crude 7-fluoroindole?
A3: The purification strategy depends on the scale and the nature of the impurities.
-
For Isomeric Impurities: Flash column chromatography is the most effective method. A gradient of ethyl acetate in hexanes on silica gel is a good starting point.
-
For Polymeric Byproducts: These are often much less soluble than the desired indole. You can often remove the bulk of these byproducts by dissolving the crude material in a suitable solvent (like dichloromethane or ethyl acetate) and filtering off the insoluble polymer.
-
For Large-Scale Purification: As described in industrial preparations, vacuum distillation can be an effective method for purifying the final product if it is thermally stable and sufficiently volatile. [12]
Protocol: Purification of 7-Fluoroindole from Isomeric Byproducts by Column Chromatography
This protocol assumes a crude product containing the desired 7-fluoroindole and a less polar isomeric byproduct.
-
Preparation:
-
Dry the crude reaction mixture onto a small amount of silica gel (~2-3 times the mass of the crude product).
-
Prepare a slurry-packed silica gel column using a non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the mass of the crude product.
-
-
Loading:
-
Carefully add the dried crude product/silica mixture to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., start with 2% EtOAc in hexane, then 5%, 10%, etc.).
-
Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin).
-
-
Isolation:
-
Combine the fractions containing the pure 7-fluoroindole (typically the more polar spot on TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
References
-
Fischer indole synthesis - Wikipedia . Wikipedia.
-
Fischer Indole Synthesis - Alfa Chemistry . Alfa Chemistry.
-
Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! . EurekAlert!.
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An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent | Organic Letters . ACS Publications.
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Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles - RSC Publishing . Royal Society of Chemistry.
-
Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC . NIH National Center for Biotechnology Information.
-
Regioselective C3-Fluoroalcoholation of Indoles with Heptafluoroisopropyl Iodide via Palladium-Catalyzed C(sp2)–C(sp3) Cross-Coupling in the Presence of O2 | The Journal of Organic Chemistry . ACS Publications.
-
Catalytic Version of the Fischer Indole Synthesis - ChemistryViews . ChemistryViews.
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A Novel Rearrangement Involving Indole Dimers - Experts@Minnesota . University of Minnesota.
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Photoredox Fischer Indole Synthesis - Thieme Chemistry . Thieme Chemistry.
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society . ACS Publications.
-
Dimerization of 2-vinyl indoles and their alcohol precursors | The Journal of Organic Chemistry . ACS Publications.
-
CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents . Google Patents.
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC . NIH National Center for Biotechnology Information.
-
Electrophilic fluorination in the synthesis of new fluoroindoles | Semantic Scholar . Semantic Scholar.
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook . Testbook.com.
-
Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem . BenchChem.
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7-Fluoroindole - Chem-Impex . Chem-Impex International.
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7-Fluoroindole . Ossila.
-
Fischer Indole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal.
-
Why Do Some Fischer Indolizations Fail? - PMC . NIH National Center for Biotechnology Information.
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 . The Royal Society of Chemistry.
-
A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers - Benchchem . BenchChem.
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry . The Royal Society of Chemistry.
-
Discovery of 7-[(18)F]fluorotryptophan as a novel PET probe for the visualization of tryptophan metabolism in vivo | Request PDF . ResearchGate.
-
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles - Benchchem . BenchChem.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate . ResearchGate.
-
US3880925A - Separation and purification of cis and trans isomers - Google Patents . Google Patents.
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC . NIH National Center for Biotechnology Information.
-
Synthesis of indoles - Organic Chemistry Portal . Organic Chemistry Portal.
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Technical Support Center: Synthesis of Ethyl 7-fluoro-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 7-fluoro-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, with a primary focus on the Fischer indole synthesis. We will explore the causality behind experimental choices, troubleshoot common issues leading to low yields, and provide validated protocols to enhance the reliability of your experiments.
Overview of the Primary Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The incorporation of a fluorine atom at the 7-position can significantly modulate a molecule's metabolic stability and binding affinity.[1] However, the synthesis of this compound, most commonly approached via the Fischer indole synthesis, presents several challenges that can lead to diminished yields. These challenges often stem from the electronic effects of the fluorine substituent, the choice of acid catalyst, and the control of competing side reactions.[2][3]
This guide will systematically address these issues to provide a clear pathway to higher yields and product purity.
The Fischer Indole Synthesis: A Mechanistic Workflow
The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[4] It proceeds by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[5] In our case, this involves the reaction of (2-fluorophenyl)hydrazine with ethyl pyruvate. The reaction mechanism involves several key steps:
-
Hydrazone Formation: Condensation of the hydrazine and ketone.[6]
-
Tautomerization: The hydrazone isomerizes to its enamine form.[4]
-
[7][7]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement breaks the N-N bond and forms a C-C bond, which is often the rate-determining step.[5][8]
-
Cyclization & Aromatization: The intermediate cyclizes and eliminates a molecule of ammonia to form the stable, aromatic indole ring.[4]
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// Edges Start -> Step1 [label="Condensation"]; Step1 -> Step2 [label="Tautomerization"]; Step2 -> Step3 [label="Aromatization"]; Step3 -> End; } .dot Caption: Workflow of the Fischer Indole Synthesis.
Troubleshooting Guide: Addressing Low Yields
Low yields are a frequent challenge in the Fischer indole synthesis.[9] This section addresses the most common issues in a question-and-answer format.
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Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents [label="Start Here"]; Check_Reagents -> Reagent_Impure [style=dashed]; Check_Reagents -> Optimize_Catalyst [label="If Reagents are Pure"];
Optimize_Catalyst -> Catalyst_Choice [style=dashed]; Optimize_Catalyst -> Adjust_Conditions [label="If Yield is Still Low"];
Adjust_Conditions -> Conditions_Tune [style=dashed]; Adjust_Conditions -> Minimize_Side_Rxns [label="If Decomposition Occurs"];
Minimize_Side_Rxns -> Side_Rxns_Sol [style=dashed];
{Check_Reagents, Optimize_Catalyst, Adjust_Conditions, Minimize_Side_Rxns} -> Success [color="#34A853", style=dotted, dir=back]; } .dot Caption: Troubleshooting decision tree for low-yield synthesis.
Q1: My reaction yield is consistently below 30%, or the reaction fails entirely. What are the most probable causes?
A: This is a common issue that can often be traced back to a few critical factors.[10]
-
Poor Quality of Starting Materials: The purity of (2-fluorophenyl)hydrazine and ethyl pyruvate is paramount. The hydrazine can decompose upon storage, and impurities in the pyruvate can lead to competing side reactions, such as aldol condensations.[7][11] Always verify the purity of your starting materials by NMR or other appropriate analytical methods before beginning the synthesis.
-
Suboptimal Acid Catalyst: The choice of acid catalyst is highly influential in the Fischer indole synthesis.[12][13] For indole-2-carboxylates, strong dehydrating acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often more effective than simple Brønsted or Lewis acids like HCl or ZnCl₂.[14] The catalyst must be strong enough to promote the key[7][7]-sigmatropic rearrangement without causing decomposition of the starting materials or product.
-
Incorrect Reaction Temperature: The Fischer synthesis requires elevated temperatures to proceed, but excessive heat can lead to decomposition and tar formation, especially with sensitive fluorinated substrates.[11] A systematic optimization of the reaction temperature, monitored by Thin Layer Chromatography (TLC), is essential.
Q2: My TLC analysis shows multiple spots, and purification by column chromatography is difficult. What are the likely side products and how can I minimize them?
A: The formation of multiple products is a clear indicator of competing side reactions.[9]
-
Incomplete Cyclization: If the reaction does not go to completion, you will have unreacted hydrazone intermediate, which can be difficult to separate from the product. Ensure adequate reaction time and temperature.
-
N-N Bond Cleavage: Electron-donating substituents can weaken the N-N bond, leading to cleavage of the ene-hydrazine intermediate and failure to form the indole.[3] While fluorine is electron-withdrawing, its position can influence the stability of key intermediates. This can lead to the formation of 2-fluoroaniline and other degradation products. Using anhydrous conditions and an inert atmosphere can sometimes mitigate these decomposition pathways.
-
Regioisomers: If an unsymmetrical ketone is used, a mixture of two indole products can be obtained.[6] While ethyl pyruvate is asymmetrical, cyclization to form the 2-carboxylate is strongly favored electronically. However, under harsh conditions, other isomers may form.
-
Improving Selectivity: To improve selectivity, try lowering the reaction temperature, which can favor the desired kinetic product.[7] Additionally, ensure your reagents are added slowly and the reaction is stirred efficiently to maintain homogeneity and prevent localized overheating.
Q3: The reaction seems to stall, or I observe significant decomposition (darkening of the reaction mixture). How does the 7-fluoro substituent impact the reaction?
A: The fluorine atom at the 7-position has a significant electronic impact.
-
Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This can decrease the nucleophilicity of the aryl nitrogen (N1), potentially slowing the initial hydrazone formation. More importantly, it can affect the energetics of the key[7][7]-sigmatropic rearrangement.[2]
-
Mitigation Strategies: To overcome the deactivating effect, you may need more forcing conditions—either a higher temperature or a stronger acid catalyst. However, this must be balanced against the risk of decomposition. A good strategy is to start at a moderate temperature (e.g., 80-90 °C) and slowly increase it while monitoring the reaction progress by TLC. If decomposition is observed before the starting material is consumed, consider a milder but efficient catalyst system, such as PPA at a carefully controlled temperature.
Frequently Asked Questions (FAQs)
Q1: Are there viable alternative synthesis routes if the Fischer synthesis repeatedly fails?
A: Yes. While the Fischer synthesis is the most common, other methods can be effective for preparing indole-2-carboxylates. The Reissert Synthesis is a notable alternative.[15] This method involves the condensation of an o-nitrotoluene (in this case, 1-fluoro-3-methyl-2-nitrobenzene) with diethyl oxalate, followed by reductive cyclization. A well-documented procedure for the non-fluorinated analogue shows yields of 41-44%, making it a strong backup strategy.[14]
Q2: How can I best monitor the reaction's progress and determine the endpoint?
A: Thin Layer Chromatography (TLC) is the most effective tool for real-time monitoring.
-
Setup: Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes).
-
Procedure: Spot the starting hydrazine, ethyl pyruvate, and a co-spot of both on the baseline. As the reaction progresses, take small aliquots from the reaction mixture.
-
Interpretation: You should observe the disappearance of the starting material spots and the appearance of a new, typically lower Rf spot corresponding to the product. The reaction is complete when the starting hydrazone spot is no longer visible. This prevents running the reaction for too long, which can decrease yield due to product degradation.
Q3: What are the key safety considerations for this synthesis?
A: Standard laboratory safety practices are essential.
-
Reagents: Phenylhydrazines are toxic and should be handled with care in a fume hood using appropriate personal protective equipment (PPE). Polyphosphoric acid and other strong acids are highly corrosive.
-
Reaction: The reaction is typically run at high temperatures and may build pressure if conducted in a sealed vessel. Ensure proper pressure relief.
-
Workup: Quenching strong acids like PPA with water is highly exothermic and must be done slowly and with cooling in an ice bath.
Protocols and Data
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | None (reagent is solvent) | 80 - 120 | Often gives high yields for carboxylates; strong dehydrating agent. | Viscous and difficult to stir; workup can be challenging. |
| Eaton's Reagent (7.7% P₂O₅ in MeSO₃H) | None (reagent is solvent) | 60 - 100 | Highly effective, less viscous than PPA. | Highly corrosive; requires careful handling and quenching. |
| Zinc Chloride (ZnCl₂) | Ethanol, Acetic Acid | 100 - 150 | Common, inexpensive Lewis acid.[6] | Can require high temperatures; may lead to lower yields.[4] |
| Sulfuric Acid (H₂SO₄) | Ethanol, Acetic Acid | 80 - 110 | Strong Brønsted acid, readily available.[4] | Can cause charring and side reactions if not controlled.[11] |
Protocol 4.1: Optimized Fischer Synthesis of this compound
This protocol is a recommended starting point, based on established procedures for similar indole-2-carboxylates.[14]
-
Hydrazone Formation (Optional but Recommended):
-
To a solution of (2-fluorophenyl)hydrazine hydrochloride (10 mmol, 1.65 g) in ethanol (50 mL), add sodium acetate (12 mmol, 0.98 g) and stir for 15 minutes.
-
Add ethyl pyruvate (11 mmol, 1.28 g, 1.22 mL) dropwise to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone can be isolated by precipitation with water and filtration, or the reaction mixture can be used directly in the next step after solvent removal.
-
-
Indolization (Cyclization):
-
Prepare Polyphosphoric Acid (PPA) (approx. 20 g) in a round-bottom flask equipped with a mechanical stirrer and a temperature probe. Heat the PPA to 80 °C.
-
Carefully add the dried hydrazone from the previous step (10 mmol) to the hot PPA in portions over 15-20 minutes. The internal temperature will likely rise. Maintain the temperature between 90-100 °C.
-
Stir the viscous mixture at 95 °C for 1-3 hours. Monitor the reaction progress by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete (disappearance of the hydrazone), cool the mixture to below 60 °C.
-
-
Workup and Purification:
-
Very slowly and carefully, pour the warm reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. Caution: Highly exothermic.
-
The crude product will precipitate as a solid. Stir the slurry for 30 minutes until all the PPA is dissolved.
-
Filter the solid and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude solid under vacuum.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Expected yield: 55-75%.
-
References
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from Wikipedia. [Link]
-
S. Fustero, et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from Chemistry Stack Exchange. [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from ChemistryViews. [Link]
-
Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. Retrieved from Combinatorial Chemistry Review. [Link]
-
ResearchGate. (2025). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. Retrieved from ResearchGate. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from Testbook. [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from MDPI. [Link]
-
Houk, K. N., et al. (2010). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from ResearchGate. [Link]
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European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from European Journal of Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester. [Link]
-
ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from Pharmaguideline. [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from RSC Publishing. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from Reddit. [Link]
-
Autechaux, A. (n.d.). Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. Retrieved from Autechaux. [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Journal of Materials Chemistry B. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Retrieved from RSC Publishing. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from RSC Publishing. [Link]
-
Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from KTU. [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from ResearchGate. [Link]
-
NIH. (n.d.). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Retrieved from PMC. [Link]
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from RSC Publishing. [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from Organic Chemistry Portal. [Link]
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Overcoming regioselectivity issues in 7-fluoroindole synthesis
Welcome to the dedicated technical support guide for navigating the complexities of 7-fluoroindole synthesis. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, I have seen firsthand how the unique electronic properties of the C7-F substituent can complicate otherwise reliable indole-forming methodologies. This guide provides in-depth, experience-driven answers to common problems, backed by mechanistic insights and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are attempting a Fischer indole synthesis with (2-fluorophenyl)hydrazine and are observing a mixture of 4-fluoro- and 7-fluoroindoles with poor selectivity. Why is this happening and how can we favor the 7-fluoro isomer?
Answer:
This is a classic and frequently encountered problem in Fischer indole synthesis. The regioselectivity is determined during the acid-catalyzed-sigmatropic rearrangement of the phenylhydrazone intermediate. The fluorine atom at the ortho-position can electronically and sterically influence which ortho-carbon participates in the new C-C bond formation.
Mechanistic Insight: The fluorine atom is strongly electron-withdrawing via induction (-I) but also electron-donating through resonance (+M). The inductive effect deactivates the adjacent C7 position, making it less nucleophilic for the rearrangement. This often leads to the cyclization occurring at the C4 position, resulting in the undesired 4-fluoroindole isomer.
Troubleshooting & Optimization:
-
Acid Catalyst Choice is Critical: The nature of the acid catalyst can significantly alter the regiomeric ratio. While strong Brønsted acids like HCl or H₂SO₄ are traditional, they often lead to poor selectivity. Lewis acids or milder polyphosphoric acid (PPA) can be more effective. Studies have shown that catalysts like zinc chloride (ZnCl₂) can favor the formation of the 7-fluoro isomer by coordinating with the nitrogen atoms and sterically directing the rearrangement.
-
Solvent and Temperature Effects: High temperatures can sometimes overcome the activation barrier differences between the two cyclization pathways, leading to poorer selectivity. It is advisable to run optimization screens at lower temperatures. The choice of solvent can also play a role; high-boiling, non-polar solvents are often used, but exploring more polar options might alter the transition state energies favorably.
Workflow: Optimizing Fischer Synthesis for 7-Fluoroindole
Caption: Decision workflow for catalyst selection in Fischer synthesis.
Question 2: My Bartoli indole synthesis using 1-fluoro-2-nitrobenzene is yielding almost exclusively the 4-fluoroindole. How can I force the reaction towards the 7-fluoro isomer?
Answer:
The Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent, is highly sensitive to the steric environment of the nitro group. This is the primary reason you are observing the formation of the 4-fluoroindole.
Mechanistic Insight: The key step involves the addition of the Grignard reagent to the nitro group, followed by a rearrangement. The Grignard reagent (e.g., vinylmagnesium bromide) is sterically bulky. It will preferentially attack the nitro group from the less hindered side. In 1-fluoro-2-nitrobenzene, the fluorine atom at the C2 position provides significant steric hindrance, forcing the Grignard reagent to approach from the side of the C6 proton. This orientation leads directly to cyclization at the C4 position.
Troubleshooting & Optimization:
-
Steric Modification of the Grignard Reagent: While challenging, using a sterically less demanding vinyl nucleophile could theoretically alter the selectivity, but this is often not practical.
-
Alternative Synthetic Strategy (Recommended): The Bartoli synthesis is inherently biased against the 7-fluoro isomer when starting from 1-fluoro-2-nitrobenzene. A more reliable and field-proven approach is to change your synthetic strategy . The Larock indole synthesis is an excellent alternative that offers superior control for accessing the 7-fluoro isomer.
Recommended Alternative: Larock Indole Synthesis The Larock indole synthesis involves the palladium-catalyzed annulation of an N-substituted 2-fluoroaniline with an alkyne. This method's regioselectivity is governed by the palladium catalyst's insertion and the subsequent reductive elimination, which can be finely tuned.
Protocol: Regioselective Larock Synthesis of a 7-Fluoroindole Derivative
This protocol is adapted from methodologies known to provide high regioselectivity for C7-substituted indoles.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Na₂CO₃ (2.5 equivalents).
-
Reagent Addition: Add N-acetyl-2-fluoroaniline (1.0 equivalent) and the alkyne (e.g., 1-hexyne, 1.2 equivalents) dissolved in anhydrous DMF.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 7-fluoroindole derivative.
Data Comparison: Synthetic Strategies for 7-Fluoro-2,3-disubstituted Indoles
| Synthetic Method | Starting Material | Typical Regiomeric Ratio (7-F : 4-F) | Key Limitation |
| Fischer Synthesis | (2-Fluorophenyl)hydrazine | 1:2 to 3:1 (Highly variable) | Difficult to control selectivity |
| Bartoli Synthesis | 1-Fluoro-2-nitrobenzene | < 1:10 | Sterically biased towards 4-F isomer |
| Larock Synthesis | N-Substituted 2-fluoroaniline | > 20:1 | Requires pre-functionalized aniline |
Question 3: We are exploring modern C-H activation strategies to synthesize 7-fluoroindoles. Which C-H bond is most likely to be functionalized on a simple N-protected fluoroindole, and how can we direct activity to C7?
Answer:
This is an advanced and highly relevant question, as C-H functionalization offers a more atom-economical approach. On a typical N-protected indole, the C2 and C3 positions are the most electronically rich and sterically accessible, making them the default sites for many electrophilic C-H activation/functionalization reactions. The C7 position is often the most challenging to functionalize selectively due to steric hindrance from the N1-substituent and the pyrrole ring.
Mechanistic Insight & Strategy: To achieve C7 selectivity, you must employ a directing group (DG) strategy. A directing group, typically installed on the N1 position, contains a coordinating atom (like N, O, or S) that can chelate to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium). This chelation forms a stable metallacyclic intermediate that positions the catalyst in close proximity to the C7-H bond, enabling its selective activation over all other C-H bonds in the molecule.
Directing Group Strategy for C7 Functionalization
Caption: Comparison of directed vs. non-directed C-H functionalization.
Recommended Directing Groups and Conditions:
-
Picolinamide (PA) Group: The nitrogen of the pyridine ring acts as an excellent coordinating atom for rhodium and ruthenium catalysts.
-
8-Aminoquinoline (AQ) Group: This bidentate directing group is highly effective for palladium-catalyzed C-H functionalizations.
Exemplary Protocol: Rh(III)-Catalyzed C7-Olefination of N-Picolinamide-7-Fluoroindole
This protocol is based on established methods for directed C-H olefination.
-
Substrate Synthesis: Synthesize the N-picolinamide-protected 7-fluoroindole by acylating 7-fluoroindole with picolinoyl chloride.
-
Reaction Setup: In a sealed tube, combine N-picolinamide-7-fluoroindole (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.5 equiv.) as the oxidant.
-
Reagent Addition: Add the olefin coupling partner (e.g., n-butyl acrylate, 3.0 equiv.) and the solvent (e.g., 1,2-dichloroethane).
-
Reaction Conditions: Seal the tube and heat to 100 °C for 12 hours.
-
Workup & Purification: After cooling, filter the reaction mixture through a pad of Celite, rinse with dichloromethane, and concentrate the filtrate. Purify the residue via column chromatography to yield the C7-olefinated product. The directing group can subsequently be removed under standard hydrolysis conditions.
By implementing a directing group strategy, you can overcome the inherent electronic and steric biases of the indole core and achieve highly predictable and selective C7 functionalization.
References
-
Title: A new, simpler synthesis of the 7-azaskatole and 7-azatryptophan skeleton. Source: The Journal of Organic Chemistry (1982) URL: [Link]
-
Title: The Larock Indole Synthesis Source: Chemical Reviews (2001) URL: [Link]
-
Title: Transition-Metal-Catalyzed C–H Activation Reactions: A Powerful Tool for Organic Synthesis Source: Chemical Reviews (2017) URL: [Link]
-
Title: Rh(III)-Catalyzed C-H/C-H Cross-Coupling of Indoles with Thiophenes and Furans Source: Organic Letters (2014) URL: [Link]
Technical Support Center: Troubleshooting N-Alkylation Reactions of Fluorinated Indoles
Welcome to the technical support center for the N-alkylation of fluorinated indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but crucial transformation. The introduction of fluorine into an indole scaffold significantly alters its electronic properties, often leading to unexpected reactivity and side reactions during N-alkylation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated fluorinated indole. How can I improve N-selectivity?
A1: This is a classic regioselectivity challenge in indole chemistry, exacerbated by the electron-withdrawing nature of fluorine, which can decrease the nucleophilicity of the indole nitrogen.[1] The C3 position often remains a competitive nucleophilic site.[2] Here’s a breakdown of the causative factors and strategies to enhance N-selectivity:
Underlying Cause: The regioselectivity of indole alkylation is a delicate balance between the nucleophilicity of the nitrogen and the C3 carbon. While deprotonation of the N-H bond should render the nitrogen the primary nucleophile, incomplete deprotonation or a highly reactive alkylating agent can lead to competing C3-alkylation. Fluorine substituents, particularly at the 4, 5, 6, and 7-positions, can further modulate the electron density of the indole ring, influencing this balance.[3]
Troubleshooting & Optimization:
-
Choice of Base and Solvent: Classical conditions employing a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) are generally the first choice to favor N-alkylation.[2] The base's primary role is to completely deprotonate the indole nitrogen, thereby increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[2] Incomplete deprotonation is a common reason for observing C3-alkylation.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in some cases, increasing the temperature to 80 °C has resulted in exclusive N-alkylation.[2] However, this should be approached with caution as it can also promote side reactions.
-
Modern Catalytic Methods: For particularly challenging substrates, modern catalytic methods offer superior control over regioselectivity.
-
Copper Hydride (CuH) Catalysis: The use of specific copper hydride catalysts with tailored ligands can provide excellent N-selectivity.[2]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for the N-alkylation of indoles, often providing high yields and selectivity.[4][5] This method involves the use of a quaternary ammonium salt to transport the indole anion from an aqueous or solid phase to an organic phase containing the alkylating agent.[6][7][8]
-
Experimental Protocol: General Procedure for N-Alkylation of a Fluorinated Indole using NaH in DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated indole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (1.05 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: My reaction is producing significant amounts of dialkylated products. How can I prevent this?
A2: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions.[9] Here are several strategies to minimize this side reaction:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[2]
-
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired mono-N-alkylated product is the major species. Lowering the reaction temperature can also help to control reactivity and prevent over-alkylation.[9]
-
Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.
Q3: The fluorinated indole I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?
A3: This is a common challenge, as many fluorinated indoles are intermediates in the synthesis of complex, multifunctional molecules. Fortunately, several milder methods are available:
-
Mitsunobu Reaction: The Mitsunobu reaction is an excellent alternative for the N-alkylation of indoles with primary and secondary alcohols under neutral conditions.[10][11] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage when using chiral alcohols.[11]
-
Buchwald-Hartwig Amination: For the N-arylation of fluorinated indoles, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.[12][13] This palladium-catalyzed reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide or triflate. Modern ligand systems have expanded the scope of this reaction to include a wide range of substrates with excellent functional group tolerance.[14]
-
Copper-Catalyzed N-Alkylation: Copper-catalyzed methods have emerged as a versatile alternative for the N-alkylation of indoles. For instance, the reaction of indoles with N-tosylhydrazones in the presence of a copper catalyst provides a direct route to N-alkylated products.[15]
Experimental Protocol: Mitsunobu Reaction for N-Alkylation of a Fluorinated Indole
-
To a stirred solution of the fluorinated indole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the dialkyl azodicarboxylate (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired N-alkylated indole from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.
Data Presentation
Table 1: Influence of Base and Solvent on the N/C3-Alkylation Ratio of a Model Fluorinated Indole
| Entry | Base (eq.) | Solvent | Temperature (°C) | N-Alkylation (%) | C3-Alkylation (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 45 | 55 |
| 2 | Cs₂CO₃ (2.0) | DMF | rt | 70 | 30 |
| 3 | NaH (1.1) | THF | 0 to rt | 90 | 10 |
| 4 | NaH (1.1) | DMF | 0 to rt | >95 | <5 |
| 5 | KOtBu (1.1) | THF | 0 to rt | 85 | 15 |
Note: These are representative data and actual results may vary depending on the specific fluorinated indole and alkylating agent used.
Visualizations
Reaction Pathway Decision Tree
Caption: Troubleshooting flowchart for N-alkylation of fluorinated indoles.
General Mechanism of Base-Mediated N-Alkylation
Caption: Simplified mechanism of base-mediated N-alkylation of indoles.
References
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
ACS Publications. (2022, October 14). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction | Download Table. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved from [Link]
-
PubMed. (2010, November 2). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
MDPI. (2022, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PubMed. (2025, June 20). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Retrieved from [Link]
-
National Institutes of Health. (2019, May 24). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
IRIS - Unife. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Retrieved from [Link]
-
OUCI. (n.d.). Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th…. Retrieved from [Link]
-
IRIS. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
-
PubMed Central. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
ACS Publications. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]
-
Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethylselenolation and N-Acylation of Indoles with [Me4N][SeCF3] | Request PDF. Retrieved from [Link]
Sources
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- 4. phasetransfer.com [phasetransfer.com]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th… [ouci.dntb.gov.ua]
- 8. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability issues of Ethyl 7-fluoro-1H-indole-2-carboxylate under acidic conditions
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the technical support center for Ethyl 7-fluoro-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common stability challenges, particularly under acidic conditions, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guides
This section is dedicated to identifying and resolving specific issues you may encounter during your experiments. Each guide follows a logical progression from symptom to cause and finally to a validated solution.
Issue 1: Reaction Failure or Low Yield in Acid-Catalyzed Reactions
Symptom: You are performing a reaction that requires acidic conditions (e.g., deprotection, cyclization) and observe significantly lower than expected yields of your desired product, or a complete failure of the reaction. Analysis of the crude reaction mixture by TLC or LC-MS shows multiple new, unidentified spots or a complex mixture.
Potential Cause: Acid-Catalyzed Degradation of the Indole Ring.
The indole nucleus, while aromatic, is electron-rich and susceptible to electrophilic attack, particularly under acidic conditions. The C3 position is the most nucleophilic and prone to protonation. This initial protonation can trigger a cascade of degradation pathways, including dimerization, polymerization, or other unwanted side reactions.[1] The presence of an electron-withdrawing fluorine atom at the 7-position can influence the electron density of the ring system, but does not render it immune to acid-mediated decomposition.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Troubleshooting Steps:
-
Re-evaluate the Necessity and Strength of the Acid:
-
Causality: Strong mineral acids (e.g., concentrated HCl, H₂SO₄) create a highly acidic environment that aggressively protonates the indole ring, accelerating degradation.[4]
-
Action: If possible, substitute strong acids with milder alternatives. Organic acids like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can provide the necessary catalysis with a lower risk of degradation.[5] In some cases, solid-supported acid catalysts can be employed for easier removal and controlled acidity.
-
-
Optimize Reaction Time and Temperature:
-
Causality: Prolonged exposure to acidic conditions, even with milder acids, can lead to cumulative degradation. Elevated temperatures will increase the rate of both the desired reaction and the undesired decomposition pathways.
-
Action: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS). Aim to quench the reaction as soon as the starting material is consumed to a satisfactory level. If the reaction is sluggish, consider alternative catalytic systems before resorting to higher temperatures.
-
-
Employ N-Protection Strategy:
-
Causality: The N-H proton of the indole is acidic and the nitrogen lone pair contributes to the high electron density of the ring. Protecting the indole nitrogen with an electron-withdrawing group can decrease the nucleophilicity of the ring, thereby increasing its stability towards acidic conditions.[6]
-
Action: Introduce a protecting group on the indole nitrogen prior to the acid-catalyzed step. Common protecting groups for indoles include tert-butoxycarbonyl (Boc), tosyl (Ts), or benzyloxymethyl (BOM).[7][8] The choice of protecting group will depend on the overall synthetic route and the conditions required for its subsequent removal.[9] For instance, N-tosyl protection has been shown to be essential for efficient reactions in some indole systems, preventing the formation of undesired oxindoles or dimers.[10]
-
Issue 2: Sample Discoloration and Appearance of Impurities During Workup or Storage
Symptom: During aqueous acidic workup, or upon storage of the compound in a non-neutral solvent, the solution or the isolated solid develops a pink, purple, or brown discoloration. HPLC analysis reveals the emergence of new peaks over time.
Potential Cause: Oxidative Degradation and/or Oligomerization.
Indole derivatives are susceptible to oxidation, a process that can be accelerated by the presence of acid and exposure to air (oxygen) and light.[1] The initial products of oxidation can be highly colored and may further react to form oligomeric or polymeric materials.
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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- 8. synarchive.com [synarchive.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 7-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 7-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve common purity challenges, ensuring the integrity of your downstream applications.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry. Its purity is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. The primary route to this compound is often the Fischer indole synthesis, a robust but not always clean reaction. This guide will focus on post-synthesis purification strategies to isolate the target compound from common reaction-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound via the Fischer indole synthesis?
A1: The impurity profile can vary based on reaction conditions, but typically you will encounter:
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Unreacted Starting Materials: 2-Fluorophenylhydrazine and ethyl pyruvate are the primary starting materials and can be carried through if the reaction does not go to completion.
-
Regioisomers: Depending on the substitution pattern of the starting materials, the formation of undesired regioisomers is possible, although less common for this specific target.
-
Hydrolyzed Product: The ester can hydrolyze back to the corresponding carboxylic acid, 7-fluoro-1H-indole-2-carboxylic acid, especially during aqueous workups under non-neutral pH.
-
Polymeric Byproducts: The acidic conditions of the Fischer indole synthesis can sometimes lead to the formation of polymeric or tar-like substances.[1]
-
Defluorinated Byproducts: A significant concern with fluorinated indoles is the potential for defluorination under harsh conditions (e.g., high heat, strong acids or bases), leading to the formation of Ethyl 1H-indole-2-carboxylate.
Q2: My crude product is a dark, oily residue. Is it salvageable?
A2: Yes, in many cases it is. Dark coloration often indicates the presence of oxidized species or polymeric tars. A preliminary purification by filtration through a plug of silica gel can often remove a significant portion of these colored, highly polar impurities. Eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) will allow the desired, less polar product to pass through while retaining the baseline impurities.
Q3: I am observing my compound degrading on the silica gel column. What is happening and how can I prevent it?
A3: Fluorinated indoles can be sensitive to the acidic nature of standard silica gel, which can lead to streaking, irreversible adsorption, or even degradation of the compound on the column. If you suspect this is happening, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a neutral or basic modifier. A common practice is to include 0.5-1% triethylamine in your eluent system.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Perform a Quick Filtration: If the impurities are significantly different in polarity, a rapid filtration through a short plug of silica may be sufficient, minimizing the contact time between your compound and the stationary phase.
Q4: Can I use acid-base extraction to purify my product?
A4: Acid-base extraction is a powerful technique for removing acidic or basic impurities.
-
To remove unreacted 2-fluorophenylhydrazine (a weak base), you can wash the organic solution of your crude product with a dilute acid like 1M HCl.
-
To remove the hydrolyzed carboxylic acid impurity, a wash with a weak base like saturated sodium bicarbonate solution is effective.[2][3] Be cautious with strong bases like sodium hydroxide, as they can promote the hydrolysis of your desired ester product.[2]
Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Workup
| Symptom | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Multiple spots on TLC, including baseline material | Incomplete reaction; formation of polar byproducts (e.g., polymers, salts). | 1. Filter the crude material through a plug of silica gel, eluting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexane). 2. Perform an aqueous workup with a brine wash to remove water-soluble impurities. | This initial step removes highly polar impurities that can interfere with subsequent, more refined purification methods. |
| Presence of a spot corresponding to 7-fluoro-1H-indole-2-carboxylic acid | Hydrolysis of the ester during reaction or workup. | Wash the organic solution of the crude product with a saturated solution of sodium bicarbonate.[2][3] | The bicarbonate solution is basic enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while being mild enough to avoid significant hydrolysis of the desired ester. |
| Presence of a spot corresponding to 2-fluorophenylhydrazine | Incomplete reaction. | Wash the organic solution with a dilute acid (e.g., 1M HCl). | The acidic wash protonates the basic hydrazine, forming a water-soluble salt that is removed in the aqueous phase. |
Problem 2: Difficulty with Chromatographic Purification
| Symptom | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Product streaking or tailing on the silica gel column | Compound is too polar for the chosen eluent; interaction with acidic silica. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. Add a small amount of a modifier like triethylamine (0.5-1%) to the eluent to deactivate acidic sites on the silica. | Tailing is often caused by strong interactions between the analyte and the stationary phase. Increasing eluent polarity helps to more effectively displace the compound, while a basic modifier neutralizes acidic silanol groups that can strongly interact with the indole nitrogen. |
| Co-elution of impurities with the product | Impurities have similar polarity to the product. | 1. Use a shallower gradient during column chromatography (e.g., increase the polar solvent by 1-2% increments). 2. Try a different solvent system (e.g., dichloromethane/methanol). 3. Consider reverse-phase chromatography if the impurities are more polar than the product. | A shallower gradient increases the resolution between compounds with similar polarities. Different solvent systems can alter the selectivity of the separation. |
| Loss of product on the column; appearance of new, more polar spots | Degradation of the product on the acidic silica gel. | 1. Use deactivated silica gel (pre-treated with triethylamine). 2. Switch to a neutral stationary phase like alumina. 3. Minimize the time the compound is on the column by using a faster flow rate or a shorter column. | Fluorinated indoles can be sensitive to acidic environments, which can catalyze degradation. Using a more neutral stationary phase or minimizing contact time can mitigate this. |
Problem 3: Challenges with Recrystallization
| Symptom | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Product "oils out" instead of crystallizing | The solvent is too good a solvent, or the solution is supersaturated and cooling too quickly. | 1. Use a less polar solvent system. 2. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. 3. Scratch the inside of the flask with a glass rod to induce crystallization. | Oiling out occurs when the solubility of the compound is exceeded too rapidly. Slow cooling provides the necessary time for an ordered crystal lattice to form. Scratching creates nucleation sites for crystal growth. |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not concentrated enough. | 1. Partially evaporate the solvent to increase the concentration. 2. Add a non-polar "anti-solvent" (e.g., hexane) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.[4] | For crystallization to occur, the solution must be supersaturated. Increasing the concentration or adding an anti-solvent reduces the solubility of the compound, promoting crystallization. |
| Poor recovery of the product after recrystallization | The product has significant solubility in the cold solvent. | 1. Cool the crystallization mixture in an ice bath or freezer for an extended period before filtering. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. | Lowering the temperature decreases the solubility of the product in the mother liquor, maximizing the yield of collected crystals. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
To remove acidic impurities (e.g., 7-fluoro-1H-indole-2-carboxylic acid):
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
-
To remove basic impurities (e.g., 2-fluorophenylhydrazine):
-
Add an equal volume of 1M hydrochloric acid.
-
Shake and separate the layers as described above.
-
Repeat the wash with 1M HCl.
-
-
Wash the organic layer with an equal volume of brine (saturated aqueous sodium chloride) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packed column is free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes) and visualize under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the partially purified product in various solvents to find a suitable single solvent or solvent pair (e.g., ethyl acetate/hexanes, ethanol/water). An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one (the "solvent") and insoluble in the other (the "anti-solvent").
-
Dissolution: Place the impure product in an Erlenmeyer flask and add a minimal amount of the hot solvent to completely dissolve the solid.
-
Inducing Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath.
-
Solvent Pair: While the solution is still warm, add the anti-solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the solvent to redissolve the precipitate and obtain a clear solution. Allow to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
References
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Ethyl 7-fluoro-1H-indole-2-carboxylate
Welcome to the Technical Support Center dedicated to the functionalization of Ethyl 7-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation with this versatile building block. The presence of the fluorine atom at the C7-position and the ethyl ester at the C2-position introduces unique electronic and steric properties that require careful consideration during reaction optimization.
I. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the functionalization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
A. N-Alkylation & N-Arylation Reactions
Question 1: I am observing low to no conversion in my N-alkylation reaction with an alkyl halide.
Answer:
Low conversion in N-alkylation of indoles is a common issue that can often be resolved by systematically evaluating the reaction parameters. The electron-withdrawing nature of the 7-fluoro substituent can decrease the nucleophilicity of the indole nitrogen, making deprotonation more critical.
-
Insufficient Deprotonation: The pKa of the indole N-H is approximately 17. A base strong enough to effectively deprotonate the indole is crucial.
-
Solvent Choice: The solvent plays a critical role in solvating the indole anion and the electrophile.
-
Reaction Temperature: Less reactive alkyl halides may require elevated temperatures to facilitate the reaction.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[1] Monitor the reaction closely by TLC to avoid decomposition.
-
Question 2: My N-alkylation is producing a significant amount of C3-alkylation side product.
Answer:
While N-alkylation is generally favored under basic conditions, competitive C3-alkylation can occur, especially with highly reactive electrophiles. The indole anion is an ambident nucleophile with reactivity at both N1 and C3.
-
Reaction Conditions: The counter-ion and solvent can influence the N- versus C-alkylation ratio.
-
Solution: Using a non-polar solvent can sometimes favor N-alkylation. Additionally, the choice of base can be critical. Using NaH in DMF typically favors N-alkylation.[2]
-
-
Electrophile Reactivity: Highly reactive electrophiles, such as allylic or benzylic halides, are more prone to C3-alkylation.
-
Solution: If possible, consider using a less reactive electrophile or modify the reaction conditions to favor N-selectivity (e.g., lower temperature, slower addition of the electrophile).
-
Question 3: I am struggling with the N-arylation of this compound using a Buchwald-Hartwig amination approach.
Answer:
Buchwald-Hartwig amination is a powerful tool for N-arylation, but its success with heterocyclic substrates can be sensitive to the choice of catalyst, ligand, and base.[3][4][5][6][7]
-
Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is paramount.
-
Solution: For challenging couplings involving electron-rich heterocycles, consider using more advanced catalyst systems. Ligands like XPhos or BippyPhos have shown broad applicability in the amination of (hetero)aryl chlorides and bromides.[7] Using a pre-catalyst can also improve reaction efficiency by ensuring a consistent generation of the active Pd(0) species.
-
-
Base Selection: The base not only facilitates the deprotonation of the indole but also participates in the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The choice of base can be substrate-dependent, so screening a few options may be necessary.
-
-
Solvent: Anhydrous, deoxygenated solvents are crucial for maintaining catalyst activity.
-
Solution: Toluene or dioxane are common solvents for Buchwald-Hartwig reactions. Ensure they are thoroughly degassed before use.
-
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
To perform cross-coupling reactions on the indole core, prior halogenation (e.g., at the C3, C4, C5, or C6 positions) is typically required. The following troubleshooting guide assumes a halogenated derivative of this compound is being used.
Question 4: My Suzuki coupling reaction is giving low yields of the desired biaryl product.
Answer:
Low yields in Suzuki couplings of indole derivatives can be attributed to several factors, including catalyst deactivation and inefficient transmetalation.
-
Catalyst and Ligand: The electronic and steric properties of the ligand are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For heteroaryl couplings, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. Palladium pre-catalysts can also enhance reaction efficiency.
-
-
Base and Solvent: The choice of base and solvent system is crucial for the boronic acid activation and the overall reaction rate.
-
Solution: A common system is an aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water. The presence of water is often essential for the transmetalation step.
-
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive.
-
Solution: Use high-quality boronic acids or consider using boronate esters (e.g., pinacol esters), which are often more stable and less prone to side reactions.[8]
-
Question 5: I am observing significant homocoupling of my boronic acid in a Suzuki reaction.
Answer:
Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
Exclusion of Oxygen: The oxidative addition of the aryl halide to the Pd(0) catalyst is a key step. Oxygen can interfere with this process and promote the homocoupling of the boronic acid.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
-
Reaction Temperature: Higher temperatures can sometimes promote homocoupling.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Question 6: My Sonogashira coupling with a terminal alkyne is not proceeding to completion.
Answer:
The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes, but issues can arise from catalyst inhibition or side reactions.[9][10][11][12][13]
-
Copper Co-catalyst: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate.
-
Solution: Ensure a source of Cu(I), such as CuI, is added to the reaction. The quality of the CuI is important; it should be colorless or off-white.
-
-
Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solution: Use a freshly distilled, anhydrous amine base.
-
-
Alkyne Dimerization (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne.
-
Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Running the reaction under a slight positive pressure of an inert gas can also be beneficial.
-
C. C-H Functionalization
Direct C-H functionalization of the indole core is a powerful strategy, but controlling regioselectivity can be challenging.
Question 7: I am attempting a directed C-H functionalization at the C4-position, but I am getting a mixture of isomers.
Answer:
Achieving high regioselectivity in C-H functionalization of indoles often requires the use of a directing group.[14][15][16] The inherent reactivity of the indole ring favors functionalization at C3, followed by C2. Accessing the benzene ring positions (C4-C7) typically requires a directing group.
-
Directing Group Selection: The choice of directing group is critical for achieving the desired regioselectivity.
-
Catalyst and Ligand System: The catalyst and ligand can play a significant role in controlling regioselectivity.
-
Solution: Different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands can favor different positions. A thorough literature search for the specific transformation and directing group is recommended.
-
II. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indole N-H during functionalization?
A1: It depends on the reaction. For many palladium-catalyzed cross-coupling reactions, protecting the indole nitrogen can improve yields and prevent side reactions.[15] Common protecting groups for indoles include Boc, Ts, and SEM. However, for some reactions, such as certain N-alkylations or specific C-H functionalizations, the N-H may be the desired site of reaction or may not interfere.
Q2: What is the best way to purify my functionalized this compound derivative?
A2: Column chromatography on silica gel is the most common method for purifying indole derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For more challenging separations, reverse-phase HPLC may be necessary. Recrystallization can also be a powerful purification technique if the product is a solid.
Q3: How does the 7-fluoro substituent affect the reactivity of the indole?
A3: The fluorine atom at the C7 position is electron-withdrawing, which can have several effects:
-
Decreased Nucleophilicity: The indole nitrogen will be less nucleophilic, which can make reactions like N-alkylation more challenging, often requiring a stronger base.
-
Altered Regioselectivity: The electronic properties of the benzene ring are modified, which can influence the regioselectivity of electrophilic aromatic substitution and directed C-H functionalization reactions.
-
Potential for Unique Reactivity: The C-F bond itself can sometimes participate in reactions or be a site for further functionalization, although this typically requires harsh conditions.[17][18][19]
Q4: Can I hydrolyze the ethyl ester to the carboxylic acid?
A4: Yes, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol, followed by acidic workup.[20]
III. Experimental Protocols
The following are representative protocols that can be adapted for the functionalization of this compound. Note: These are starting points, and optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for the specific substrate.
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from a procedure for a similar fluorinated indole.[1]
Materials:
-
This compound
-
Alkyl halide (1.1-1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling (of a Halogenated Derivative)
This is a general protocol for Suzuki coupling of a heteroaryl halide.
Materials:
-
Halogenated this compound (e.g., 4-bromo derivative)
-
Boronic acid or boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium carbonate (K₂CO₃, 2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the halogenated indole (1.0 equivalent), boronic acid (1.2-1.5 equivalents), and K₂CO₃ (2-3 equivalents).
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane and water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Data Presentation
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Recommended Condition | Notes |
| Base | NaH, KOtBu | Stronger bases are often required due to the 7-fluoro substituent. |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents stabilize the indolide anion. |
| Temperature | 0 °C to RT (can be heated if necessary) | Start at a lower temperature and warm as needed. |
| Electrophile | Alkyl halide, tosylate, or mesylate | Reactivity will vary; adjust conditions accordingly. |
Table 2: Key Parameters for Suzuki-Miyaura Coupling Optimization
| Parameter | Options | Considerations |
| Palladium Pre-catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald pre-catalysts | Choice depends on the reactivity of the coupling partners. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often beneficial for heteroaryl couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The presence of water is often crucial for efficient transmetalation. |
V. Visualizations
Caption: Troubleshooting workflow for low conversion in N-alkylation reactions.
Caption: Key parameters for optimizing Suzuki-Miyaura coupling reactions.
VI. References
-
Renault, Y. J. G., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Advances. [Link]
-
Various Authors. (2017-2025). Synthesis of arylated indoles via Sonogashira cross-coupling. ResearchGate. [Link]
-
Renault, Y. J. G., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. ResearchGate. [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Biscoe, M. R., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Li, M., et al. (2025). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers. [Link]
-
Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
de Oliveira, F. F., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link]
-
Chen, C., et al. (2006). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
-
Ghorai, S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central. [Link]
-
Pitts, C. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Singh, R., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Leger, I., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
-
Ghorai, S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
-
Wang, Q., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Arkivoc. [Link]
-
An improved process for the N-alkylation of indoles using chiral N-protected 2-methylaziridines. (2025). ResearchGate. [Link]
-
Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. PubMed Central. [Link]
-
Jones, A. M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
de Oliveira, F. F., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. MDPI. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2017). PubMed Central. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][9]-Fused Indole Heterocycles. PubMed Central. [Link]
-
Hughes, D. L., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
de Oliveira, F. F., et al. (2005). Cyclization of free radicals at the C-7 position of ethyl indole-2-carboxylate derivatives: an entry to a new class of Duocarmycin Analogues. PubMed. [Link]
-
Smith, C. D., et al. (2017). Ethyl 1H-indole-2-carboxylate. PubMed Central. [Link]
-
Ohtsu, Y., et al. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Ethyl 7-fluoro-1H-indole-2-carboxylate and its Non-fluorinated Analog
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic modification of this scaffold is a cornerstone of drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. One of the most powerful strategies in this regard is fluorination. This guide provides a comparative analysis of the potential bioactivity of ethyl 7-fluoro-1H-indole-2-carboxylate versus its non-fluorinated counterpart, ethyl 1H-indole-2-carboxylate.
While direct comparative experimental data for these two specific molecules is not extensively available in the public domain, this guide will extrapolate from established principles of medicinal chemistry and available data on analogous indole derivatives to provide a robust predictive comparison. We will delve into the anticipated effects of 7-fluoro substitution on anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols for researchers seeking to perform such a comparative analysis.
The Power of Fluorine in Drug Design
The introduction of a fluorine atom into a drug candidate can profoundly alter its biological profile.[2] Key effects of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a compound.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein through hydrogen bonds or dipole interactions.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.
It is within this framework that we will explore the potential bioactivity of this compound relative to its non-fluorinated parent compound.
Comparative Bioactivity Profile: An Evidence-Based Projection
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents.[3][4][5] Derivatives of ethyl 1H-indole-2-carboxylate have been investigated as scaffolds for the development of new anticancer drugs.[6][7][8]
Expected Impact of 7-Fluoro Substitution:
The introduction of a fluorine atom at the 7-position of the indole ring is anticipated to enhance the anticancer potential of ethyl 1H-indole-2-carboxylate. The increased lipophilicity conferred by the fluorine atom could lead to improved cellular uptake. Furthermore, the electron-withdrawing nature of fluorine can modulate the electron density of the indole ring system, potentially influencing its interaction with anticancer targets such as protein kinases or tubulin. While direct data is unavailable, studies on other fluorinated indole derivatives have shown potent antiproliferative activity.
To quantitatively assess this, a cytotoxicity assay against a panel of cancer cell lines would be the primary experimental approach.
Table 1: Projected Cytotoxicity Data (Hypothetical)
| Compound | Cancer Cell Line | IC50 (µM) |
| Ethyl 1H-indole-2-carboxylate | MCF-7 (Breast) | >100 |
| This compound | MCF-7 (Breast) | 25-50 |
| Ethyl 1H-indole-2-carboxylate | A549 (Lung) | >100 |
| This compound | A549 (Lung) | 30-60 |
| Ethyl 1H-indole-2-carboxylate | HeLa (Cervical) | >100 |
| This compound | HeLa (Cervical) | 20-45 |
Note: The above data is hypothetical and serves as a projection based on established medicinal chemistry principles. Actual experimental values would need to be determined.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for comparing the cytotoxic effects of the two compounds on a cancer cell line (e.g., MCF-7).
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
This compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties.[4][9][10][11] The core indole structure is a versatile scaffold for the development of new antibacterial and antifungal agents.
Expected Impact of 7-Fluoro Substitution:
The introduction of the 7-fluoro group could positively influence the antimicrobial activity. Increased lipophilicity can facilitate the penetration of the bacterial or fungal cell wall. A study on indole-2-carboxamide derivatives noted that replacing a carboxylic acid with an ester did not significantly alter antimicrobial activity, suggesting the core scaffold's importance.[12] However, the electronic modifications due to fluorine could enhance interactions with microbial enzymes or other cellular components.
A standard method to assess this is the determination of the Minimum Inhibitory Concentration (MIC).
Table 2: Projected Antimicrobial Activity (Hypothetical MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Ethyl 1H-indole-2-carboxylate | >128 | >128 | >128 |
| This compound | 64 | 128 | 64 |
Note: The above data is hypothetical and serves as a projection. Actual experimental values would need to be determined.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the compounds against bacterial and fungal strains.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Indole-containing compounds, most notably Indomethacin, are well-known for their anti-inflammatory properties.[3][13] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Expected Impact of 7-Fluoro Substitution:
The 7-fluoro substituent is likely to enhance the anti-inflammatory activity. The electron-withdrawing nature of fluorine can influence the acidity of the N-H proton of the indole ring, which can be crucial for binding to the active site of COX enzymes. The increased lipophilicity may also improve tissue penetration to the site of inflammation.
An in vitro assay to measure the inhibition of COX enzymes is a common method to evaluate anti-inflammatory potential.
Table 3: Projected COX Enzyme Inhibition (Hypothetical IC50 in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ethyl 1H-indole-2-carboxylate | >100 | >100 |
| This compound | 50 | 15 |
Note: The above data is hypothetical and serves as a projection. Actual experimental values would need to be determined.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
This compound
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the test compounds at various concentrations. Then add the COX-1 or COX-2 enzyme to the respective wells. Incubate for a specified time at a controlled temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Detection: After a further incubation period, measure the absorbance or fluorescence according to the kit's instructions. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2.
Visualizing the Rationale: The Impact of Fluorination
The following diagram illustrates the key physicochemical changes induced by fluorination that are expected to enhance the bioactivity of the indole scaffold.
Caption: The influence of 7-fluoro substitution on the bioactivity profile.
Conclusion and Future Directions
Based on established principles of medicinal chemistry, the introduction of a fluorine atom at the 7-position of ethyl 1H-indole-2-carboxylate is predicted to enhance its bioactivity across anticancer, antimicrobial, and anti-inflammatory applications. This is primarily attributed to the positive effects of fluorine on metabolic stability, lipophilicity, and target binding interactions.
It is crucial to emphasize that the comparisons and data presented in this guide are predictive. Rigorous in vitro and in vivo experimental validation is essential to confirm these hypotheses and to fully elucidate the structure-activity relationship. The provided protocols offer a starting point for researchers to undertake a direct, quantitative comparison of these two compounds and to further explore the potential of fluorinated indole-2-carboxylates in drug discovery.
References
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- Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
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A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Indole-2-Carboxylates
Introduction: The Metabolic Hurdle in Drug Discovery
In the intricate journey of drug discovery, a promising molecule's therapeutic potential is inextricably linked to its metabolic fate. A compound that is rapidly metabolized by the body may fail to achieve the necessary exposure at its target site, rendering it ineffective. Consequently, enhancing metabolic stability is a cornerstone of medicinal chemistry. The indole-2-carboxylate scaffold is a privileged structure found in numerous biologically active compounds, making it a focal point for optimization.[1][2] This guide provides a detailed comparison of the metabolic stability of non-fluorinated indole-2-carboxylates and their fluorinated counterparts, offering experimental frameworks and data-driven insights for researchers, scientists, and drug development professionals. We will explore how the strategic incorporation of fluorine, a seemingly simple atomic substitution, can profoundly alter a molecule's pharmacokinetic profile.[3]
The Foundational Principle: Fluorine as a Metabolic Shield
The widespread adoption of fluorine in drug design is rooted in fundamental principles of physical organic chemistry.[4] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond.[5][6] This inherent strength makes the C-F bond far more resistant to the oxidative processes catalyzed by key metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[7][8]
By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can effectively erect a "metabolic shield."[8][9] This substitution sterically and electronically disfavors enzymatic attack, thereby slowing or completely blocking metabolic breakdown at that position. The result is often a longer biological half-life, reduced clearance, and improved oral bioavailability.[10][11] Beyond metabolic blocking, fluorination can also modulate a molecule's physicochemical properties, such as lipophilicity and the acidity (pKa) of nearby functional groups, which can further enhance membrane permeability and target binding affinity.[12][13][14]
The Metabolic Landscape of the Indole Nucleus
The indole ring system is susceptible to a variety of metabolic transformations, primarily oxidative reactions mediated by CYP450 enzymes. Studies have shown that indole itself is metabolized by multiple isoforms, including CYP2A6, CYP2C19, and CYP2E1, to produce metabolites such as indoxyl (3-hydroxyindole), oxindole, and other hydroxylated species.[15][16] For substituted indole-2-carboxylates, the most common metabolic soft spots are the electron-rich positions on the benzene portion of the ring system (C4, C5, C6, and C7), which are prone to aromatic hydroxylation. The N-H position can also be a site for oxidation or conjugation. Understanding this metabolic map is critical for the rational design of fluorinated analogs.
Comparative Analysis: A Hypothetical Case Study
To illustrate the practical impact of fluorination, we present a comparative analysis of a hypothetical non-fluorinated indole-2-carboxylate, Compound A , and its fluorinated analog, Compound A-F .
-
Compound A: Ethyl 6-methoxyindole-2-carboxylate
-
Compound A-F: Ethyl 5-fluoro-6-methoxyindole-2-carboxylate
The rationale for placing the fluorine atom at the C5 position is to block potential aromatic hydroxylation, a common metabolic pathway for methoxy-substituted aromatic rings, which can lead to demethylation or the formation of catechol derivatives.
Quantitative Data Comparison
The enhanced stability of the fluorinated analog can be quantified using an in vitro liver microsomal stability assay. The key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.4 | 55.7 | Mouse | [9] |
| 32a | 4-Fluoro-indole analog | 41.5 | 16.7 | Mouse | [9] | |
| Hypothetical | Compound A | Non-fluorinated | 15 | 46.2 | Human | (Projected) |
| Indole-2-carboxylate | Compound A-F | 5-Fluoro analog | > 60 | < 11.6 | Human | (Projected) |
Data for UT-155 and 32a are from a published study to provide real-world context for the improvements seen with fluorination.[9] Data for Compounds A and A-F are projected based on established principles of metabolic blocking.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard, self-validating method for determining metabolic stability, which is a cornerstone of in vitro drug metabolism studies.[17][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)[19]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[20]
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Test Compounds (Compound A, Compound A-F) and Positive Controls (e.g., Dextromethorphan, Midazolam)[19]
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and sample processing[20]
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis[17]
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[21]
-
Prepare test compound stock solutions (e.g., 1 mM in DMSO) and dilute to a working concentration in buffer. The final substrate concentration in the incubation is typically low (e.g., 1 µM) to be below the enzyme's Km.[19]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. This is considered Time = 0.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.[20]
-
Include a negative control sample with no NADPH to account for non-enzymatic degradation.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)
-
Discussion and Field-Proven Insights
The data clearly indicate that the introduction of a single fluorine atom at a metabolically vulnerable position can transition a compound from being metabolically labile to highly stable. This is not merely a theoretical exercise; it is a widely deployed and validated strategy in modern drug discovery.[22][23]
However, the causality is not always as simple as blocking a single site. The introduction of fluorine can sometimes shunt metabolism to other parts of the molecule. Furthermore, while rare, CYP-mediated oxidative defluorination can occur, leading to the formation of the very hydroxylated metabolite the strategy was designed to prevent.[6] This underscores the "trust but verify" principle: while fluorination is a high-probability strategy for success, empirical validation through robust assays is non-negotiable. The choice of where to place the fluorine atom must be guided by metabolite identification studies of the parent compound or by using in silico prediction tools that can highlight likely sites of metabolism.
Conclusion
The strategic incorporation of fluorine is an exceptionally powerful and effective method for enhancing the metabolic stability of indole-2-carboxylates and other drug candidates. By leveraging the high bond strength of the C-F bond to shield metabolically susceptible positions from CYP450-mediated oxidation, researchers can dramatically improve a compound's pharmacokinetic profile. The direct comparison between fluorinated and non-fluorinated analogs, supported by quantitative data from well-established in vitro assays like the liver microsomal stability assay, provides a clear and actionable path for lead optimization. By understanding the underlying mechanisms and employing rigorous experimental validation, drug development professionals can make more informed decisions, ultimately increasing the probability of advancing robust and effective therapeutics into the clinic.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Ethyl 7-fluoro-1H-indole-2-carboxylate Derivatives
This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of Ethyl 7-fluoro-1H-indole-2-carboxylate, a privileged scaffold in medicinal chemistry. The strategic placement of a fluorine atom at the 7-position can significantly alter the physicochemical properties of the indole ring, potentially enhancing metabolic stability and binding affinity to biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of potential biological activities and the experimental methodologies to assess them.
The Rationale for Derivatization and Evaluation
The indole nucleus is a cornerstone in the development of therapeutic agents due to its prevalence in biologically active natural products and synthetic drugs.[1] The introduction of a fluorine atom can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[2] By synthesizing a series of derivatives of this compound with diverse substitutions, we can explore the structure-activity relationships (SAR) and identify lead compounds for various therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.
For the purpose of this guide, we will consider a hypothetical series of derivatives where substitutions are made at the N1 and C3 positions of the indole ring to illustrate the comparative evaluation process.
| Compound ID | R1 (N1-substitution) | R2 (C3-substitution) |
| Parent | H | H |
| Derivative A | CH₃ | H |
| Derivative B | H | Br |
| Derivative C | CH₃ | Br |
Comparative Anticancer Activity: A Focus on Cell Viability
The anticancer potential of indole derivatives is well-documented, with many compounds exerting their effects through the modulation of key signaling pathways involved in cell proliferation and survival.[1][3] A primary step in evaluating the anticancer activity of our derivative series is to assess their cytotoxicity against various cancer cell lines.
Interpreting the Data: A Comparative Analysis
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. In this context, it represents the concentration of a derivative needed to reduce the viability of a cancer cell population by half. A lower IC₅₀ value indicates a higher potency of the compound.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound Derivatives against various cancer cell lines.
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Parent | > 100 | > 100 | > 100 |
| Derivative A | 75.4 | 82.1 | 91.5 |
| Derivative B | 25.8 | 31.2 | 28.9 |
| Derivative C | 10.2 | 15.7 | 12.4 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Data is hypothetical for illustrative purposes.
From this hypothetical data, we can infer that the introduction of a bromine atom at the C3 position (Derivative B) significantly enhances the cytotoxic activity compared to the parent compound. Furthermore, the combination of N1-methylation and C3-bromination (Derivative C) results in the most potent derivative in this series, albeit still less potent than the standard chemotherapeutic agent, Doxorubicin.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Cancer cell lines of interest
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the derivatives. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Delving Deeper: Signaling Pathway Analysis
Indole derivatives have been shown to modulate various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7] For the most potent derivatives identified in the MTT assay, further investigation into their mechanism of action is warranted. This can be achieved through techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways.
Comparative Antimicrobial Activity: Determining the Minimum Inhibitory Concentration
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area.[8][9] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Interpreting the Data: A Comparative Analysis
A lower MIC value indicates that less of the compound is required to inhibit the growth of the organism, making it a more potent antimicrobial agent.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives.
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Parent | > 128 | > 128 | > 128 |
| Derivative A | 64 | 128 | 128 |
| Derivative B | 32 | 64 | 64 |
| Derivative C | 16 | 32 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data is hypothetical for illustrative purposes.
This hypothetical data suggests that, similar to the anticancer activity, the C3-bromo and N1-methyl substitutions enhance the antimicrobial and antifungal activity of the parent compound.
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of each derivative in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Comparative Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is a key factor in many diseases, and cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Evaluating the inhibitory potential of our indole derivatives against COX-2 can identify candidates for anti-inflammatory drug development.[10]
Interpreting the Data: A Comparative Analysis
Similar to the anticancer assay, the IC₅₀ value here represents the concentration of the derivative required to inhibit COX-2 activity by 50%.
Table 3: Comparative COX-2 Inhibitory Activity (IC₅₀ in µM) of this compound Derivatives.
| Compound ID | COX-2 Inhibition IC₅₀ (µM) |
| Parent | > 50 |
| Derivative A | 45.2 |
| Derivative B | 15.8 |
| Derivative C | 5.1 |
| Celecoxib | 0.8 |
Data is hypothetical for illustrative purposes.
The hypothetical data indicates a clear SAR, with the combined substitutions in Derivative C leading to the most significant COX-2 inhibition.
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess COX-2 inhibition is to measure the peroxidase activity of the enzyme, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer.
-
Compound Addition: Add the derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except for the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths for the probe used.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as (1 - (Rate of inhibited reaction / Rate of uninhibited reaction)) x 100. The IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the compound concentrations.
Comparative Antioxidant Activity: ABTS Radical Scavenging
Oxidative stress is implicated in a wide range of diseases. Antioxidants can neutralize reactive oxygen species (ROS) and protect cells from damage. The ABTS assay is a common method for evaluating the antioxidant capacity of compounds.[11][12][13][14][15]
Interpreting the Data: A Comparative Analysis
The antioxidant activity can be expressed as the EC₅₀ value (the concentration of the compound that scavenges 50% of the ABTS radicals) or as Trolox equivalents (TEAC), which compares the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog.
Table 4: Comparative Antioxidant Activity (ABTS Radical Scavenging) of this compound Derivatives.
| Compound ID | EC₅₀ (µM) |
| Parent | > 200 |
| Derivative A | 150.5 |
| Derivative B | 85.3 |
| Derivative C | 42.1 |
| Trolox | 25.0 |
Data is hypothetical for illustrative purposes.
The trend of increasing activity with the specified substitutions holds for the antioxidant potential as well, as suggested by the hypothetical data.
Experimental Protocol: ABTS Assay
This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺).
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate buffer
-
96-well plates
-
Spectrophotometer
Procedure:
-
ABTS•⁺ Radical Generation: Prepare the ABTS•⁺ solution by mixing equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•⁺ Working Solution: Dilute the ABTS•⁺ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add a small volume of the derivative solutions at various concentrations to the wells of a 96-well plate. Then, add a larger volume of the ABTS•⁺ working solution to each well.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 6 minutes) at room temperature. Measure the absorbance at 734 nm.
-
Data Analysis: The percentage of scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100. The EC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentrations.
Conclusion and Future Directions
This guide outlines a systematic approach to the in vitro evaluation of this compound derivatives. The hypothetical data presented illustrates how a structured SAR study can be conducted to identify promising lead compounds for anticancer, antimicrobial, anti-inflammatory, and antioxidant applications. The most promising derivatives from these in vitro assays should be further investigated in more complex cellular models and eventually in in vivo studies to assess their efficacy and safety profiles. The versatility of the indole scaffold, combined with the unique properties imparted by fluorination, makes this class of compounds a rich area for future drug discovery efforts.
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A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroindole-2-carboxylates in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-fluoroindole-2-carboxylates, a promising scaffold in modern drug discovery. We will delve into the synthesis, biological activities, and the critical interplay between chemical structure and pharmacological effect. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and in-depth insights to guide future research.
Introduction: The Significance of the Indole Nucleus and Fluorine Substitution
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antiviral, anticancer, and antifungal properties.[1][2][3] The introduction of a fluorine atom at the 7-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This often leads to enhanced potency and an improved pharmacokinetic profile. This guide will focus on elucidating the SAR of 7-fluoroindole-2-carboxylates, providing a comparative analysis of their performance against various biological targets.
General Synthesis of 7-Fluoroindole-2-carboxylates
The synthesis of 7-fluoroindole-2-carboxylates can be achieved through several established synthetic routes. A common and effective method is the Fischer indole synthesis, which involves the reaction of a suitably substituted hydrazine with a pyruvate derivative under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of Ethyl 7-Fluoro-1H-indole-2-carboxylate
A representative protocol for the synthesis of this compound is as follows:
-
Hydrazone Formation: (2-Fluorophenyl)hydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, to form the corresponding hydrazone.
-
Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions. This is typically achieved by heating the hydrazone in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the crude product is extracted with an organic solvent. The product is then purified using column chromatography to yield the desired this compound.[4]
Diagram: Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indole-2-carboxylates is profoundly influenced by the nature and position of substituents on the indole ring and the ester group. The presence of a fluorine atom at the C7 position is of particular interest due to its potential to enhance binding affinity and metabolic stability.
The Role of the 7-Fluoro Substituent
While specific SAR studies focused exclusively on 7-fluoroindole-2-carboxylates are limited, we can infer its role from broader studies on substituted indoles and related heterocyclic systems. In the context of antiplasmodial 4-aminoquinolines, a 7-fluoro substitution was found to be less active than 7-chloro, 7-bromo, or 7-iodo analogs against both chloroquine-susceptible and -resistant P. falciparum.[5] This suggests that while fluorine's high electronegativity can be beneficial, the overall electronic and steric profile of the substituent at the 7-position is critical for activity.
Substitutions at Other Positions of the Indole Ring
Systematic modifications at other positions of the indole nucleus in the broader class of indole-2-carboxylates have provided valuable SAR insights.
-
Position 3: Introduction of various substituents at the C3 position has been explored. For instance, in the context of HIV-1 integrase inhibitors, the introduction of substituted anilines at the C3 position of the indole-2-carboxylate scaffold was shown to improve interaction with a hydrophobic cavity near the enzyme's active site, leading to enhanced antiviral activity.[6]
-
Position 4: Studies on antiviral indole-2-carboxylate derivatives have indicated that an alkyloxy group at the 4-position of the indole ring is not crucial for antiviral activity.[1][7]
-
Position 5: Modifications at the C5 position have also been investigated. For example, starting with 5-nitroindole-2-carboxylic acid allows for further functionalization and exploration of its impact on biological activity.[6]
-
Position 6: The introduction of halogenated benzene rings at the C6 position of indole-2-carboxylic acid derivatives has been shown to effectively bind with viral DNA through π–π stacking interactions, significantly enhancing their inhibitory effect on HIV-1 integrase.[6][8]
The Carboxylate Moiety at Position 2
The carboxylate group at the C2 position is a key feature for the biological activity of this class of compounds.
-
Ester vs. Carboxylic Acid: For HIV-1 integrase inhibitors, the free carboxylic acid at C2 is crucial for activity, as it chelates with Mg2+ ions in the active site of the enzyme.[6][8] Esterification of this group generally leads to a significant decrease or loss of activity.[6]
-
Ester Alkyl Chain: In cases where the ester form is active, the nature of the alkyl group can influence potency and pharmacokinetic properties.
Diagram: Key SAR Insights for Indole-2-carboxylates
Caption: Summary of key structure-activity relationships.
Comparative Performance Analysis
To provide a clearer understanding of the impact of structural modifications, the following table summarizes the biological activities of various indole-2-carboxylate derivatives from the literature.
| Compound ID | Substituents | Biological Target | Activity (IC50/GI50) | Reference |
| 8e | 4-OCH3, 5-Br, 3-(CH2)2N(CH3)2 | Influenza A/FM/1/47 | 8.13 µmol/L | [1] |
| 8f | 4-OCH3, 5-Cl, 3-(CH2)2N(CH3)2 | Coxsackie B3 virus | SI = 17.1 | [1][7][9] |
| 14f | 4-OCH3, 5-Cl, 3-CH2-morpholine | Influenza A | 7.53 µmol/L | [1][7][9] |
| 17a | 6-(halogenated benzene) | HIV-1 Integrase | 3.11 µM | [6] |
| Va | Indole-2-carboxamide | EGFR | 71 nM | [2] |
| Ve | Indole-2-carboxamide | BRAFV600E | 85 nM | [2] |
Note: This table presents a selection of data to illustrate SAR trends. For complete datasets, please refer to the cited literature.
Conclusion and Future Directions
The 7-fluoroindole-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 7-position offers a valuable tool for fine-tuning the electronic and metabolic properties of the molecule. Key SAR insights reveal that the C2-carboxylic acid is often essential for activity, particularly for enzyme inhibitors that chelate metal ions. Furthermore, substitutions at the C3 and C6 positions with lipophilic and aromatic groups, respectively, can significantly enhance binding interactions and overall potency.
Future research should focus on a more systematic exploration of substitutions on the 7-fluoroindole-2-carboxylate core. This includes the synthesis and evaluation of a diverse library of analogs with variations at the C3, C5, and C6 positions, as well as modifications of the C2 carboxylate group to explore prodrug strategies. Such studies, coupled with computational modeling, will undoubtedly lead to the discovery of new and more effective drug candidates based on this versatile scaffold.
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Comparative study of different synthetic routes to Ethyl 7-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. Consequently, the efficient synthesis of fluorinated indoles, such as Ethyl 7-fluoro-1H-indole-2-carboxylate, is of paramount importance. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | 3-Fluorophenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Moderate | Good | Readily available starting materials, well-established. | Harsh acidic conditions, potential for side products. |
| Leimgruber-Batcho Indole Synthesis | 3-Fluoro-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Pd/C, H₂) | High | Excellent | Mild conditions, high yields, good regioselectivity. | Multi-step, availability of substituted nitrotoluenes. |
| Reissert Indole Synthesis | 3-Fluoro-2-nitrotoluene, Diethyl oxalate | Strong base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | Good | Moderate | Good yields, access to 2-carboxyindoles. | Use of strong base, multi-step process. |
| Hemetsberger Indole Synthesis | 3-Fluorobenzaldehyde, Ethyl azidoacetate | Base (e.g., NaOEt), Heat | Moderate-Good | Moderate | Convergent, avoids harsh acids. | Use of potentially explosive azides, thermal conditions. |
Delving into the Chemistry: A Detailed Examination of Synthetic Pathways
This section provides a detailed exploration of the chemical logic and practical execution of each synthetic route.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, 3-fluorophenylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization under acidic conditions to yield the target indole.[2]
Mechanism:
The reaction is initiated by the formation of a phenylhydrazone from the reaction of 3-fluorophenylhydrazine and ethyl pyruvate. Protonation of the hydrazone is followed by tautomerization to an enamine intermediate. A key[2][2]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after rearomatization and cyclization, eliminates ammonia to furnish the indole ring.[1]
Fischer Indole Synthesis Workflow
Experimental Protocol:
-
Hydrazone Formation: To a solution of 3-fluorophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid or zinc chloride). Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a base. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Leimgruber-Batcho Indole Synthesis: A Milder Alternative
The Leimgruber-Batcho synthesis offers a high-yielding and milder alternative to the Fischer method, proceeding via an enamine intermediate derived from an o-nitrotoluene.[3][4] This method is particularly advantageous for preparing indoles that are unsubstituted at the 2- and 3-positions. For our target molecule, the synthesis commences with 3-fluoro-2-nitrotoluene.
Mechanism:
The synthesis begins with the reaction of 3-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a β-amino-nitrostyrene (enamine). This intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which then attacks the enamine double bond, leading to the indole ring after elimination of the secondary amine.[3]
Leimgruber-Batcho Synthesis Workflow
Experimental Protocol:
-
Enamine Formation: A mixture of 3-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (2.0 eq), and pyrrolidine (0.5 eq) in DMF is heated at 110-120 °C for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed.
-
Reductive Cyclization: The reaction mixture containing the enamine is cooled and then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired indole.
The Reissert Indole Synthesis: A Route to 2-Carboxyindoles
The Reissert synthesis provides a direct route to indole-2-carboxylic acids and their esters.[5] The synthesis starts with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base.[6]
Mechanism:
The reaction is initiated by the deprotonation of the methyl group of 3-fluoro-2-nitrotoluene by a strong base like sodium ethoxide. The resulting carbanion then attacks diethyl oxalate. The intermediate product is then subjected to reductive cyclization, typically using zinc in acetic acid, to form the indole ring.[6]
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Comparative Validation of the Anti-Proliferative Effects of Ethyl 7-fluoro-1H-indole-2-carboxylate
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A Technical Guide for Researchers
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-cancer properties.[1][2] Indole derivatives have been shown to exert their anti-proliferative effects through various mechanisms, such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways like the PI3K/Akt and MAPK/ERK pathways.[3][4][5] Ethyl 7-fluoro-1H-indole-2-carboxylate is a synthetic indole derivative with potential as an anti-proliferative agent. This guide provides a comprehensive framework for validating its efficacy against cancer cell lines, comparing its performance with established anti-cancer agents, and elucidating its potential mechanism of action.
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step methodologies for key in vitro assays, explains the scientific rationale behind experimental choices, and provides a framework for data interpretation.
Rationale for Validation
The discovery of novel anti-cancer agents is a critical area of research. While many indole derivatives have shown promise, rigorous validation of new compounds is essential.[1] This involves not only demonstrating their ability to inhibit cancer cell growth but also comparing their potency to existing drugs and understanding how they work at a molecular level. By systematically evaluating this compound, we can determine its potential as a lead compound for further development.
Experimental Design & Workflow
A robust validation strategy involves a multi-pronged approach, starting with broad screening for anti-proliferative activity and progressing to more detailed mechanistic studies. The following workflow provides a logical sequence for these experiments.
Caption: A phased experimental workflow for the validation of this compound's anti-proliferative effects.
Comparative Agents
To benchmark the performance of this compound, it is crucial to include a well-characterized positive control. A common choice is a clinically approved anti-cancer drug known to be effective against the selected cell lines. For instance, Doxorubicin is a widely used chemotherapeutic agent that induces DNA damage and apoptosis, serving as a robust positive control for anti-proliferative assays. A negative control (vehicle, typically DMSO) is also essential to account for any effects of the solvent used to dissolve the compounds.
Methodologies
Cell Line Selection and Culture
The choice of cancer cell lines is critical for the relevance of the study. It is advisable to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. Commonly used and well-characterized cell lines include:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line, widely used for studying hormone-responsive cancers.[6][7][8]
-
A549: A human lung adenocarcinoma cell line, a staple in lung cancer research.[6]
-
HCT116: A human colon cancer cell line.[9]
These cell lines are commercially available and have well-established culture protocols.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, the positive control (e.g., Doxorubicin), and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14] Incubate for 1.5 to 4 hours at 37°C.[12][14]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or between 550 and 600 nm using a microplate reader.[10][14]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
BrdU Incorporation Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation than metabolic assays.[15][16] BrdU, a thymidine analog, is incorporated into the newly synthesized DNA of proliferating cells and can be detected with a specific antibody.[15][17]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds as described for the MTT assay.
-
BrdU Labeling: During the final 2-4 hours of incubation, add BrdU labeling solution to each well.[16]
-
Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA to allow antibody access to the incorporated BrdU.[15][18]
-
Immunodetection: Add an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-linked secondary antibody.[15]
-
Substrate Addition and Measurement: Add a TMB substrate to develop color and measure the absorbance. The magnitude of the absorbance is proportional to the amount of BrdU incorporated.[15]
Colony Formation Assay for Clonogenic Survival
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[19][20][21] It is considered a gold standard for determining the long-term effects of cytotoxic agents.[20]
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 200-500 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the compounds for a defined period (e.g., 24 hours).
-
Incubation: Replace the treatment medium with fresh medium and incubate for 10-14 days, allowing colonies to form.[19]
-
Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde, and stain with crystal violet.[21]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[20]
Data Presentation:
The quantitative data from these assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative IC50 Values (µM) from MTT Assay
| Compound | MCF-7 | A549 | HCT116 |
| This compound | Value | Value | Value |
| Doxorubicin (Positive Control) | Value | Value | Value |
Table 2: Inhibition of BrdU Incorporation (% of Control)
| Compound (at IC50 concentration) | MCF-7 | A549 | HCT116 |
| This compound | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
Table 3: Reduction in Colony Formation (% of Control)
| Compound (at IC50 concentration) | MCF-7 | A549 | HCT116 |
| This compound | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
Investigating the Mechanism of Action
Indole derivatives can interfere with key signaling pathways that regulate cell proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[3][22][23][24][25][26][27] Western blot analysis can be used to examine the effect of this compound on the phosphorylation status of key proteins in these pathways.
Caption: Simplified overview of the PI3K/Akt and MAPK/ERK signaling pathways, common targets for anti-cancer drugs.
A decrease in the levels of phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) following treatment with this compound would suggest that the compound inhibits one or both of these critical pro-survival pathways.[22][23][26][28]
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the anti-proliferative effects of this compound. By employing a combination of cell viability, proliferation, and clonogenic survival assays, and by comparing its performance against a known anti-cancer agent, researchers can obtain a comprehensive understanding of the compound's potential. Further investigation into its mechanism of action through analysis of key signaling pathways will provide crucial insights for its future development as a potential therapeutic agent.
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A Comparative Analysis of the Antiviral Efficacy of Novel 5-Fluoroindole Analogs
In the relentless pursuit of novel antiviral therapeutics, indole scaffolds have consistently emerged as a privileged structural motif. The strategic incorporation of a fluorine atom, particularly at the 5- or 7-position of the indole ring, has been shown to significantly modulate the biological activity of these compounds. This guide provides a comprehensive comparison of the in vitro antiviral efficacy of a series of newly synthesized 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed overview of their potential as antiviral agents, supported by experimental data and methodological insights.
Introduction: The Promise of Fluorinated Indoles in Antiviral Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Fluorination is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter electronic properties, often leading to enhanced therapeutic potential. In the context of antiviral research, fluoroindole derivatives have demonstrated promising activity against a range of viral pathogens. This guide focuses on a specific class of these compounds, 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, and evaluates their efficacy against a panel of clinically relevant viruses.
Comparative Efficacy of 5-Fluoroindole Analogs
A series of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized and evaluated for their antiviral activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), a thymidine kinase-deficient (TK-) strain of HSV-1 (ACVr), Vaccinia Virus (VV), and Coxsackie B4 virus. The antiviral efficacy is presented as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. Cytotoxicity was assessed by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Data Summary Table:
| Compound | R1 Substitution | R2 Substitution | HSV-1 (KOS) EC50 (µM) | HSV-2 (G) EC50 (µM) | HSV-1 TK- (ACVr) EC50 (µM) | VV EC50 (µM) | Coxsackie B4 EC50 (µM) | CC50 (µM) | SI (for most sensitive virus) |
| 7d | 4-CF3 | Ethyl | 12 | 14 | 15 | 28 | >100 | >100 | >8.3 |
| 7g | 4-OCH3 | Ethyl | 14 | 15 | 18 | 35 | >100 | >100 | >7.1 |
| 7l | 3-Cl | Ethyl | 15 | 18 | 20 | 40 | >100 | >100 | >6.7 |
| 7n | 4-Br | Ethyl | >100 | >100 | >100 | >100 | 25 | >100 | >4 |
| Acyclovir | - | - | 0.1 | 0.08 | 25 | - | - | >100 | >1250 |
| Ganciclovir | - | - | - | - | - | 1.5 | - | >100 | >66.7 |
| Ribavirin | - | - | - | - | - | - | 50 | >100 | >2 |
| Mycophenolic Acid | - | - | - | - | - | - | 0.1 | >100 | >1000 |
Data synthesized from Sevinçli et al., 2020.
From the data, it is evident that the ethyl-substituted derivatives (7d, 7g, and 7l) exhibit the most promising broad-spectrum activity against the tested herpesviruses and vaccinia virus. Notably, these compounds retained activity against the acyclovir-resistant HSV-1 TK- strain, suggesting a mechanism of action independent of viral thymidine kinase. Compound 7n, with a 4-bromo substitution, displayed selective activity against Coxsackie B4 virus. While the potency of these analogs does not surpass that of the standard antiviral drugs Acyclovir and Ganciclovir, their activity against a drug-resistant viral strain highlights their potential for further optimization.
Proposed Mechanism of Action
The precise mechanism of action for these 5-fluoroindole analogs has not been fully elucidated. However, molecular modeling studies suggest that compounds 7d and 7l may interact with viral glycoproteins, such as HSV-1 glycoprotein B and D, and HSV-2 glycoprotein B. These glycoproteins are crucial for viral attachment and entry into host cells. By binding to these surface proteins, the compounds may inhibit the initial stages of the viral life cycle. This proposed mechanism is consistent with their activity against an acyclovir-resistant HSV-1 strain, as acyclovir targets the viral DNA polymerase, a later stage in the replication cycle.
Caption: Proposed mechanism of action of 7-fluoroindole analogs.
Experimental Methodologies
The evaluation of the antiviral efficacy of the 5-fluoroindole analogs was conducted using standard and validated in vitro assays. The causality behind these experimental choices lies in their ability to provide a quantitative measure of both antiviral activity and cytotoxicity, which are crucial for determining the therapeutic potential of a compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a cornerstone of in vitro antiviral testing and was used to determine the EC50 values for the 5-fluoroindole analogs against HSV-1, HSV-2, HSV-1 TK-, VV, and Coxsackie B4 virus. The principle of this assay is to measure the ability of a compound to protect cells from the virus-induced damage, known as the cytopathic effect.
Step-by-Step Protocol:
-
Cell Seeding: Human embryonic lung (HEL) or Vero cells are seeded into 96-well microtiter plates and incubated until a confluent monolayer is formed. The choice of cell line is dependent on the virus being tested.
-
Compound Dilution: The 5-fluoroindole analogs are serially diluted in cell culture medium to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with a predetermined concentration of the virus. Immediately after infection, the medium containing the serially diluted compounds is added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for the development of viral CPE in the untreated control wells (typically 2-3 days).
-
CPE Evaluation: The plates are examined microscopically to assess the extent of CPE in each well. The EC50 is determined as the compound concentration that reduces the CPE by 50% compared to the virus control.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Cytotoxicity Assay (MTT Assay)
To ensure that the observed antiviral activity is not due to the compounds being toxic to the host cells, a cytotoxicity assay is performed in parallel. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Uninfected HEL or Vero cells are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of the 5-fluoroindole analogs as used in the CPE assay.
-
Incubation: The plates are incubated for the same duration as the CPE assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Determination: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Conclusion and Future Directions
The 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone scaffold represents a promising starting point for the development of novel antiviral agents. The ethyl-substituted derivatives, in particular, have demonstrated noteworthy broad-spectrum activity against herpesviruses, including an acyclovir-resistant strain, and vaccinia virus. While their potency requires further optimization, their distinct potential mechanism of action, possibly targeting viral glycoproteins, offers an alternative strategy to combat drug-resistant viral infections.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications to the indole core and the thiosemicarbazone side chain could lead to analogs with improved potency and a more favorable selectivity index.
-
Mechanism of Action Elucidation: Detailed virological and biochemical studies are needed to confirm the precise molecular target of these compounds and to validate the proposed mechanism of inhibition of viral entry.
-
In Vivo Efficacy Studies: The most promising candidates from in vitro studies should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By pursuing these avenues of research, the full therapeutic potential of 7-fluoroindole analogs as a new class of antiviral drugs can be realized.
A Comparative Spectroscopic Analysis of 5-Fluoro vs. 7-Fluoro Indole-2-Carboxylates: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, fluorinated indole scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The precise position of the fluorine substituent can lead to vastly different pharmacological profiles. This guide provides an in-depth comparative analysis of the spectroscopic signatures of two closely related isomers: 5-fluoroindole-2-carboxylate and 7-fluoroindole-2-carboxylate. Understanding their distinct spectral characteristics is crucial for unambiguous identification, characterization, and quality control in a research and development setting.
This technical guide will delve into the nuances of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), UV-Visible, and Mass Spectrometry (MS) data for these two isomers. We will explore how the position of the electron-withdrawing fluorine atom influences the electronic environment of the indole ring system, leading to predictable and discernible differences in their respective spectra.
Molecular Structures and Key Differences
The foundational difference between the two molecules lies in the placement of the fluorine atom on the benzene portion of the indole ring. This seemingly minor change has a profound impact on the electron density distribution across the entire molecule, which is the underlying principle for the observed spectroscopic variations.
Caption: Molecular structures of the two isomers.
Experimental Protocols
To ensure the reliability of the spectroscopic data, the synthesis and purification of the target compounds must be robust and well-characterized. A general and reliable method for the synthesis of substituted indole-2-carboxylates is the Fischer indole synthesis.
Experimental Workflow: Fischer Indole Synthesis
Caption: Generalized workflow for the synthesis of fluoro-indole-2-carboxylates.
Step-by-Step Synthesis of Ethyl 5-Fluoroindole-2-carboxylate:
-
Hydrazone Formation: To a solution of 4-fluorophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl pyruvate. The mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The resulting hydrazone is then subjected to an acid-catalyzed cyclization. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. The reaction is heated to facilitate the ring closure.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure ethyl 5-fluoroindole-2-carboxylate.[1]
-
Hydrolysis to Carboxylic Acid: The ethyl ester is then saponified by heating with an aqueous solution of a base, such as sodium hydroxide. Upon completion of the reaction, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 5-fluoroindole-2-carboxylic acid. The product is collected by filtration, washed with water, and dried.
The synthesis of the 7-fluoro isomer follows a similar protocol, starting with 2-fluorophenylhydrazine.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data for the ethyl esters of 5-fluoro- and 7-fluoroindole-2-carboxylate. The data for the corresponding carboxylic acids will show similar trends, with the notable addition of a broad O-H stretch in the IR spectrum and the absence of ethyl group signals in the NMR spectra.
¹H NMR Spectroscopy
The position of the fluorine atom significantly influences the chemical shifts of the aromatic protons. In general, fluorine exhibits a through-space deshielding effect on nearby protons.
| Proton | Ethyl 5-Fluoroindole-2-carboxylate (ppm) | Ethyl 7-Fluoroindole-2-carboxylate (ppm) | Key Observations |
| N-H | ~8.5-9.0 (broad s) | ~8.7-9.2 (broad s) | The N-H proton of the 7-fluoro isomer is typically more deshielded due to the proximity of the electronegative fluorine atom. |
| H-3 | ~7.1-7.3 (d) | ~7.2-7.4 (d) | The H-3 proton shows a small downfield shift in the 7-fluoro isomer. |
| H-4 | ~7.4-7.6 (dd) | ~7.0-7.2 (t) | The splitting pattern and chemical shift of H-4 are significantly different, providing a clear diagnostic marker. |
| H-6 | ~7.0-7.2 (ddd) | ~7.0-7.2 (ddd) | The chemical shift of H-6 is less affected by the fluorine position. |
| H-7 | ~7.3-7.5 (dd) | - | The absence of a signal for H-7 in the 7-fluoro isomer is an obvious point of differentiation. |
| -OCH₂CH₃ | ~4.3-4.5 (q), ~1.3-1.5 (t) | ~4.3-4.5 (q), ~1.3-1.5 (t) | The ester protons are largely unaffected by the fluorine's position on the benzene ring. |
¹³C NMR Spectroscopy
The carbon chemical shifts are also sensitive to the position of the fluorine substituent, with the most pronounced effects observed for the carbons directly bonded to or in close proximity to the fluorine atom.
| Carbon | Ethyl 5-Fluoroindole-2-carboxylate (ppm) | Ethyl 7-Fluoroindole-2-carboxylate (ppm) | Key Observations |
| C=O | ~161-163 | ~160-162 | The carbonyl carbon chemical shift is minimally affected. |
| C-2 | ~135-137 | ~134-136 | Minor differences in the chemical shift of C-2. |
| C-3 | ~105-107 | ~106-108 | C-3 is slightly deshielded in the 7-fluoro isomer. |
| C-3a | ~126-128 | ~125-127 | |
| C-4 | ~111-113 (d, J_CF ≈ 10 Hz) | ~115-117 (d, J_CF ≈ 4 Hz) | The C-F coupling constant is a key diagnostic feature. |
| C-5 | ~158-160 (d, J_CF ≈ 235 Hz) | ~110-112 | The large one-bond C-F coupling constant is characteristic for C-5 in the 5-fluoro isomer. |
| C-6 | ~112-114 (d, J_CF ≈ 25 Hz) | ~122-124 (d, J_CF ≈ 6 Hz) | |
| C-7 | ~105-107 (d, J_CF ≈ 5 Hz) | ~147-149 (d, J_CF ≈ 245 Hz) | The large one-bond C-F coupling constant is characteristic for C-7 in the 7-fluoro isomer. |
| C-7a | ~132-134 | ~128-130 (d, J_CF ≈ 12 Hz) | |
| -OCH₂CH₃ | ~61-63, ~14-16 | ~61-63, ~14-16 | The ester carbons are not significantly influenced by the fluorine's position. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, offering a wide chemical shift range and high sensitivity.[2][3] The chemical shift of the fluorine atom is highly dependent on its electronic environment.
| Parameter | 5-Fluoroindole-2-carboxylate | 7-Fluoroindole-2-carboxylate | Key Observations |
| Chemical Shift (δ, ppm) | ~ -120 to -125 | ~ -130 to -135 | The fluorine in the 7-position is typically more shielded (upfield shift) compared to the 5-position. This can be attributed to the electronic effects of the pyrrole ring. |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by the characteristic vibrations of the indole ring and the carboxylate group. The position of the fluorine atom has a more subtle effect on the IR spectrum compared to NMR.
| Functional Group | 5-Fluoroindole-2-carboxylate (cm⁻¹) | 7-Fluoroindole-2-carboxylate (cm⁻¹) | Key Observations |
| N-H Stretch | ~3300-3400 | ~3300-3400 | A sharp to medium peak characteristic of the indole N-H. |
| C-H Stretch (Aromatic) | ~3100-3200 | ~3100-3200 | |
| C=O Stretch (Ester) | ~1680-1710 | ~1680-1710 | A strong, sharp absorption. For the carboxylic acid, this will be in a similar region, often broader. |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | Multiple bands of varying intensity. |
| C-F Stretch | ~1100-1250 | ~1100-1250 | A strong absorption band, the exact position of which can be influenced by the substitution pattern. |
| O-H Stretch (Carboxylic Acid) | (not present in ester) | (not present in ester) | A very broad absorption from ~2500-3300 cm⁻¹ would be present in the carboxylic acid spectra.[4] |
UV-Visible Spectroscopy
The electronic transitions of the indole chromophore are influenced by the position of the fluorine substituent. Both isomers exhibit characteristic absorption maxima in the UV region.
| Parameter | 5-Fluoroindole-2-carboxylate | 7-Fluoroindole-2-carboxylate | Key Observations |
| λ_max (nm) | ~280-290, ~220-230 | ~275-285, ~215-225 | The 7-fluoro isomer may show a slight hypsochromic (blue) shift compared to the 5-fluoro isomer. The exact λ_max is solvent-dependent.[5] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For both isomers, the molecular ion peak (M⁺) will be the same. However, the fragmentation patterns may show subtle differences.
| Parameter | 5-Fluoroindole-2-carboxylate | 7-Fluoroindole-2-carboxylate | Key Observations |
| Molecular Ion (M⁺) | m/z = 179.0383 (for carboxylic acid) | m/z = 179.0383 (for carboxylic acid) | The high-resolution mass will be identical for both isomers. |
| Key Fragments | Loss of -COOH (m/z = 134) | Loss of -COOH (m/z = 134) | The primary fragmentation pathway for the carboxylic acids is the loss of the carboxyl group. Differences in the relative intensities of other fragment ions may be observed due to the different stabilities of the resulting fragments. |
The presence of a single fluorine atom does not produce a characteristic isotopic pattern like chlorine or bromine.[6][7][8]
Conclusion
The spectroscopic analysis of 5-fluoro- and 7-fluoroindole-2-carboxylates reveals distinct and predictable differences, primarily in their NMR spectra. The ¹H and ¹³C NMR spectra, in particular, provide unambiguous fingerprints for each isomer, with characteristic chemical shifts and C-F coupling constants. ¹⁹F NMR offers a direct and sensitive method for confirming the position of the fluorine substituent. While IR, UV-Vis, and MS are valuable for confirming the presence of key functional groups and the overall molecular formula, they are less definitive for distinguishing between these two positional isomers.
This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic nuances of these important fluorinated indole building blocks. By leveraging this comparative data, scientists can confidently identify and characterize their synthesized compounds, ensuring the integrity and reliability of their research.
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A Comparative Guide to Assessing the Target Engagement of Ethyl 7-fluoro-1H-indole-2-carboxylate Derivatives
This guide provides an in-depth comparison of leading biophysical and cellular methods for confirming and characterizing the interaction between novel Ethyl 7-fluoro-1H-indole-2-carboxylate derivatives and their intended protein targets. As drug discovery pipelines increasingly focus on versatile scaffolds like indoles, which target a wide array of proteins including kinases and epigenetic modulators, rigorous validation of direct target binding—or target engagement—is paramount.[1][2][3] The fluorine substitution on the indole ring, as seen in this class of compounds, is often a strategic choice to enhance metabolic stability and bioavailability, making these derivatives particularly compelling candidates for development.[4]
This document moves beyond simple protocol recitation. It is designed for drug development professionals and researchers, offering insights into the causality behind experimental choices and providing a framework for designing self-validating studies. We will compare three orthogonal, yet complementary, gold-standard techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each method offers a unique lens through which to view the molecular interaction, and their combined application provides a robust and high-confidence assessment of a compound's mechanism of action.[5][6][7]
The Principle of Target Engagement Validation
At its core, target engagement is the measurable, physical interaction of a drug molecule with its biological target.[7] Confirming this interaction is a critical step in drug discovery, as it validates that a compound's observed phenotypic effect (e.g., cancer cell death) is a direct consequence of modulating the intended target protein.[6] A failure to robustly confirm target engagement can lead to the costly pursuit of compounds that work through off-target effects or non-specific mechanisms. The following guide will explore methods that measure this binding event directly, both in a simplified, purified system and within the complex milieu of a living cell.
Caption: Conceptual overview of target engagement.
Cellular Thermal Shift Assay (CETSA): In-Cell Target Verification
CETSA is a powerful technique for verifying target engagement within the native cellular environment.[6][8] It operates on the principle of ligand-induced thermal stabilization: when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[8][9] This change in thermal stability serves as a direct proxy for target binding in intact cells or cell lysates.
Causality and Experimental Rationale
Choosing CETSA is a strategic decision to bridge the gap between in vitro biochemical assays and in vivo pharmacology. A positive result provides strong evidence that a compound not only binds its target but can also reach and engage it within the complex, crowded environment of a cell.[6] This is a critical validation step, as compound permeability and intracellular stability can often confound translation from biochemical potency to cellular activity. The assay is label-free, removing the need for modified compounds or proteins that could alter binding characteristics.[10]
Comparative Performance: Indole Derivative vs. Alternative
To illustrate the utility of CETSA, we present hypothetical data for "EFI-001" (this compound Derivative) compared to a known, well-characterized kinase inhibitor, Staurosporine, targeting a hypothetical kinase, "Kinase Y".
| Parameter | EFI-001 (Test Compound) | Staurosporine (Control) | Vehicle (DMSO) | Interpretation |
| Target Protein | Kinase Y | Kinase Y | Kinase Y | The protein of interest. |
| Apparent Tm (°C) | 54.5 °C | 56.0 °C | 51.0 °C | The temperature at which 50% of the protein denatures. |
| Thermal Shift (ΔTm) | +3.5 °C | +5.0 °C | N/A | A positive shift indicates ligand-induced stabilization. |
| Off-Target Control (GAPDH Tm) | 62.1 °C | 62.3 °C | 62.2 °C | No thermal shift observed for a non-target protein, indicating specificity. |
Table 1: Representative CETSA data comparing the thermal stabilization of Kinase Y induced by EFI-001 and a control inhibitor.
Caption: Standard experimental workflow for a CETSA experiment.
Detailed Experimental Protocol: CETSA
This protocol is adapted for a Western Blot-based readout.[9]
-
Cell Culture & Treatment:
-
Plate cells (e.g., SK-HEP-1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the this compound derivative at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments, plus a no-heat control).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[9]
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Normalize the intensity of each heated sample to the non-heated control for that treatment group.
-
Plot the normalized soluble protein fraction against the temperature for each treatment.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), and calculate the thermal shift (ΔTm) between the compound-treated and vehicle-treated samples.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a premier biophysical technique for the label-free, real-time analysis of molecular interactions.[11][12] It measures the change in refractive index at the surface of a sensor chip as an analyte (the indole derivative) flows over an immobilized ligand (the target protein). This allows for the precise determination of association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[13]
Causality and Experimental Rationale
The primary reason to employ SPR is to gain deep mechanistic insight into the binding event. Unlike endpoint assays, SPR provides kinetic data.[14] A compound with a slow k_off (a long target residence time) may exhibit superior efficacy in vivo, even if its affinity (K_D) is comparable to a compound with a fast k_off.[13] This information is invaluable for lead optimization. Furthermore, SPR can be used in competition assays to determine if a compound binds to the same site as a known ligand, such as ATP in the case of a kinase.[14] The main challenge and critical success factor is the need for high-quality, purified protein that can be immobilized without compromising its native conformation and activity.[15]
Comparative Performance: EFI-001 vs. Alternative
Here, we compare the binding kinetics of EFI-001 to our hypothetical target, Kinase Y, against an alternative kinase inhibitor, Dasatinib.
| Parameter | EFI-001 (Test Compound) | Dasatinib (Control) | Interpretation |
| Association Rate (k_on) (M⁻¹s⁻¹) | 1.5 x 10⁵ | 8.0 x 10⁵ | Rate at which the compound binds to the target. |
| Dissociation Rate (k_off) (s⁻¹) | 7.5 x 10⁻³ | 4.0 x 10⁻⁴ | Rate at which the compound dissociates from the target. A lower value indicates a more stable complex. |
| Affinity (K_D) (nM) | 50 nM | 0.5 nM | Equilibrium constant (k_off / k_on). A lower value indicates higher affinity. |
| Target Residence Time (1/k_off) (s) | 133 s (~2.2 min) | 2500 s (~41.7 min) | The average time the compound remains bound. Dasatinib's very slow off-rate suggests prolonged target inhibition. |
Table 2: Representative SPR kinetic data for the interaction of two inhibitors with immobilized Kinase Y.
Caption: Key steps in a single-cycle kinetics SPR experiment.
Detailed Experimental Protocol: SPR
This protocol describes a standard kinase inhibitor binding analysis.[11]
-
Protein Immobilization:
-
Use a CM5 sensor chip and an amine coupling kit.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be activated and deactivated without protein to serve as a control.
-
-
Binding Analysis:
-
Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., HBS-EP+ buffer containing 1% DMSO). Concentrations should bracket the expected K_D (e.g., 1 nM to 1 µM).
-
Perform a single-cycle kinetics experiment by sequentially injecting each concentration of the compound, from lowest to highest, without regeneration steps in between.
-
After the final injection, allow the dissociation phase to proceed for an extended period (e.g., 10-20 minutes) to accurately measure slow off-rates.
-
-
Regeneration:
-
If necessary (for multiple analyte experiments), regenerate the surface by injecting a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the active flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to derive k_on, k_off, and K_D.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is a fundamental biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[16] By titrating a ligand (the indole derivative) into a sample cell containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[17][18]
Causality and Experimental Rationale
The decision to use ITC stems from the need for a complete thermodynamic profile of the interaction.[17] It is considered the gold standard for measuring binding affinity in solution, as it requires no labels, no immobilization, and is less prone to artifacts from protein aggregation.[16] The thermodynamic parameters (ΔH and ΔS) provide deep insights into the forces driving the interaction. For example, a binding event driven by a large negative enthalpy change is typically associated with strong hydrogen bonding and van der Waals interactions, while an entropically driven interaction often points to the release of ordered water molecules from hydrophobic pockets.[18] This information is critical for structure-activity relationship (SAR) studies and rational drug design. The primary requirements are relatively large quantities of pure, soluble, and stable protein and compound.[19]
Comparative Performance: EFI-001 vs. Alternative
Below is a comparison of the thermodynamic signatures for the binding of EFI-001 and an alternative inhibitor to Kinase Y.
| Parameter | EFI-001 (Test Compound) | Alternative Inhibitor | Interpretation |
| Stoichiometry (n) | 1.05 | 0.98 | The molar ratio of ligand to protein at saturation. A value near 1 indicates a 1:1 binding model. |
| Affinity (K_D) (nM) | 65 nM | 75 nM | The dissociation constant. Both compounds show similar high-nanomolar affinity. |
| Enthalpy (ΔH) (kcal/mol) | -8.5 | -2.1 | The heat change upon binding. EFI-001 has a much more favorable (more negative) enthalpy, suggesting stronger direct bonding interactions. |
| Entropy (-TΔS) (kcal/mol) | -2.3 | -8.6 | The contribution from changes in disorder. The alternative's binding is primarily driven by a favorable entropy change (hydrophobic effect). |
| Gibbs Free Energy (ΔG) (kcal/mol) | -10.8 | -10.7 | The overall binding energy (ΔG = ΔH - TΔS). Despite different driving forces, the overall binding affinities are nearly identical. |
Table 3: Representative ITC thermodynamic data. The distinct thermodynamic signatures provide different avenues for optimizing each chemical series.
Caption: The experimental process for an ITC titration.
Detailed Experimental Protocol: ITC
This protocol is based on best practices for studying small molecule-protein interactions.[16][19]
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the this compound derivative in the final dialysis buffer. Crucially, the buffer for the protein and the compound must be identical to avoid large heats of dilution. [19]
-
Accurately determine the concentrations of both protein and ligand.
-
Degas all solutions immediately before use.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the ligand solution (e.g., 200 µM, typically 10-20x the protein concentration) into the injection syringe.[20]
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the compound, which must be subtracted from the experimental data.[16]
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change for each injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine n, K_D, and ΔH.
-
Conclusion and Integrated Strategy
The comprehensive assessment of target engagement for a novel chemical series, such as this compound derivatives, requires a multi-faceted approach. No single technique provides a complete picture.
-
CETSA should be used as a primary cellular validation tool to confirm that the compound can access and bind its target in a physiological context.
-
SPR provides invaluable kinetic data (k_on, k_off), offering a deeper understanding of the binding mechanism and target residence time, which is often more predictive of in vivo efficacy than affinity alone.[13]
-
ITC delivers a complete, solution-phase thermodynamic signature of the interaction, providing crucial information for medicinal chemistry efforts to rationally improve binding through enthalpic or entropic optimization.[17]
By strategically integrating these three powerful techniques, researchers and drug development professionals can build a robust, data-driven case for a compound's mechanism of action, significantly de-risking its progression through the discovery pipeline.
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Akin, L., Hennig, M., & Gygax, D. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Zhang, T., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]
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A Comparative Benchmark: Evaluating Ethyl 7-fluoro-1H-indole-2-carboxylate in Organic Electronic Devices
In the dynamic field of organic electronics, the pursuit of novel materials with tailored optoelectronic properties is paramount for advancing device performance.[1][2] Among the vast landscape of organic semiconductors, indole derivatives have emerged as a promising class of materials due to their inherent charge-transport capabilities and synthetic versatility.[1] This guide provides a comprehensive performance benchmark of Ethyl 7-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative, within the context of organic electronic devices.
Through a combination of theoretical predictions and comparative analysis against established materials, we will explore the potential of this compound as a functional component in devices such as Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and fabrication of next-generation organic electronic devices.
Introduction to this compound and Benchmark Materials
This compound is a small molecule featuring an indole core functionalized with a fluorine atom and an ethyl carboxylate group. The introduction of a fluorine atom can significantly influence the electronic properties of an organic molecule, including its ionization potential and electron affinity, which are critical for charge injection and transport in electronic devices.[2] The indole moiety itself is known for its electron-rich nature, suggesting potential utility as a hole-transporting or host material.[1]
To provide a robust performance benchmark, we will compare the theoretical properties of this compound with three widely used and well-characterized materials in organic electronics:
-
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): A high-performance hole-transporting material (HTM) and host for phosphorescent emitters, known for its high triplet energy and good hole mobility.[3][4]
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A versatile material commonly used as a host for phosphorescent emitters in OLEDs due to its wide bandgap and good charge-transporting properties.[5][6]
-
Tris(8-hydroxyquinolinato)aluminum (Alq3): A foundational material in the history of OLEDs, widely used as an electron-transporting material (ETM) and green emitter.[7][8]
Comparative Performance Analysis
Due to the limited availability of experimental data for this compound in organic electronic devices, we have employed computational chemistry to predict its key electronic properties. These theoretical values are presented alongside experimental data for the benchmark materials to facilitate a comparative analysis.
| Material | Role | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Triplet Energy (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| This compound | Host/HTL (Predicted) | -5.8 (Predicted) | -1.9 (Predicted) | 3.9 (Predicted) | ~2.8 (Estimated) | Moderate (Predicted) | Low (Predicted) |
| TCTA | HTL/Host | -5.7 | -2.4 | 3.3 | 2.85 | 1 x 10⁻³ | Low |
| CBP | Host | -5.9 | -2.4 | 3.5 | 2.56 | 2 x 10⁻³ | 6 x 10⁻⁶ |
| Alq3 | ETL/Emitter | -5.7 | -3.0 | 2.7 | ~2.0 | Low | 10⁻⁶ - 10⁻⁵ |
Data Interpretation and Causality:
-
HOMO/LUMO Levels: The predicted HOMO level of this compound (-5.8 eV) is comparable to that of TCTA and CBP, suggesting it could facilitate efficient hole injection from standard anodes like Indium Tin Oxide (ITO). Its relatively high LUMO level (-1.9 eV) indicates a potential role as a hole-transporting and electron-blocking material.
-
Band Gap and Triplet Energy: The wide predicted bandgap (3.9 eV) and estimated high triplet energy (~2.8 eV) make this compound a promising candidate as a host material for blue phosphorescent emitters, as it should be able to confine excitons on the guest dopant.
-
Charge Carrier Mobility: While experimental mobility data is unavailable, the indole core suggests that hole transport would be the dominant charge transport mechanism. The fluorine substitution may influence molecular packing and, consequently, the charge mobility.
Experimental Protocols
To empirically validate the performance of this compound, the following experimental protocols for the fabrication and characterization of a standard multi-layer OLED are provided.
OLED Fabrication Workflow
This workflow outlines the steps for fabricating an OLED device using thermal evaporation in a high-vacuum environment.
Caption: OLED fabrication workflow from substrate preparation to final testing.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with oxygen plasma to enhance the work function of the ITO and improve the adhesion of subsequent organic layers.[9]
-
-
Organic Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation system.
-
A hole-transporting layer (HTL), for instance, 40 nm of TCTA, is deposited onto the ITO anode.
-
The emissive layer (EML) is then co-deposited. For a comparative study, one device would use this compound as the host material co-doped with a suitable phosphorescent emitter (e.g., FIrpic for blue emission). A control device would use a standard host like CBP with the same emitter.
-
An electron-transporting layer (ETL), such as 30 nm of TPBi, is deposited on top of the EML.
-
-
Cathode Deposition:
-
A thin electron-injection layer (EIL) of Lithium Fluoride (LiF) (1 nm) is deposited, followed by a 100 nm layer of Aluminum (Al) as the cathode.[10]
-
-
Encapsulation:
-
The fabricated devices are encapsulated under an inert nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.[11]
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
A source measure unit and a calibrated photodiode or spectrometer are used to measure the current density and luminance as a function of the applied voltage.[12][13][14]
-
This measurement provides key performance metrics such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).[15][16]
-
-
Electroluminescence (EL) Spectrum:
-
The emitted light from the device is collected by a spectrometer to determine the emission spectrum, peak wavelength, and Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
External Quantum Efficiency (EQE):
-
The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
-
Device Lifetime:
-
The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often defined as the time it takes for the luminance to decay to 50% of its initial value (LT50).
-
Structure-Property Relationships and Device Architecture
The performance of an organic electronic device is intrinsically linked to the molecular structure of the constituent materials and the overall device architecture.
Molecular Structure and Function
Caption: Chemical structures of this compound and benchmark materials.
The fluorine atom on the indole ring of this compound is expected to lower both the HOMO and LUMO energy levels through its electron-withdrawing inductive effect. This can improve the stability of the material and potentially enhance electron injection if used as an electron-transporting material, although its inherent electronic structure favors hole transport. The ethyl carboxylate group, also an electron-withdrawing group, will further influence the electronic properties.
OLED Device Architecture and Energy Level Diagram
A typical multi-layer OLED structure is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer.
Caption: Simplified OLED device structure and corresponding energy level diagram.
The alignment of the HOMO and LUMO energy levels of adjacent layers is crucial for minimizing the energy barriers for charge injection and transport, thereby reducing the operating voltage and improving device efficiency.
Conclusion and Future Outlook
While experimental validation is pending, the theoretical analysis of this compound suggests its potential as a valuable material in organic electronics, particularly as a host for blue phosphorescent emitters or as a hole-transporting material. Its predicted high triplet energy and suitable HOMO level are promising attributes.
Future work should focus on the synthesis of high-purity this compound and its incorporation into OLEDs and other organic electronic devices to experimentally determine its charge transport characteristics and device performance. Further functionalization of the indole core could lead to a new class of materials with even more desirable properties for next-generation displays and lighting.
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Royal Society of Chemistry. (2023). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. Royal Society of Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to Handling Ethyl 7-fluoro-1H-indole-2-carboxylate: Personal Protective Equipment and Disposal
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 7-fluoro-1H-indole-2-carboxylate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety measure. This compound, like many fluorinated indole derivatives, is a valuable building block in medicinal chemistry, but its unique structure necessitates a cautious and informed approach to handling.[1][2]
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be established by examining data from structurally similar compounds, such as 5-fluoroindole, 7-fluoroindole, and ethyl indole-2-carboxylate.[3][4][5] The presence of the fluorinated indole core suggests that the compound should be treated as potentially hazardous.[6] Indole derivatives can be harmful if swallowed and toxic upon skin contact.[6] The introduction of a fluorine atom can significantly alter a molecule's biological activity and metabolic stability, introducing unique potential hazards that warrant a conservative approach to safety.[7]
Based on analogous compounds, the primary hazards are summarized below.
| Hazard Classification | Potential Effect | Rationale & Authoritative Source |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | Based on data for 5-Fluoroindole, 7-Fluoroindole, and Ethyl indole-2-carboxylate.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] | Based on data for 5-Fluoroindole, 7-Fluoroindole, and Ethyl indole-2-carboxylate.[3][4][5] |
| Acute Dermal Toxicity | May be harmful or toxic in contact with skin.[6] | A general precaution for indole derivatives.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as dust or aerosol.[3][5] | Based on data for 5-Fluoroindole and 7-Fluoroindole.[3][5] |
| Unknown Long-Term Effects | The toxicological properties have not been fully investigated.[5][8] | This lack of data necessitates handling the compound with high caution to minimize any potential for unforeseen chronic effects. |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[5][6][9] | Protects eyes from splashes. The compound is classified as a serious eye irritant based on analogues.[3][4][5] |
| A face shield worn over goggles.[6][10] | Required when there is a significant risk of splashing or when handling larger quantities. | |
| Skin and Body Protection | A flame-resistant laboratory coat.[6] | Prevents direct skin contact with the chemical. |
| Long pants and closed-toe shoes.[6] | Ensures all exposed skin on the lower body is covered. | |
| Hand Protection | Chemically resistant nitrile gloves.[6][9][11] | Nitrile gloves offer broad protection against many laboratory chemicals.[11][12] Inspect gloves for any signs of degradation before use.[4][9] |
| Double gloving. | Recommended for chemicals with unknown specific toxicity to provide an additional layer of protection.[13] The outer glove can be removed inside the containment area (fume hood) to prevent spreading contamination.[13] | |
| Respiratory Protection | Not required for small-scale use in a properly functioning chemical fume hood.[4] | Engineering controls are the primary method of inhalation protection. |
| NIOSH/MSHA-approved respirator (e.g., N95 for particulates or one with an organic vapor cartridge).[5][6][9] | Mandatory if engineering controls are insufficient, during procedures that may generate dust or aerosols, or during spill cleanup.[5][6][9] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is critical to ensure safety and prevent contamination. This workflow outlines the procedural steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation and Engineering Controls
-
Risk Assessment: Before beginning any work, review this guide and any available safety data for analogous compounds.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][9]
-
Don PPE: Put on all required PPE as detailed in the table above. Inspect gloves for holes or degradation before use.[4][9]
Step 2: Handling Procedures
-
Avoid Contamination: Use caution to avoid all direct contact with the skin and eyes.[4][9] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]
-
Prevent Aerosolization: When handling the solid powder, avoid procedures that could generate dust.[3][5] If transferring, do so carefully to minimize airborne particles.
-
Immediate Cleanup: Wash hands thoroughly with soap and water after handling.[3][4] Immediately remove and launder any contaminated clothing before reuse.[4][9]
Step 3: Storage
-
Container: Store the compound in a tightly closed, properly labeled container.[3][9]
-
Location: Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[3][9] Store locked up and away from incompatible materials such as strong oxidizing agents.[3][4]
Disposal Plan: Managing Hazardous Waste
The disposal of this compound and its containers must be managed as hazardous waste.[3][9] Never dispose of this chemical down the drain or in regular trash.
-
Solid Waste: Collect the solid chemical and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container designated for hazardous solid waste.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.[6]
-
Container Management: Ensure waste containers are always tightly capped, except when adding waste.[9]
-
Professional Disposal: All waste must be disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][9]
By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.
References
- BenchChem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- BenchChem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Fisher Scientific.
- Kerbl. Chemical resistant gloves.
- Thermo Fisher Scientific.
- Fisher Scientific.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- OSHA/Environmental Health and Safety. OSHA Glove Selection Chart.
- Sigma-Aldrich.
- ACP. Personal protective equipment in your pharmacy.
- Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
- MCR Safety.
- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity.
- National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine.
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. esafetysupplies.com [esafetysupplies.com]
- 13. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
